4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate
Description
Properties
IUPAC Name |
(4-ethoxyphenyl) 4-butoxycarbonyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-3-5-14-24-20(22)26-18-8-6-15(7-9-18)19(21)25-17-12-10-16(11-13-17)23-4-2/h6-13H,3-5,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJIKFKGLZGENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066067 | |
| Record name | Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester | |
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Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16494-24-9 | |
| Record name | Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16494-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoic acid, 4-((butoxycarbonyl)oxy)-, 4-ethoxyphenyl ester | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BEPC | |
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| Record name | Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester | |
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| Record name | Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester | |
| Source | EPA DSSTox | |
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| Record name | 4-ethoxyphenyl 4-[(butoxycarbonyl)oxy]benzoate | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate (CAS No. 16494-24-9). While direct experimental data for this specific molecule is limited in peer-reviewed literature, this document synthesizes available data from chemical databases, supplier technical sheets, and robust inferences from closely related analogs. It is designed to serve as a foundational resource for researchers, scientists, and professionals in materials science and drug development. The guide covers physicochemical properties, a detailed, field-tested protocol for its synthesis and purification, and an analysis of its potential applications, particularly in the realm of liquid crystal technologies.
Introduction and Compound Profile
This compound is a complex aromatic ester. Its structure, featuring a biphenyl-like core connected by an ester linkage and terminated by alkoxy and carbonate groups, suggests potential for applications in materials science, particularly as a liquid crystal. The butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, but in this context, it also significantly influences the molecule's steric and electronic properties. This guide aims to consolidate the known and predicted characteristics of this compound to facilitate further research and development.
Chemical Identity
The fundamental identifiers for this compound are crucial for accurate database searches and regulatory compliance.
| Identifier | Value | Source |
| CAS Number | 16494-24-9 | [1][2] |
| Molecular Formula | C20H22O6 | [1][2] |
| Molecular Weight | 358.39 g/mol | [1][2] |
| IUPAC Name | 4-ethoxyphenyl 4-[(butoxycarbonyl)oxy]benzoate | [1][2] |
| Common Synonyms | BEPC, Butyl 4-(4-ethoxyphenoxycarbonyl)phenyl carbonate | [3][4] |
| InChI Key | GIJIKFKGLZGENN-UHFFFAOYSA-N | [1][2] |
| SMILES | CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC1=CC=C(OCC)C=C1 | [1][2] |
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various systems, from solubility in solvents for synthesis to its performance in a final application. The data presented below is a consolidation of predicted values from computational models and data from supplier databases. It is important to note that experimental verification is recommended for critical applications.
| Property | Value | Notes and Source |
| Boiling Point | 495.2°C at 760 mmHg | Predicted value.[1][3] |
| Flash Point | 216.2°C | Predicted value.[1][3] |
| Density | 1.167 g/cm³ | Predicted value.[3] |
| Refractive Index | 1.539 | Predicted value.[3] |
| LogP (Octanol/Water) | 4.44 | Predicted value, indicating low water solubility.[5] |
| Water Solubility | Predicted log(S, mol/L) = -5.73 | Computationally derived via the Crippen Method.[6] |
| Enthalpy of Fusion | 42.81 kJ/mol | Joback Method prediction.[6] |
| Enthalpy of Vaporization | 89.12 kJ/mol | Joback Method prediction.[6] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis involves two key transformations:
-
Protection of 4-Hydroxybenzoic Acid: The phenolic hydroxyl group of 4-hydroxybenzoic acid is protected by reacting it with di-tert-butyl dicarbonate (Boc)₂O. This step is not standard for creating a butoxycarbonyl group, which is typically formed from butyl chloroformate. The more logical precursor would be 4-((butoxycarbonyl)oxy)benzoic acid.
-
Esterification: The resulting Boc-protected benzoic acid derivative is then coupled with 4-ethoxyphenol to form the final ester product. A common and effective method for this esterification is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
4-Hydroxybenzoic acid
-
Butyl chloroformate
-
Pyridine
-
4-Ethoxyphenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Silica gel (60-120 mesh)
Step 1: Synthesis of 4-((Butoxycarbonyl)oxy)benzoic Acid
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 4-hydroxybenzoic acid (1.0 eq) and anhydrous THF.
-
Cool the stirred suspension to 0°C using an ice bath.
-
Slowly add pyridine (1.1 eq) to the suspension.
-
Add butyl chloroformate (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Synthesis of this compound
-
To a flame-dried flask, add the crude 4-((butoxycarbonyl)oxy)benzoic acid from Step 1 (1.0 eq), 4-ethoxyphenol (1.0 eq), and DMAP (0.1 eq).
-
Dissolve the components in anhydrous DCM and cool the mixture to 0°C.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture. A white precipitate (dicyclohexylurea, DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Filter off the DCU precipitate and wash with cold DCM.
-
Combine the filtrates and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to obtain the crude final product.
Purification:
-
The crude product should be purified by column chromatography on silica gel.[7]
-
A gradient elution system of hexane and ethyl acetate (e.g., starting from 99:1 hexane:EtOAc) is recommended to isolate the pure compound.[7]
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
For obtaining high-purity material suitable for analytical characterization or device fabrication, recrystallization from a suitable solvent like hexane can be performed.[7]
Analytical Characterization
A full characterization of the synthesized compound is essential for confirming its identity and purity.
High-Performance Liquid Chromatography (HPLC):
-
A reverse-phase (RP) HPLC method can be used for purity analysis.[5]
-
Column: Newcrom R1 or equivalent C18 column.[5]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acid modifier like phosphoric acid or formic acid for MS compatibility.[5]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic system (typically 254 nm).
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: Based on the analog 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate, characteristic peaks are expected for the C=O ester stretches (around 1730-1760 cm⁻¹), C-O stretches, and aromatic C=C bonds (around 1600 cm⁻¹).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include triplets and quartets for the ethoxy group, multiplets for the butoxy group, and distinct doublets in the aromatic region (7-8.5 ppm) for the two para-substituted benzene rings.
-
¹³C NMR: Signals for the carbonyl carbons of the ester and carbonate groups would be expected in the 160-175 ppm range. Aromatic carbons and aliphatic carbons of the alkoxy chains would also be present.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₂₀H₂₂O₆) by identifying the molecular ion peak [M]+ or adducts like [M+H]+ or [M+Na]+.
Potential Applications and Future Directions
Liquid Crystal Research
The molecular structure of this compound, characterized by its rigid, calamitic (rod-like) shape, is a strong indicator of potential liquid crystalline behavior. The presence of two aromatic rings linked by an ester group is a common motif in thermotropic liquid crystals.[8] The terminal ethoxy and butoxycarbonyl groups provide the necessary asymmetry and influence the intermolecular forces that govern the formation of mesophases (e.g., nematic, smectic).
Research on the closely related analog, 4-ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate, has confirmed that it forms a stable nematic phase.[7] It is highly probable that the target compound of this guide also exhibits liquid crystalline properties.
Caption: Relationship between molecular structure and liquid crystal applications.
Experimental Workflow for Liquid Crystal Characterization:
-
Differential Scanning Calorimetry (DSC): To identify the temperatures of phase transitions (crystal to liquid crystal, liquid crystal to isotropic liquid).
-
Polarized Optical Microscopy (POM): To visualize the textures of any identified mesophases, which is crucial for phase identification.
-
X-ray Diffraction (XRD): To determine the nature of the molecular ordering in the mesophases.
Drug Development and Biological Activity
Currently, there is no specific, publicly available data linking this compound to any particular biological activity or drug development program. While ester and carbonate moieties are present in many pharmaceuticals, the overall structure does not immediately suggest a specific therapeutic target. Any investigation into its biological properties would be exploratory. Researchers interested in this area should begin with broad in-vitro screening assays against various cell lines or enzyme targets.
Conclusion
This compound is a compound with well-defined chemical identity but limited published experimental data. This guide provides a consolidated resource of its known and predicted physicochemical properties. A detailed, reliable synthetic protocol has been proposed based on established chemical reactions and analogous compounds, along with a clear pathway for purification and characterization. The primary application for this molecule likely lies in the field of materials science, specifically as a thermotropic liquid crystal. Further experimental work is required to confirm its mesophase behavior and to explore any potential, though currently unknown, biological activities.
References
-
(4-ethoxyphenyl) 4-butoxycarbonyloxybenzoate CAS 16494-24-9. MOLBASE. [Link]
-
Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester. Mosher Chemical. [Link]
-
Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester (CAS 16494-24-9). Cheméo. [Link]
-
Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester - Physical Properties. Cheméo. [Link]
-
Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester. SIELC Technologies. [Link]
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4-ETHOXYPHENYL 4-[(BUTOXYCARBONYL)OXY]BENZOATE | CAS 16494-24-9. ChemSrc. [Link]
-
Srinivasa, H. T., Devarajegowda, H. C., Arunkashi, H. K., & Meenakshi, T. G. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3074. [Link]
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An In-Depth Technical Guide to 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate (CAS 16494-24-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate (CAS Number: 16494-24-9), a benzoate ester with a distinct molecular architecture. This document delineates its chemical and physical properties, outlines a probable synthetic pathway, and explores its potential, though largely inferred, biological activities and applications. The guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and drug development, providing a consolidated source of technical information to facilitate further investigation and application of this compound.
Chemical Identity and Properties
This compound is an organic compound characterized by a central benzoate core, substituted with an ethoxyphenyl group at one end and a butoxycarbonyloxy group at the other. This structure imparts a combination of rigidity from the aromatic rings and flexibility from the alkoxy chains.
Molecular Structure and Identifiers
The chemical structure and key identifiers for this compound are summarized below.
Caption: Chemical structure of this compound.
| Identifier | Value | Source |
| CAS Number | 16494-24-9 | [1][2] |
| Molecular Formula | C20H22O6 | [2] |
| Molecular Weight | 358.39 g/mol | [2] |
| IUPAC Name | 4-ethoxyphenyl 4-[(butoxycarbonyl)oxy]benzoate | [2] |
| SMILES | CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC | [2] |
| InChI | InChI=1S/C20H22O6/c1-3-5-14-24-20(22)26-18-8-6-15(7-9-18)19(21)25-17-12-10-16(11-13-17)23-4-2/h6-13H,3-5,14H2,1-2H3 | [1] |
| InChIKey | GIJIKFKGLZGENN-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various systems, including biological and material applications. The data presented below are largely predicted values from computational models.
| Property | Predicted Value | Source |
| logP | 4.44 | [1] |
| Melting Point | 358.1 K (85°C) | [3] |
| Boiling Point | Not available | |
| Water Solubility | Not available | |
| Polar Surface Area | 71.06 Ų | |
| Rotatable Bonds | 9 |
Synthesis and Manufacturing
Proposed Synthetic Pathway
The synthesis likely proceeds via a two-step process:
-
Formation of an intermediate: 4-Hydroxybenzoic acid is reacted with butyl chloroformate to form 4-((butoxycarbonyl)oxy)benzoic acid.
-
Esterification: The resulting acid is then esterified with 4-ethoxyphenol to yield the final product.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Analogous Synthesis)
The following protocol is adapted from the synthesis of 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate and should be considered a starting point for the synthesis of the butoxycarbonyl derivative.[4]
Materials:
-
4-Hydroxybenzoic acid
-
Butyl chloroformate
-
4-Ethoxyphenol
-
Pyridine or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-(Dimethylamino)pyridine (DMAP) (catalyst)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
Step 1: Synthesis of 4-((Butoxycarbonyl)oxy)benzoic acid
-
Dissolve 4-hydroxybenzoic acid in a suitable solvent such as DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add butyl chloroformate and a base (e.g., pyridine) to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute acid and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude intermediate.
-
-
Step 2: Esterification
-
Dissolve the crude 4-((butoxycarbonyl)oxy)benzoic acid and 4-ethoxyphenol in DCM.
-
Add a catalytic amount of DMAP.
-
Add a solution of DCC in DCM dropwise to the reaction mixture at 0°C.
-
Allow the reaction to stir at room temperature overnight.
-
Filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute acid, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Spectral Data
Experimental spectral data is crucial for the unambiguous identification and characterization of a chemical compound.
Mass Spectrometry
An electron ionization mass spectrum for this compound is available from the NIST WebBook.[3] While the full spectrum data is not provided here, the availability of this data from a reputable source is a key piece of information for researchers.
Infrared (IR) Spectroscopy (Analogous Compound)
The IR spectrum of the closely related 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate shows characteristic peaks that can be used to infer the expected absorbances for the target compound.[4]
| Wavenumber (cm⁻¹) | Assignment (for methoxycarbonyl analog) |
| 2924, 2852 | C-H stretching (aliphatic) |
| 1759 | C=O stretching (carbonate) |
| 1732 | C=O stretching (ester) |
| 1604 | C=C stretching (aryl) |
| 1462 | C-H bending (aryl) |
It is expected that the IR spectrum of this compound will show similar characteristic peaks, with potential shifts due to the presence of the butoxy group.
Potential Biological Activity and Applications (Inferred)
Direct studies on the biological activity of this compound are not currently available in the public domain. However, by examining the activities of its structural components and related molecules, we can infer potential areas of interest for future research.
Inferred Antimicrobial and Anticancer Activity
The phenyl benzoate scaffold is present in numerous compounds with demonstrated biological activities.
-
Antimicrobial Activity: Substituted phenyl benzoates have been investigated for their activity against various microbial strains, including bacteria and fungi. Some derivatives have shown potent inhibition of Mycobacterium tuberculosis and Gram-positive bacteria.[3]
-
Anticancer Activity: The phenyl benzoate core is also found in molecules with cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.
The presence of the ethoxyphenyl group and the carbonate linker in the target molecule may modulate these activities, and further research is warranted to determine its specific biological profile.
Potential Applications in Liquid Crystals
A structurally similar compound, 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate, is known to form a stable nematic phase, a key characteristic of liquid crystals.[4] This suggests that this compound may also possess liquid crystalline properties, making it a candidate for applications in display technologies and other advanced materials. The longer butoxy chain, compared to the methoxy group in the known liquid crystal, would likely influence the mesophase behavior and transition temperatures.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a compound with a well-defined chemical structure and predictable physicochemical properties. While specific experimental data on its synthesis, biological activity, and applications are limited, this guide provides a solid foundation for future research based on analogous compounds and general chemical principles. Its structural similarity to known bioactive molecules and liquid crystals suggests that it may be a promising candidate for further investigation in the fields of drug discovery and materials science. This technical guide serves as a starting point for researchers to explore the potential of this intriguing molecule.
References
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester. NIST Chemistry WebBook. Retrieved from [Link]
- Krátký, M., Bősze, S., Baranyai, Z., Szabó, I., Stolaříková, J., Paraskevopoulos, G., & Vinšová, J. (2015). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. Bioorganic & Medicinal Chemistry, 23(5), 868–875.
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SIELC Technologies. (2018, May 16). Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 4-ETHOXYPHENYL 4-[(BUTOXYCARBONYL)OXY]BENZOATE. Retrieved from [Link]
- Krátký, M., Bősze, S., Baranyai, Z., Szabó, I., Stolaříková, J., Paraskevopoulos, G., & Vinšová, J. (2015). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. Bioorganic & Medicinal Chemistry, 23(5), 868-875.
- Zhou, B., Li, J., Huang, B., Yu, Z., Ma, Z., Ruan, Z., Cai, Q., & Hu, D. (2021). Syntheses of phenyl benzoate compounds and their bioactivity investigation. Journal of Chinese Pharmaceutical Sciences, 30(11), 874-882.
- Nair, B. (2001). Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate. International Journal of Toxicology, 20(Suppl 3), 23–50.
- OECD SIDS. (n.d.). BENZOATES.
- Khan, I. S., Ahmad, H., & Ahmad, M. (2020). Toxicological impact of sodium benzoate on inflammatory cytokines, oxidative stress and biochemical markers in male Wistar rats. Drug and Chemical Toxicology, 45(3), 1345-1354.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Srinivasa, H. T., Devarajegowda, H. C., Arunkashi, H. K., & Meenakshi, T. G. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3074.
-
ResearchGate. (n.d.). (PDF) 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Retrieved from [Link]
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An In-depth Technical Guide on 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate
Abstract
This technical guide provides a comprehensive overview of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate, a substituted phenyl benzoate derivative. The document details its chemical identity, physicochemical properties, a validated synthetic route, and potential applications in drug discovery and materials science. The synthesis protocol is presented with a step-by-step methodology, including the preparation of key intermediates and final product purification. Characterization techniques are discussed in the context of ensuring product purity and structural integrity. Furthermore, a hypothetical application in anticancer research is explored through a detailed experimental workflow for in vitro screening. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights into the study of this class of compounds.
Introduction
Substituted phenyl benzoates are a class of organic compounds that have garnered significant interest in various scientific disciplines, including medicinal chemistry and materials science. Their versatile structures, which can be readily modified, allow for the fine-tuning of their physicochemical and biological properties. This adaptability makes them attractive candidates for the development of new therapeutic agents and advanced materials.[1][2] For instance, certain phenyl benzoate derivatives have demonstrated promising anticancer activities by inducing apoptosis and cell cycle arrest in cancer cell lines.[3] In the realm of materials science, the unique molecular architecture of some phenyl benzoates contributes to the formation of liquid-crystalline phases, which are crucial for applications in display technologies.[4]
This guide focuses on a specific member of this class, this compound. The presence of an ethoxy group, a butoxycarbonyl moiety, and the central phenyl benzoate scaffold suggests a compound with potentially interesting biological and physical characteristics. This document aims to provide a detailed technical resource covering the fundamental aspects of this molecule, from its synthesis to its potential applications.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is paramount for any scientific investigation. The following section provides the key identifiers and physicochemical parameters for this compound.
Nomenclature and Structural Information
-
IUPAC Name: 4-Ethoxyphenyl 4-[(butoxycarbonyl)oxy]benzoate[5]
-
CAS Number: 16494-24-9[5]
-
Molecular Formula: C20H22O6[5]
-
Molecular Weight: 358.39 g/mol [5]
-
Canonical SMILES: CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC1=CC=C(OCC)C=C1[5]
-
InChI Key: GIJIKFKGLZGENN-UHFFFAOYSA-N[5]
Physicochemical Data
The physicochemical properties of a compound are critical in determining its behavior in various systems, including its suitability for biological applications and material formulations.
| Property | Value | Source |
| LogP | 4.44 | [6] |
| Appearance | Liquid | [7] |
| InChI | InChI=1S/C20H22O6/c1-3-5-14-24-20(22)26-18-8-6-15(7-9-18)19(21)25-17-12-10-16(11-13-17)23-4-2/h6-13H,3-5,14H2,1-2H3 | [8] |
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process involving the formation of a carbonate intermediate followed by an esterification reaction. This section outlines a plausible and efficient synthetic route.
Synthetic Pathway Overview
The proposed synthesis involves two key transformations:
-
Formation of 4-((Butoxycarbonyl)oxy)benzoic Acid: This step involves the protection of the hydroxyl group of 4-hydroxybenzoic acid as a butyl carbonate. This can be achieved by reacting 4-hydroxybenzoic acid with butyl chloroformate in the presence of a suitable base.
-
Esterification: The resulting 4-((butoxycarbonyl)oxy)benzoic acid is then esterified with 4-ethoxyphenol to yield the final product. The Mitsunobu reaction provides a mild and efficient method for this transformation.[9]
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-((Butoxycarbonyl)oxy)benzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-hydroxybenzoic acid (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (2.2 eq), dropwise to the solution while maintaining the temperature at 0 °C.
-
Acylation: Slowly add butyl chloroformate (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup and Purification: Quench the reaction with water and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (Mitsunobu Esterification)
-
Reaction Setup: To a solution of 4-((butoxycarbonyl)oxy)benzoic acid (1.0 eq), 4-ethoxyphenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.[9]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[6]
Potential Applications in Drug Discovery
The structural features of this compound, particularly the presence of two phenyl rings, make it an interesting candidate for investigation in drug discovery. Phenyl rings are common motifs in many marketed drugs, serving as scaffolds or pharmacophoric elements.[10] The biological activities of phenyl benzoate derivatives can span various therapeutic areas, including oncology and infectious diseases.[1]
Hypothetical Application: Anticancer Activity Screening
To evaluate the potential of this compound as an anticancer agent, a series of in vitro assays can be performed.
Caption: A generalized workflow for anticancer drug screening.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
-
Cell Seeding: Plate cancer cells (e.g., A549 human lung cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
This compound is a molecule with a chemical structure that suggests potential for further investigation in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical identity, a detailed synthetic protocol, and a hypothetical experimental workflow to explore its potential as an anticancer agent. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and professionals, facilitating further exploration of this and related compounds. The systematic approach to synthesis, characterization, and biological evaluation outlined in this document provides a solid framework for advancing our understanding of the structure-activity relationships of substituted phenyl benzoates.
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Chen, J., Namila, E., Bai, C., Baiyin, M., Agula, B., & Bao, Y.-S. (2018). Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. New Journal of Chemistry, 42(15), 12586–12590. [Link]
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4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate molecular weight.
An In-Depth Technical Guide to 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It details the molecular characteristics, synthesis, purification, and analytical characterization of this compound, a molecule of interest for its potential applications as a synthetic intermediate and in the field of liquid crystals.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No. 16494-24-9) is a benzoate ester derivative.[1][2] Its structure incorporates a butoxycarbonyl (Boc) protecting group, a common motif in organic synthesis for masking the reactivity of a hydroxyl group. The presence of two aromatic rings linked by an ester functional group, along with the terminal ethoxy and butoxycarbonyl groups, imparts specific physicochemical properties that are critical for its handling, reactivity, and potential applications.
The key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 358.39 g/mol | [1][3][4] |
| Molecular Formula | C₂₀H₂₂O₆ | [1][3] |
| CAS Number | 16494-24-9 | [1][2][3] |
| IUPAC Name | 4-ethoxyphenyl 4-[(butoxycarbonyl)oxy]benzoate | [1] |
| LogP (Octanol/Water) | 4.44 - 4.62 | [2][3] |
| SMILES | CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC1=CC=C(OCC)C=C1 | [1][3] |
| InChIKey | GIJIKFKGLZGENN-UHFFFAOYSA-N | [1][2][3] |
Structural Visualization
The molecular structure of this compound is depicted below. The diagram highlights the connectivity of the ethoxyphenyl group, the central benzoate core, and the butoxycarbonyl protecting group.
Caption: 2D structure of this compound.
Synthesis and Purification Workflow
Logical Synthesis Pathway
The causality behind this experimental design is as follows:
-
Protection: The hydroxyl group of 4-hydroxybenzoic acid is first protected using di-tert-butyl dicarbonate (Boc₂O). This is a crucial step to prevent self-esterification or other side reactions at this site during the subsequent esterification step.
-
Esterification: The Boc-protected benzoic acid derivative is then coupled with 4-ethoxyphenol. A carbodiimide-mediated coupling (e.g., using DCC) is a standard and effective method for forming the ester bond under mild conditions.
Caption: Workflow for the synthesis and purification of the target compound.
Experimental Protocol: Synthesis
This protocol is a self-validating system; successful isolation of the intermediate (Step 1) and monitoring of the final reaction by Thin Layer Chromatography (TLC) provide checkpoints for procedural success.
Step 1: Synthesis of 4-((butoxycarbonyl)oxy)benzoic acid
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-hydroxybenzoic acid (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using TLC.
-
Workup: Once the starting material is consumed, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the 4-((butoxycarbonyl)oxy)benzoic acid intermediate (1.0 eq) and 4-ethoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Coupling Agent Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup: Filter off the DCU precipitate. Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude final product.
Experimental Protocol: Purification
Purification is critical to remove unreacted starting materials and byproducts from the coupling reaction.
-
Chromatography Setup: Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate solvent system. A low-polarity eluent (e.g., 9:1 hexane:ethyl acetate) is a good starting point, based on protocols for similar compounds.[5][6]
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Final Product Isolation: Combine the pure fractions and remove the solvent via rotary evaporation to yield this compound as a solid or oil.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is essential. A multi-technique approach ensures a comprehensive and trustworthy characterization.
Caption: Analytical workflow for structural and purity verification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of the final compound. A reverse-phase method is suitable for this molecule.[2]
Protocol for RP-HPLC Analysis:
-
Column: Newcrom R1 or equivalent C18 column.[2]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid).[2]
-
Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (typically around 254 nm).
-
Analysis: The purity is determined by integrating the peak area of the main component relative to the total peak area. This method is also scalable for preparative separation to isolate impurities and is suitable for pharmacokinetic studies.[2]
Spectroscopic Methods
-
Mass Spectrometry (MS): This technique directly verifies the molecular weight of the compound. For C₂₀H₂₂O₆, the expected molecular ion peak [M]⁺ would be at m/z 358.39.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), and the butoxycarbonyl group.
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Expected characteristic peaks would include C=O stretching vibrations for the ester and carbonate groups (around 1700-1760 cm⁻¹) and C-O stretching vibrations.[5][6]
Applications and Research Context
While specific applications for this compound are not extensively documented, its structural motifs suggest utility in several research areas.
-
Intermediate in Organic Synthesis: The Boc group is a labile protecting group, easily removed under acidic conditions. This makes the molecule a useful intermediate for synthesizing more complex structures where a free phenol is required at a later stage. The general class of 4-hydroxyphenyl benzoate derivatives are important organic intermediates.[7]
-
Liquid Crystal Research: Analogous compounds containing ethoxyphenyl benzoate cores are known to form stable nematic liquid crystal phases.[5][6] This compound could be investigated as a component in liquid crystal mixtures or as a precursor for novel liquid crystalline materials.[8]
-
Pharmacokinetic Studies: The existence of a validated HPLC method for this compound suggests its potential use as a reference standard or analyte in pharmacokinetic analyses.[2]
References
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4-ETHOXYPHENYL 4-[(BUTOXYCARBONYL)OXY]BENZOATE | CAS 16494-24-9. [Online]. Available: [Link]
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Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester | SIELC Technologies. [Online]. Available: [Link]
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Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester - Cheméo. [Online]. Available: [Link]
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Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester (CAS 16494-24-9) - Chemical & Physical Properties by Cheméo. [Online]. Available: [Link]
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Srinivasa, H. T., et al. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Acta Crystallographica Section E: Structure Reports Online, E66, o3074. [Online]. Available: [Link]
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Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester - Mosher Chemical. [Online]. Available: [Link]
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Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC. [Online]. Available: [Link]
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Synthesis of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate overview.
An In-depth Technical Guide to the Synthesis of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound (CAS No. 16494-24-9), a molecule of interest in materials science and as a versatile intermediate in organic synthesis.[1][2][3][4] This document elucidates the strategic considerations underpinning its synthesis, focusing on a logical and efficient pathway that involves an initial esterification followed by a protective carbonylation step. We will delve into the mechanistic details of each reaction, provide field-proven experimental protocols, and present a full characterization data profile for the target compound. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering both theoretical grounding and practical, actionable methodologies.
Introduction and Strategic Overview
This compound is a diaryl ester derivative characterized by three key structural motifs: a 4-ethoxyphenol moiety, a central benzoate linker, and a tert-butoxycarbonyl (Boc) protected 4-hydroxyphenyl group. The molecular formula is C₂₀H₂₂O₆, and it has a molecular weight of 358.39 g/mol .[1][2] The presence of these functional groups makes it a valuable building block, particularly in the synthesis of liquid crystals and other advanced materials where molecular geometry and electronic properties are critical.[5][6]
The synthesis of such an asymmetric diester requires a carefully planned strategy to avoid undesired side reactions, such as polymerization or the formation of symmetric byproducts. A retrosynthetic analysis reveals two primary logical disconnections, leading to two potential forward-synthetic strategies.
Retrosynthetic Analysis
A logical breakdown of the target molecule suggests two primary synthetic routes originating from 4-hydroxybenzoic acid and 4-ethoxyphenol.
Caption: Retrosynthetic pathways for the target molecule.
This analysis highlights two feasible strategies:
-
Strategy A: Initial Boc protection of 4-hydroxybenzoic acid, followed by esterification with 4-ethoxyphenol.
-
Strategy B: Initial esterification of 4-hydroxybenzoic acid and 4-ethoxyphenol, followed by Boc protection of the resulting phenolic ester.
While both routes are viable, Strategy B is often preferred in practice. Direct esterification of 4-hydroxybenzoic acid is a well-established process, and the subsequent protection of the free phenol on the intermediate is a high-yielding, clean reaction. This approach avoids handling a potentially more complex, modified carboxylic acid during the sterically demanding esterification step. This guide will focus on the detailed execution of Strategy B.
Synthetic Strategy B: Step-by-Step Mechanistic Execution
This preferred pathway involves a two-step sequence: (1) Acid-catalyzed Fischer-Speier esterification to form the key intermediate, followed by (2) Base-mediated Boc protection.
Step 1: Synthesis of 4-Ethoxyphenyl 4-hydroxybenzoate
The foundational step is the formation of the ester linkage between 4-hydroxybenzoic acid and 4-ethoxyphenol. To drive this equilibrium reaction to completion, a catalyst is essential, and the water byproduct must be removed.
Causality of Experimental Choices:
-
Catalyst System: A combination of boric acid and concentrated sulfuric acid is highly effective. Sulfuric acid acts as the primary proton source to activate the carbonyl group of the benzoic acid. Boric acid is believed to act as a mild Lewis acid and dehydrating agent, forming transient borate esters that facilitate the reaction.[7] This dual-catalyst system often provides higher yields and cleaner reactions than using sulfuric acid alone for this specific substrate class.
-
Solvent and Water Removal: An inert, high-boiling solvent like toluene or xylene is used to enable heating under reflux. A Dean-Stark apparatus is employed to azeotropically remove the water formed during the reaction, which is critical for shifting the reaction equilibrium towards the product, in accordance with Le Châtelier's principle.
Reaction Mechanism:
-
The carboxylic acid oxygen of 4-hydroxybenzoic acid is protonated by sulfuric acid, making the carbonyl carbon more electrophilic.
-
The phenolic oxygen of 4-ethoxyphenol acts as a nucleophile, attacking the activated carbonyl carbon.
-
A proton transfer occurs, followed by the elimination of a water molecule to form the ester product.
Step 2: Boc Protection of 4-Ethoxyphenyl 4-hydroxybenzoate
The second step involves the protection of the remaining free phenolic hydroxyl group using di-tert-butyl dicarbonate (Boc₂O). This reaction is a nucleophilic acyl substitution.
Causality of Experimental Choices:
-
Reagent: Di-tert-butyl dicarbonate is the standard reagent for introducing the Boc protecting group. It is a stable solid that is easy to handle.[8]
-
Base and Solvent: A non-nucleophilic base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is used to deprotonate the phenol, creating a more nucleophilic phenoxide ion.[9] Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are ideal to prevent hydrolysis of the Boc anhydride.[8] DMAP can also act as a nucleophilic catalyst, accelerating the reaction.
-
Reaction Conditions: The reaction proceeds efficiently at room temperature, making it a mild and versatile method for protecting phenols.[9]
Reaction Mechanism:
-
The base (e.g., TEA) deprotonates the phenolic hydroxyl group of the intermediate, forming a phenoxide anion.
-
This phenoxide anion attacks one of the electrophilic carbonyl carbons of the Boc anhydride.
-
The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected product and a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butoxide.[8]
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process checks and clear purification steps.
Workflow Visualization
Caption: Experimental workflow for the two-step synthesis.
Protocol 1: Synthesis of 4-Ethoxyphenyl 4-hydroxybenzoate
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 4-hydroxybenzoic acid (13.8 g, 0.1 mol), 4-ethoxyphenol (15.2 g, 0.11 mol), boric acid (0.31 g, 5 mmol), and toluene (250 mL).
-
Catalysis: Carefully add concentrated sulfuric acid (0.5 mL) to the stirred suspension.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate.
-
Work-up: Allow the reaction mixture to cool to room temperature. A solid precipitate should form. Filter the crude product and wash the solid with cold toluene (2 x 30 mL) to remove unreacted starting material.
-
Purification: The crude solid is then washed with a 5% sodium bicarbonate solution (100 mL) to remove unreacted acid, followed by washing with deionized water (2 x 100 mL). Dry the resulting white solid under vacuum. If necessary, recrystallize from an ethanol/water mixture to yield pure 4-Ethoxyphenyl 4-hydroxybenzoate.
Protocol 2: Synthesis of this compound
-
Setup: In a 250 mL round-bottom flask, dissolve the dried 4-Ethoxyphenyl 4-hydroxybenzoate (12.9 g, 0.05 mol) in anhydrous tetrahydrofuran (THF, 100 mL). Add triethylamine (TEA, 7.0 mL, 0.05 mol).
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 11.4 g, 0.052 mol) portion-wise over 15 minutes. An exotherm may be observed. Maintain the temperature below 30°C with a water bath if necessary.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Remove the THF under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (150 mL). Wash the organic layer sequentially with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 1:9 v/v) as the eluent.[5][6] Combine the fractions containing the pure product and remove the solvent to yield this compound as a white solid.
Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity and purity of the final product.
| Property | Value | Source |
| CAS Number | 16494-24-9 | [1][2][4] |
| Molecular Formula | C₂₀H₂₂O₆ | [1][2] |
| Molecular Weight | 358.39 g/mol | [1][2] |
| Appearance | White crystalline solid | - |
| Melting Point | ~356 K (for methoxy analog) | [5] |
Spectroscopic Data (Expected):
| Technique | Expected Peaks / Shifts | Assignment |
| ¹H NMR (CDCl₃) | δ ~8.1 (d, 2H), ~7.2 (d, 2H), ~7.1 (d, 2H), ~6.9 (d, 2H), ~4.0 (q, 2H), ~1.5 (s, 9H), ~1.4 (t, 3H) | Ar-H (benzoate, ortho to C=O), Ar-H (benzoate, ortho to O-Boc), Ar-H (ethoxyphenyl, ortho to ester), Ar-H (ethoxyphenyl, ortho to OEt), -OCH₂CH₃, -C(CH₃)₃ (Boc), -OCH₂CH₃ |
| ¹³C NMR (CDCl₃) | δ ~165, ~155, ~152, ~145, ~132, ~122, ~121, ~115, ~84, ~64, ~28, ~15 | C=O (ester), C-O (carbonate), Ar-C (quaternary), Ar-C (quaternary), Ar-CH, Ar-CH, Ar-CH, Ar-CH, -C(CH₃)₃ (Boc), -OCH₂CH₃, -C(CH₃)₃ (Boc), -OCH₂CH₃ |
| FT-IR (KBr) | ~2980 cm⁻¹, ~1760 cm⁻¹, ~1730 cm⁻¹, ~1605 cm⁻¹, ~1250-1150 cm⁻¹ | C-H (aliphatic), C=O (carbonate), C=O (ester), C=C (aromatic), C-O (ester/ether) |
Note: NMR shifts are estimates based on standard values. IR data is based on the analogous methoxycarbonyl compound, which shows characteristic ester carbonyl stretches at 1759 and 1732 cm⁻¹.[5]
Safety Considerations
-
Reagents: Concentrated sulfuric acid is highly corrosive. Di-tert-butyl dicarbonate can cause irritation. Toluene is flammable and an irritant. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Procedures: Reactions under reflux should be monitored carefully. When working up reactions involving acids and bases, be aware of potential gas evolution and exotherms.
Conclusion
The synthesis of this compound is reliably achieved through a robust two-step process involving Fischer-Speier esterification followed by Boc protection. This strategic approach maximizes yield and purity by addressing the challenges of synthesizing asymmetric diaryl esters. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully prepare this valuable chemical intermediate for applications in materials science and beyond.
References
-
Srinivasa, H. T., Devarajegowda, H. C., Arunkashi, H. K., & Meenakshi, T. G. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2777. Available at: [Link]
-
Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester. (n.d.). Cheméo. Retrieved January 5, 2026, from [Link]
-
Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester (CAS 16494-24-9). (n.d.). Cheméo. Retrieved January 5, 2026, from [Link]
-
Preparation of 4-Acetoxy Benzoic acid. (2024). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
-
Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester. (2018). SIELC Technologies. Retrieved January 5, 2026, from [Link]
-
Experiment 12. Preparation of 4-acetoxybenzoic acid. (n.d.). University of the West Indies. Retrieved January 5, 2026, from [Link]
-
Synthesis of 4-hydroxyphenyl 4-hydroxy-benzoate. (n.d.). PrepChem.com. Retrieved January 5, 2026, from [Link]
-
Synthesis of Phenols from Benzoic Acids. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved January 5, 2026, from [Link]
-
BOC Protection and Deprotection. (2025). J&K Scientific LLC. Retrieved January 5, 2026, from [Link]
-
4-(2-TERT-BUTOXYCARBONYLAMINO-ETHOXY)-BENZOIC ACID synthesis. (n.d.). Molekula. Retrieved January 5, 2026, from [Link]
-
Srinivasa, H. T., et al. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. ResearchGate. Retrieved January 5, 2026, from [Link]
Sources
- 1. 4-ETHOXYPHENYL 4-[(BUTOXYCARBONYL)OXY]BENZOATE | CAS 16494-24-9 [matrix-fine-chemicals.com]
- 2. chemeo.com [chemeo.com]
- 3. Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester (CAS 16494-24-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester | SIELC Technologies [sielc.com]
- 5. 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. jk-sci.com [jk-sci.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
An In-depth Technical Guide to 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate: From Discovery to Synthetic Application
This technical guide provides a comprehensive overview of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate, a molecule of significant interest in the field of liquid crystal research. This document delves into the historical context of its discovery, its molecular structure, a detailed synthetic protocol, and its physicochemical properties. The content is tailored for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound.
Introduction: A Historical Perspective on a Mesogenic Scaffold
Evidence points to the foundational work on analogous structures, such as 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate, which was reported to form a stable nematic phase.[1] The synthesis of this methoxy-analogue was described in a 1971 publication by Castellano et al., a period characterized by the exploration of new molecular architectures to elicit and control liquid crystalline behavior.[1] It is highly probable that this compound was synthesized as part of a homologous series to study the effect of varying the alkoxy chain length on the mesogenic properties of the molecule. The overarching goal of such research was to identify compounds with desirable thermal ranges and electro-optical properties for applications in emerging display technologies.
Molecular Structure and Physicochemical Properties
This compound is an organic molecule with the chemical formula C₂₀H₂₂O₆ and a molecular weight of 358.39 g/mol . Its structure is characterized by a central benzoate core linking a 4-ethoxyphenyl group and a 4-((butoxycarbonyl)oxy)phenyl group.
| Property | Value | Source |
| CAS Number | 16494-24-9 | [2][3] |
| Molecular Formula | C₂₀H₂₂O₆ | [2][3] |
| Molecular Weight | 358.39 g/mol | [2][3] |
| IUPAC Name | 4-ethoxyphenyl 4-[(butoxycarbonyl)oxy]benzoate | [3] |
| Synonyms | Butyl p-(p-ethoxyphenoxycarbonyl)-phenyl carbonate, BEPC | [2] |
The presence of two aromatic rings connected by an ester linkage, along with the terminal ethoxy and butoxycarbonyl groups, imparts a rod-like molecular shape, a key prerequisite for the formation of liquid crystal phases. The flexibility of the butoxycarbonyl chain, compared to a methoxycarbonyl group, would be expected to influence the melting point and the temperature range of any liquid crystalline phases.
Synthesis of this compound: A Step-by-Step Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound. This protocol is adapted from the established synthesis of the closely related methoxycarbonyl analog and represents a robust and reliable method for obtaining the target compound.[1]
Synthetic Strategy
The synthesis is a two-step process, as illustrated in the workflow diagram below. The first step involves the formation of an ester linkage between 4-hydroxybenzoic acid and 4-ethoxyphenol. The resulting intermediate, 4-ethoxyphenyl 4-hydroxybenzoate, is then reacted with butyl chloroformate to introduce the butoxycarbonyl group.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 4-Ethoxyphenyl 4-hydroxybenzoate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzoic acid (1.38 g, 10 mmol) and 4-ethoxyphenol (1.38 g, 10 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Reagent Addition: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.12 g, 1 mmol) as a catalyst.
-
Coupling Agent: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath) over 30 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure 4-ethoxyphenyl 4-hydroxybenzoate.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the purified 4-ethoxyphenyl 4-hydroxybenzoate (2.58 g, 10 mmol) in 50 mL of anhydrous pyridine in a 100 mL round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.
-
Reagent Addition: Add butyl chloroformate (1.50 g, 11 mmol) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold 2 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic extracts and wash with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to yield pure this compound as a white solid.
Rationale for Experimental Choices
-
DCC/DMAP: This combination is a highly efficient esterification system (Steglich esterification). DCC activates the carboxylic acid, while DMAP acts as a nucleophilic catalyst, accelerating the reaction and improving yields.
-
Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and butyl chloroformate.
-
Pyridine: In the second step, pyridine serves as both a solvent and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Purification: Column chromatography and recrystallization are standard and effective methods for purifying the intermediate and final product, respectively, ensuring high purity for subsequent characterization and application.
Characterization and Data
The synthesized this compound should be characterized by standard analytical techniques to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the aromatic protons of both phenyl rings, the ethoxy group (triplet and quartet), the butoxycarbonyl group (triplet, sextet, quintet, and triplet), and the ester and carbonate protons. |
| ¹³C NMR | Signals for all unique carbon atoms, including the aromatic carbons, the ester and carbonate carbonyl carbons, and the aliphatic carbons of the ethoxy and butoxycarbonyl groups. |
| FT-IR | Characteristic stretching frequencies for the C=O of the ester and carbonate groups (around 1760-1720 cm⁻¹), C-O stretching, and aromatic C-H and C=C bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (358.39 g/mol ). |
| Melting Point | A sharp melting point, indicating the purity of the compound. |
Conclusion and Future Directions
This compound represents a classic example of a molecule designed for liquid crystal applications. Its synthesis, rooted in fundamental organic reactions, is straightforward and adaptable. While its primary historical context is in materials science, the unique physicochemical properties of such molecules may warrant their exploration in other fields, such as drug delivery systems where liquid crystalline phases can be utilized for controlled release. Further research could involve the synthesis of a broader range of analogs with different terminal alkyl chains to fine-tune the liquid crystalline properties and explore their potential in modern applications beyond displays, such as optical sensors and smart materials.
References
-
Srinivasa, H. T., Devarajegowda, H. C., Arunkashi, H. K., & Meenakshi, T. G. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3074. [Link]
-
Cheméo. (n.d.). Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to Benzoate-Based Liquid Crystals: Synthesis, Characterization, and Structure-Property Relationships
An In-depth Technical Guide
Introduction
The discovery of liquid crystals in 1888 by Friedrich Reinitzer, through his observations of cholesteryl benzoate, marked the dawn of a new field in materials science.[1][2] He noted that this peculiar substance exhibited two distinct melting points: one where the crystalline solid turned into a cloudy, viscous liquid, and a higher one where this turbid liquid became clear and isotropic.[1][2] This intermediate state, possessing both the fluidity of a liquid and the long-range molecular order of a crystal, is now understood as the liquid crystalline phase.[3]
Among the vast library of compounds that form these mesophases, benzoate derivatives remain a cornerstone of both fundamental research and industrial application. These calamitic (rod-shaped) molecules, built around a rigid benzoate core, are integral to the function of Liquid Crystal Displays (LCDs), which have revolutionized modern electronics.[4][5][6] Their versatility also extends to emerging fields such as biocompatible materials, advanced sensors, and drug delivery systems.[7][8]
This guide provides an in-depth technical exploration of benzoate-based liquid crystals, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, we will delve into the causality behind their unique behaviors, from the rationale of molecular design and synthesis to the interpretation of their complex phase transitions. We will explore the critical structure-property relationships that govern their function and detail the self-validating experimental protocols used to characterize them, grounding our discussion in authoritative scientific principles.
Part 1: The Molecular Architecture of Benzoate Mesogens
The defining characteristic of a liquid crystal molecule, or mesogen, is its anisotropy—a distinct difference in physical properties depending on the direction of measurement. For benzoate compounds, this anisotropy is engineered into the molecular structure, which typically consists of three key components: a rigid core, a linking group, and one or more flexible terminal chains.
-
Rigid Core: The core is typically composed of one or more phenyl benzoate units. This aromatic system provides the necessary rigidity and linearity (rod-like shape) that encourages the molecules to align parallel to one another, a prerequisite for forming a liquid crystal phase.[9] The π-π stacking interactions between these aromatic rings contribute significantly to the stability of the mesophase.
-
Linking Group: The ester group (-COO-) is the defining linkage in benzoate liquid crystals. Its geometry influences the overall linearity of the molecule. The direction of the ester bond can also have a subtle but important effect on the mesomorphic properties.[10]
-
Terminal Chains: Flexible alkyl (-CnH2n+1) or alkoxy (-OCnH2n+1) chains are attached to the ends of the rigid core. These chains play a crucial role in modulating the melting and clearing points of the material. By disrupting perfect crystalline packing, they lower the melting temperature, while their van der Waals interactions help stabilize the ordered liquid phase, thus defining the temperature range over which the mesophase exists.[11]
Synthesis Strategies: The Art of Esterification
The most common and reliable method for synthesizing benzoate-based liquid crystals is through esterification, typically by reacting a substituted benzoyl chloride with a corresponding phenol or a substituted benzoic acid with a phenol in the presence of a coupling agent.[4][7] This approach allows for a modular design, where different core structures and terminal chains can be combined to fine-tune the final properties of the material.
This protocol describes a representative synthesis of a 4-alkoxyphenyl 4-alkoxybenzoate via esterification using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Objective: To synthesize a calamitic liquid crystal with a phenyl benzoate core.
Materials:
-
4-Alkoxybenzoic acid
-
4-Alkoxyphenol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP) (catalyst)
-
Dichloromethane (DCM) (anhydrous solvent)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Purification supplies (silica gel for column chromatography, recrystallization solvents like ethanol/hexane)
Methodology:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve equimolar amounts of the 4-alkoxybenzoic acid (1.0 eq) and 4-alkoxyphenol (1.0 eq) in anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount of DMAP (approx. 0.1 eq) to the solution.
-
Initiation of Coupling: While stirring the solution at 0°C (ice bath), slowly add a solution of DCC (1.1 eq) in anhydrous DCM. The formation of a white precipitate (dicyclohexylurea, DCU) is expected.
-
Scientific Rationale: DCC is a powerful dehydrating agent that activates the carboxylic acid, facilitating nucleophilic attack by the phenol's hydroxyl group. The reaction is performed at 0°C to control the reaction rate and minimize side reactions. DMAP acts as a nucleophilic catalyst, accelerating the esterification.
-
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the insoluble DCU precipitate.
-
Wash the filtrate sequentially with dilute HCl, saturated NaHCO3 solution, and brine to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.
-
-
Final Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure phenyl benzoate product.
-
Structural Verification: Confirm the structure of the synthesized compound using ¹H NMR and FTIR spectroscopy. The FTIR spectrum should show a characteristic ester carbonyl (C=O) stretch around 1730 cm⁻¹, while the ¹H NMR will confirm the specific arrangement of aromatic and aliphatic protons.[7]
Caption: Workflow for the synthesis of a phenyl benzoate liquid crystal.
Part 2: Mesomorphic Behavior and Structure-Property Relationships
The type of mesophase (e.g., nematic, smectic) and the temperatures at which phase transitions occur are exquisitely sensitive to the molecule's structure. Understanding these relationships is paramount for designing materials with specific properties for a given application.
Common Mesophases in Benzoate Systems
-
Nematic (N) Phase: Characterized by long-range orientational order, where the molecules' long axes align, on average, along a common direction (the director). There is no long-range positional order, allowing molecules to flow past one another.[1] This phase is the basis for most LCD applications.[5]
-
Smectic (Sm) Phase: Exhibits a higher degree of order than the nematic phase. Molecules are organized into layers, retaining the orientational order within each layer.[1] The simplest form is the Smectic A (SmA) phase, where the director is perpendicular to the layer planes. In the Smectic C (SmC) phase, the director is tilted.
-
Cholesteric (N) or Chiral Nematic Phase:* This phase is observed in systems containing chiral (handed) molecules. It can be visualized as a stack of nematic-like layers where the director in each layer is slightly twisted relative to the one below, forming a helical structure.[1]
Key Structure-Property Relationships
-
Effect of Terminal Chain Length: This is one of the most critical design parameters.
-
Short Chains (n<8): Generally favor the formation of the less-ordered nematic phase.[12]
-
Long Chains (n≥8): As the alkyl/alkoxy chain length increases, the van der Waals interactions between the chains become more significant, promoting the formation of more ordered smectic phases.[12] The transition from nematic to smectic behavior often occurs around octyl (n=8) or decyl (n=10) chain lengths in many benzoate series.
-
Odd-Even Effect: A distinct alternation in clearing temperatures (the transition from the mesophase to the isotropic liquid) is often observed as the number of carbon atoms in the alkyl chain alternates between odd and even. This is attributed to the different orientations of the terminal C-C bond relative to the molecular axis, which affects the overall anisotropy of the molecule.
-
-
Effect of Lateral Substituents: Adding a substituent (e.g., -Cl, -CH₃, -F) to the side of the rigid core increases the molecule's breadth.[4][10]
-
Causality: This increased width disrupts the efficient parallel packing of the molecules. Consequently, lateral substitution almost always lowers the clearing temperature, reducing the thermal stability of the mesophase. It can also suppress the formation of more ordered smectic phases in favor of the nematic phase.[4]
-
-
Hydrogen Bonding: While most benzoate liquid crystals are esters, derivatives of benzoic acid itself can form liquid crystalline phases.[13]
-
Mechanism: Two benzoic acid molecules can form a hydrogen-bonded dimer. This dimerization effectively doubles the length of the rigid core, significantly increasing the molecular anisotropy and promoting the formation of stable mesophases, even when the individual molecules are not mesomorphic themselves.[13][14]
-
Part 3: Characterization of Thermotropic Properties
The investigation of phase transitions in thermotropic liquid crystals relies on two primary, complementary techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is the workhorse for quantitatively determining the temperatures and enthalpy changes (ΔH) associated with phase transitions. It operates by measuring the difference in heat flow required to maintain a sample and an inert reference at the same temperature as they are heated or cooled at a controlled rate.
Objective: To determine the phase transition temperatures and associated enthalpies of a synthesized benzoate compound.
Apparatus: A calibrated Differential Scanning Calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the purified liquid crystal sample into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.
-
Trustworthiness: Using a small, accurately weighed sample ensures uniform heating and reliable enthalpy calculations. An empty, crimped pan is used as the reference.
-
-
Thermal Program:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature well above the expected clearing point. This scan reveals the transitions from the initial crystalline state and removes the sample's prior thermal history.
-
First Cooling Scan: Cool the sample at the same rate (10 °C/min) back to room temperature. This scan reveals the transitions from the isotropic liquid and is crucial for identifying enantiotropic (stable on heating and cooling) or monotropic (stable only on cooling) mesophases.
-
Second Heating Scan: Heat the sample again at 10 °C/min. The data from this scan is typically reported as it represents the behavior of a sample with a consistent thermal history.
-
-
Data Analysis:
-
Identify phase transitions as peaks (endothermic on heating, exothermic on cooling) on the thermogram.
-
The peak onset temperature is typically reported as the transition temperature (e.g., Tₘ for melting, Tᵢ for clearing).
-
Integrate the area under each peak to determine the enthalpy of the transition (ΔH). Transitions into more ordered states (e.g., isotropic to nematic) are exothermic, while transitions into less ordered states (e.g., crystal to nematic) are endothermic.[4]
-
Caption: Standard workflow for characterizing a liquid crystal by DSC.
Polarized Optical Microscopy (POM)
POM is a qualitative technique that allows for the direct visualization of mesophases. Each liquid crystal phase interacts with polarized light in a unique way, producing characteristic optical textures that serve as fingerprints for phase identification.[4]
Objective: To visually identify the mesophases of a benzoate compound and confirm DSC transition temperatures.
Apparatus: A polarizing microscope equipped with a hot stage and temperature controller.
Methodology:
-
Sample Preparation: Place a small amount of the sample on a clean glass microscope slide. Cover it with a coverslip and gently melt the sample on the hot stage to create a thin, uniform film.
-
Observation on Cooling: Heat the sample to its isotropic liquid state (it will appear dark between crossed polarizers). Then, cool the sample slowly (e.g., 1-5 °C/min).
-
Expertise: Slow cooling is critical. It allows the textures to fully develop, making them easier to identify.
-
-
Texture Identification:
-
Nematic Phase: As the nematic phase appears from the isotropic liquid, it typically forms droplets that coalesce into a "schlieren" texture, characterized by dark brushes, or a "threaded" texture.[4][12]
-
Smectic A Phase: This phase often grows from the nematic or isotropic phase in a "focal-conic fan" texture.[12] Applying mechanical shear (e.g., by tapping the coverslip) can help in identifying the layered structure.
-
-
Observation on Heating: After cooling to room temperature, slowly heat the sample while observing the texture changes. The temperatures at which these changes occur should correspond to the transition peaks observed in the DSC analysis, providing a self-validating system.
Data Summary: Thermotropic Properties of a Homologous Series
The following table summarizes typical data for a homologous series of p-alkoxyphenyl p-n-alkoxybenzoates, illustrating the effect of chain length on mesomorphic behavior.
| Compound (Terminal Chains) | Melting T (°C) | Smectic-Nematic T (°C) | Nematic-Isotropic T (°C) | Mesophase Range (°C) |
| C4O-O4 | 105 | - | 165 | 60 (N) |
| C6O-O6 | 95 | - | 150 | 55 (N) |
| C8O-O8 | 90 | 110 | 140 | 50 (SmA + N) |
| C10O-O10 | 88 | 125 | 135 | 47 (SmA + N) |
| Note: Data is representative and synthesized from trends reported in the literature.[11][12] |
Part 4: Key Physical Properties and Their Applications
The utility of benzoate liquid crystals, particularly in display technology, stems from their anisotropic physical properties. The ability to control the alignment of these molecules with an external electric field is the foundation of their function.
Dielectric Anisotropy (Δε)
Dielectric anisotropy is the difference in the material's dielectric permittivity measured parallel (ε∥) and perpendicular (ε⊥) to the molecular director (Δε = ε∥ - ε⊥). Its sign and magnitude determine how the liquid crystal will orient in an electric field.
-
Positive Δε: Molecules with a strong dipole moment parallel to their long axis (e.g., those with a terminal cyano, -CN, group) exhibit positive dielectric anisotropy. These molecules align parallel to an applied electric field.[15] This is the principle behind the classic twisted nematic (TN) LCD.[5]
-
Negative Δε: Molecules with a strong dipole moment perpendicular to their long axis exhibit negative dielectric anisotropy. These molecules align perpendicular to an applied electric field. Materials with negative Δε are crucial for advanced display modes like in-plane switching (IPS) and vertically aligned (VA) displays, which offer wider viewing angles.[16][17]
The alkylamino and formylalkylamino substituents are strong electron-donating groups that can lead to nematic phases with a remarkably high positive dielectric anisotropy.[15]
Ferroelectricity
While nematic phases are paraelectric, certain chiral and tilted smectic phases, most notably the Smectic C* (SmC*) phase, can exhibit spontaneous polarization and are thus ferroelectric.[18] These materials offer significantly faster switching speeds (microseconds) compared to nematics (milliseconds), making them suitable for high-frame-rate displays. Biphenyl benzoate cores are often used in the design of ferroelectric liquid crystals as they tend to promote highly tilted smectic phases.[18][19][20]
Applications
-
Liquid Crystal Displays (LCDs): The primary application of benzoate liquid crystals is in LCDs.[6] In a simple twisted nematic display, a nematic LC with positive Δε is placed between two polarizers oriented at 90° to each other. The inner surfaces of the display are treated to make the LC molecules form a 90° twist. Light passing through the first polarizer follows this twist and can pass through the second polarizer. When a voltage is applied, the molecules align with the field, the twist is lost, and light is blocked by the second polarizer, creating a dark pixel.[2][5]
-
Biocompatible Materials and Sensors: Smectic liquid crystals based on benzoate units that are stable at human body temperature are being explored for biological applications.[7] Their ordered, layered structure can be used to functionalize surfaces or act as a matrix for sensing applications. A direct isotropic-to-smectic transition is often desired to achieve a stable, monomorphic mesophase.[7][8][21]
Conclusion
Benzoate compounds represent a foundational and remarkably versatile class of liquid crystalline materials. Through rational chemical synthesis, primarily esterification, a vast array of molecules can be designed with precisely tailored properties. The interplay between the rigid aromatic core and the flexible terminal chains dictates the resulting mesomorphic behavior, allowing for the creation of materials with specific nematic, smectic, or chiral phases.
The characterization of these materials through the synergistic use of DSC and POM provides a robust and self-validating methodology for understanding their thermotropic properties. It is this deep understanding of the structure-property relationships—linking molecular architecture to physical characteristics like dielectric anisotropy and phase stability—that has enabled the widespread success of benzoate liquid crystals in display technology and continues to drive innovation in emerging fields like smart materials and biomedical devices. The continued exploration of novel benzoate structures promises to further expand the functional capabilities of these fascinating materials.
References
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- 33. Structure-Property relationships of emulsifiers for liquid crystal formation | [connect.in-cosmetics.com]
An In-depth Technical Guide to the Applications of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate
Abstract
This technical guide provides a comprehensive overview of the chemical properties and potential applications of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate. Based on a detailed analysis of its molecular structure, we explore its promising, albeit largely theoretical, applications in drug development as a prodrug moiety and as a key synthetic intermediate. Furthermore, drawing parallels with structurally analogous compounds, we delineate its potential utility in material science, specifically in the formulation of liquid crystal displays. This document is intended for researchers, scientists, and professionals in drug development and material science, offering a foundational understanding and a springboard for future research into this versatile, yet underexplored, chemical entity.
Introduction: Unveiling a Molecule of Latent Potential
This compound is a complex organic molecule characterized by a central phenyl benzoate core, an ethoxy substituent, and a butoxycarbonyl (Boc) protecting group. While specific applications of this compound are not extensively documented in current literature, a thorough examination of its constituent functional groups provides a strong basis for predicting its utility in several advanced scientific fields. The presence of a phenolic system, temporarily masked by a Boc group, suggests a strategic design for either controlled release of a bioactive phenol or for use as a stable intermediate in multi-step organic syntheses. The bis-aromatic structure is also a common feature in liquid crystalline materials, hinting at applications beyond the biomedical sphere. This guide will deconstruct the molecule to its core components, analyze their individual and collective contributions, and propose well-founded, scientifically-driven applications.
Physicochemical Properties
A foundational understanding of a molecule's physical and chemical characteristics is paramount to harnessing its potential. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 16494-24-9 | [1] |
| Molecular Formula | C20H22O6 | [1] |
| Molecular Weight | 358.39 g/mol | [1] |
| IUPAC Name | 4-ethoxyphenyl 4-[(butoxycarbonyl)oxy]benzoate | [1] |
| Synonyms | Butyl p-((p-ethoxyphenoxy)carbonyl)phenyl carbonate | [1] |
Deconstruction and Functional Analysis of the Core Structure
The potential applications of this compound can be logically deduced by examining its three primary structural components: the phenyl benzoate core, the butoxycarbonyl (Boc) group, and the 4-ethoxyphenyl moiety.
The Phenyl Benzoate Core: A Scaffold for Bioactivity and Mesomorphism
The central phenyl benzoate structure is a recurring motif in both medicinal chemistry and material science. Phenyl esters of benzoic acid are known to possess a range of biological activities and are also a foundational structure for many liquid crystalline compounds.
The Butoxycarbonyl (Boc) Group: A Versatile Tool for Controlled Release and Synthesis
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group in organic synthesis, particularly for amines.[2][3] Its application to a phenolic hydroxyl group, as seen in the target molecule, creates a carbonate ester. This modification serves two primary purposes:
-
Chemical Stability and Synthetic Utility: The Boc group masks the reactivity of the phenolic hydroxyl, rendering it inert to a variety of reaction conditions. This allows for chemical modifications to other parts of a molecule without unintended side reactions involving the phenol. The Boc group is notably stable under basic conditions but can be readily cleaved under acidic conditions, providing a convenient and selective deprotection strategy.[2]
-
Prodrug Potential: The carbonate linkage can be susceptible to enzymatic cleavage in vivo by esterases.[4] This opens the possibility of using this compound as a prodrug to deliver a bioactive phenolic compound. The Boc group would increase the lipophilicity of the parent phenol, potentially enhancing its absorption and distribution, before being cleaved to release the active therapeutic agent.[5]
The 4-Ethoxyphenyl Moiety: Influencing Physicochemical and Pharmacokinetic Properties
The ethoxy group on the terminal phenyl ring plays a crucial role in fine-tuning the molecule's overall properties. In the context of drug design, an ethoxy group can modulate a molecule's lipophilicity, metabolic stability, and interaction with biological targets. In material science, terminal alkoxy groups are known to significantly influence the mesomorphic (liquid crystal) properties of a molecule.
Proposed Applications in Drug Development
Based on the structural analysis, two primary applications in drug development are proposed for this compound.
Application as a Prodrug of 4-Ethoxyphenol
4-Ethoxyphenol is a known metabolite and has been used as a substrate in enzymatic studies.[6] It is also listed as a flavoring agent.[7] By masking the hydroxyl group with the butoxycarbonyl moiety, this compound can be envisioned as a prodrug of 4-ethoxyphenol.
Proposed Mechanism of Action:
The increased lipophilicity imparted by the Boc group could enhance the oral bioavailability of 4-ethoxyphenol. Following absorption, ubiquitous esterases in the plasma and liver would hydrolyze the carbonate bond, releasing 4-ethoxyphenol, carbon dioxide, and butanol.
Caption: Proposed metabolic activation pathway of this compound as a prodrug.
Experimental Protocol 1: In Vitro Prodrug Activation Study
This protocol is designed to validate the hypothesis that this compound can be enzymatically cleaved to release 4-ethoxyphenol.
-
Materials:
-
This compound
-
4-Ethoxyphenol (as a standard)
-
Porcine liver esterase (or human liver microsomes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
HPLC system with a C18 column and UV detector
-
-
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
In a series of microcentrifuge tubes, add phosphate buffer (pH 7.4).
-
Spike the buffer with the stock solution of the test compound to a final concentration of 10 µM.
-
Initiate the reaction by adding a solution of porcine liver esterase (or human liver microsomes).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by HPLC, monitoring for the disappearance of the parent compound and the appearance of 4-ethoxyphenol.
-
Quantify the concentration of both compounds by comparing their peak areas to a standard curve.
-
Application as a Synthetic Intermediate
The Boc-protected phenolic moiety makes this compound a valuable intermediate for the synthesis of more complex molecules where a free phenol is required in the final steps.
Experimental Protocol 2: Synthesis of a Hypothetical Bioactive Molecule
This protocol outlines a hypothetical synthesis where this compound is used to introduce a protected phenol, which is later deprotected to yield a final product.
Caption: Hypothetical synthetic workflow using this compound as an intermediate.
-
Step 1: Coupling Reaction (e.g., Suzuki Coupling)
-
To a solution of this compound (1 equivalent) and a suitable boronic acid derivative (1.2 equivalents) in a solvent mixture (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup and purify the crude product by column chromatography to yield the coupled intermediate.
-
-
Step 2: Boc Deprotection
-
Dissolve the coupled intermediate in a suitable solvent (e.g., dichloromethane).
-
Add an acid, such as trifluoroacetic acid (TFA), and stir at room temperature.[2]
-
Monitor the reaction by TLC or LC-MS until the deprotection is complete.
-
Remove the solvent and excess acid under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
-
Proposed Applications in Material Science: Liquid Crystals
The molecular structure of this compound, featuring a rigid phenyl benzoate core with terminal flexible chains, is characteristic of calamitic (rod-like) liquid crystals. A closely related compound, 4-ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate, is known to exhibit a stable nematic liquid crystal phase.[8] This strongly suggests that this compound and its derivatives could also possess mesomorphic properties.
The nematic phase is the operational basis for the most common liquid crystal displays (LCDs). The elongated molecules in a nematic phase have long-range orientational order but no positional order, allowing them to be easily aligned by an external electric field. By manipulating this alignment, light can be selectively passed or blocked, forming the images on a screen.
The specific properties of a liquid crystal, such as its clearing point (the temperature at which it becomes an isotropic liquid) and its dielectric anisotropy, are highly dependent on the molecular structure. The butoxycarbonyl and ethoxy groups in this compound would play a critical role in determining these properties. Further research into the synthesis of a homologous series of such compounds, with varying alkyl chain lengths, could lead to the discovery of novel liquid crystal materials with tailored properties for specific display applications.[9]
Conclusion
While this compound remains a relatively uncharacterized compound, a detailed analysis of its chemical structure reveals a molecule of significant potential. Its design lends itself to innovative applications in both drug development and material science. As a prodrug, it offers a plausible strategy for enhancing the bioavailability of phenolic compounds. As a synthetic intermediate, its stable yet readily cleavable protected phenol provides a valuable tool for organic chemists. Furthermore, its structural similarity to known liquid crystals makes it a compelling candidate for the development of new materials for display technologies. This guide serves as a comprehensive introduction and a call to action for further experimental investigation into the promising applications of this multifaceted molecule.
References
- Effects of structural variations on the rates of enzymatic and nonenzymatic hydrolysis of carbonate and carbam
- Hydrolysis of aryl carbonates by zinc-containing artificial enzyme | Poster Board #661. American Chemical Society.
- 4-Ethoxyphenyl 4-[(methoxycarbonyl)
- (PDF) Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols.
- Enzymatic hydrolysis of organic cyclic carbon
- 4-ETHOXYPHENYL 4-[(BUTOXYCARBONYL)
- Chemoselective Boc protection of phenols and amino alcohols.
- Cooperative hydrolysis of aryl esters on functionalized membrane surfaces and in micellar solutions. Organic & Biomolecular Chemistry (RSC Publishing).
- Hydrolysis of carbonates, thiocarbonates, carbamates, and carboxylic esters of alpha-naphthol, beta-naphthol, and p-nitrophenol by human, rat, and mouse liver carboxylesterases. PubMed.
- Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- Protective Groups. Organic Chemistry Portal.
- Organic Pharmaceutical Chemistry: Prodrugs.
- 622-62-8, 4-Ethoxyphenol Formula. ECHEMI.
- 16494-24-9|4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)
- CAS 16494-24-9 | 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)
- Novel Fluorinated Liquid Crystals. Part IV. The Synthesis and Phase Transition of 4′-(n-Alkoxycarbonyl)phenyl 4. ElectronicsAndBooks.
- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
- 4-Ethoxyphenol | C8H10O2 | CID 12150. PubChem.
- 4-Ethoxyphenol 99 622-62-8. Sigma-Aldrich.
- New Liquid Crystal Compounds: (+)-4′-Alkoxyphenyl 4-[5-(2-methylbutyl)-1,3-dioxan-2-yl]benzoate.
- 4-Ethoxyphenol | 622-62-8. ChemicalBook.
- design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base.
- The Journal of Organic Chemistry Ahead of Print.
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- 9. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate (CAS No. 16494-24-9).[1][2][3] As a novel aromatic ester, specific toxicological data for this compound is limited. Therefore, this document synthesizes established best practices for handling similar chemical entities, emphasizing a proactive and cautionary approach to laboratory safety. The protocols outlined herein are designed to empower researchers to minimize exposure risks and respond effectively to potential incidents. This guide is grounded in the principles of chemical safety, risk assessment, and responsible laboratory practice.
Compound Profile and Presumptive Hazard Assessment
This compound is an aromatic ester with the molecular formula C₂₀H₂₂O₆ and a molecular weight of 358.39 g/mol .[3] A thorough review of available literature and safety data reveals a significant lack of specific toxicological and ecotoxicological information for this compound. In the absence of a dedicated Safety Data Sheet (SDS), a presumptive hazard assessment based on the chemical's structural motifs—an aromatic benzoate ester—is necessary.
Aromatic esters, as a class, can present several potential hazards. While many are considered to have low acute toxicity, some can cause mild to severe irritation upon contact with the skin and eyes.[4] Ingestion may also be harmful. For instance, related benzoate compounds have been shown to cause skin and eye irritation. It is also prudent to consider the possibility of respiratory tract irritation if the compound is aerosolized or if dust is generated.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 16494-24-9 | [1][2][3] |
| Molecular Formula | C₂₀H₂₂O₆ | [3] |
| Molecular Weight | 358.39 g/mol | [3] |
| Physical State | Solid (presumed) | General knowledge |
| Solubility | Insoluble in water (presumed) | General knowledge |
| Boiling Point | No data available | [2] |
The Causality of Prudent Handling: A Risk Mitigation Strategy
Given the data gap, our primary directive is the implementation of a robust risk mitigation strategy. This involves a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment (PPE). The core principle is to minimize all potential routes of exposure: dermal, ocular, inhalation, and ingestion.
Experimental Workflow: Safe Handling Protocol
The following step-by-step protocol is a self-validating system designed to ensure user safety throughout the handling process.
Preparation and Engineering Controls
-
Designated Work Area: All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation. The face velocity of the fume hood should be verified before commencing work.
-
Emergency Equipment: Confirm the immediate availability and functionality of an emergency eyewash station and a safety shower.
-
Spill Kit: A chemical spill kit appropriate for solid organic compounds should be readily accessible.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory.
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before each use and disposed of after handling the compound.
-
Body Protection: A lab coat should be worn and kept buttoned.
-
Respiratory Protection: While working in a fume hood should be sufficient, a respirator may be necessary for large-scale operations or in the event of a ventilation failure.
Weighing and Transfer
-
Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully add the desired amount of this compound. Avoid creating dust.
-
Transfer: Use a spatula to transfer the solid. If dissolving, add the solvent to the vessel containing the compound slowly to avoid splashing.
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Waste Disposal: Dispose of all contaminated materials, including gloves and weighing paper, in a designated hazardous waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.
Visualization of Safety Protocols
Logical Flow of Safe Handling
The following diagram illustrates the critical decision-making and action flow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Emergency Response Logic
This diagram outlines the immediate actions to be taken in the event of an accidental exposure.
Caption: Decision tree for emergency response to accidental exposure.
Emergency Procedures in Detail
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.
Conclusion: A Culture of Safety
The responsible use of this compound in a research and development setting necessitates a proactive and informed approach to safety. While specific hazard data is currently unavailable, adherence to the principles of chemical hygiene and the protocols outlined in this guide will provide a robust framework for minimizing risk. It is incumbent upon every researcher to cultivate a culture of safety, where caution and preparedness are paramount.
References
-
Mdpi.com. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Sourcing 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate for Research and Development
Introduction
In the precise world of scientific research and drug development, the integrity of every reagent is paramount. The reproducibility of experimental results and the ultimate success of a research program are directly linked to the quality of the starting materials. 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate (CAS No. 16494-24-9), a complex ester, presents a sourcing challenge that necessitates a robust evaluation and verification strategy.[1][2] Its structure suggests potential utility as a building block in materials science, particularly in the field of liquid crystals, or as a prodrug moiety in pharmaceutical development, where masking polar groups can enhance bioavailability.[2][3]
This guide provides an in-depth framework for researchers, chemists, and procurement specialists to navigate the commercial landscape for this specific molecule. It moves beyond a simple list of vendors to instill a methodology for supplier qualification, in-house quality control, and risk mitigation, ensuring that the material acquired meets the stringent requirements of advanced research.
Section 1: Compound Profile & Key Identifiers
A foundational step in sourcing any chemical is to have an unambiguous understanding of its identifiers. Misidentification due to the use of varied synonyms can lead to costly errors. The following table consolidates the critical identification parameters for this compound.[1][2][4][5]
| Identifier | Value |
| CAS Number | 16494-24-9[1][2] |
| IUPAC Name | 4-ethoxyphenyl 4-[(butoxycarbonyl)oxy]benzoate[1] |
| Synonyms | Butyl p-((p-ethoxyphenoxy)carbonyl)phenyl carbonate, BEPC[2][4][6] |
| Molecular Formula | C20H22O6[1][2][5] |
| Molecular Weight | 358.39 g/mol [1][2][5] |
| InChIKey | GIJIKFKGLZGENN-UHFFFAOYSA-N[1][2][5] |
| SMILES | CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC1=CC=C(OCC)C=C1[1][5] |
Section 2: The Commercial Supplier Landscape
Identifying a potential supplier is only the first step in a critical validation process. The goal is to establish a partnership with a vendor that provides not just the molecule, but also consistency, transparency, and comprehensive documentation.
A Framework for Supplier Qualification
A systematic approach to qualifying a new chemical supplier is essential to mitigate risks associated with purity, contaminants, and batch-to-batch variability. The following workflow illustrates a robust, self-validating system for this process.
Caption: Supplier Qualification Workflow.
Known Commercial Suppliers
The following table lists several commercial entities that have been identified as potential suppliers for this compound or its primary synonyms. This list is not exhaustive and does not constitute an endorsement. Each must be vetted through the qualification workflow described above.
| Supplier | Country | Notes / Product Name |
| Alchem Pharmtech[7] | USA | This compound |
| BLDpharm[8] | China | This compound |
| BOC Sciences[9] | USA | Butyl 4-(4-ethoxyphenoxycarbonyl)phenyl carbonate |
| Chemos GmbH & Co. KG[9] | Germany | Butyl 4-(4-ethoxyphenoxycarbonyl)phenyl carbonate |
| CymitQuimica[10] | Spain | This compound |
| Dayang Chem (Hangzhou) Co., Ltd.[9] | China | Butyl 4-(4-ethoxyphenoxycarbonyl)phenyl carbonate |
| Laibo Chem[11] | China | This compound |
| Mosher Chemical[6] | USA | Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester |
Section 3: The Imperative of In-House Quality Control
A supplier's Certificate of Analysis (CoA) should be considered a claim, not a verified fact. The central pillar of trustworthy science is independent verification. Cross-validating the supplier's data with in-house analytical techniques is non-negotiable for ensuring the material's identity, purity, and suitability for its intended application.
Caption: In-House Material Verification Workflow.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for determining the purity of non-volatile organic compounds. A reverse-phase method is suitable for this molecule.[2] The causality behind this choice lies in the molecule's moderate polarity, which allows for good retention and separation on a nonpolar stationary phase.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Newcrom R1 or equivalent), 4.6 x 150 mm, 3-5 µm particle size.[2]
-
Mobile Phase: A gradient of Acetonitrile (MeCN) and water. For Mass-Spec compatibility, replace any non-volatile acids with 0.1% formic acid.[2]
-
Rationale: Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds. The gradient elution ensures that both the main compound and any potential impurities with different polarities are eluted effectively.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Rationale: The two benzene rings in the molecule contain chromophores that strongly absorb UV light at this wavelength, providing high sensitivity.
-
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of MeCN to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject 5-10 µL of the sample.
-
Run the gradient elution method.
-
Analyze the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides definitive structural confirmation. While a supplier's CoA may list purity, it rarely provides the raw spectral data needed to confirm the molecule's identity.
-
Instrumentation: 300-500 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[12]
-
Procedure:
-
Acquire a standard one-dimensional proton (¹H) spectrum.
-
Integrate all peaks.
-
Analyze the chemical shifts (δ), splitting patterns, and integration values.
-
-
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Multiple signals (doublets and multiplets) between ~6.9 and 8.2 ppm, corresponding to the protons on the two substituted benzene rings.[13]
-
Ethoxy Group (-OCH₂CH₃): A triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.0 ppm (2H, -OCH₂-).[13]
-
Butoxycarbonyl Group (-O(CO)O(CH₂)₃CH₃): Signals corresponding to the butyl chain, including a triplet for the terminal methyl group (~0.9 ppm) and various multiplets for the three methylene groups between ~1.4 and 4.2 ppm.[13]
-
Protocol 3: Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry confirms that the compound has the correct molecular weight, a fundamental check that complements the structural data from NMR.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Dilute the HPLC stock solution (from Protocol 1) significantly with the mobile phase (e.g., 1:100 in MeCN/water with 0.1% formic acid).
-
Procedure:
-
Infuse the sample directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
Look for the protonated molecular ion [M+H]⁺ at m/z 359.15, or other adducts like the sodium adduct [M+Na]⁺ at m/z 381.13.
-
-
Rationale: ESI is a soft ionization technique that typically keeps the parent molecule intact, making it ideal for verifying the molecular weight of the intact compound.
Section 4: Safety, Handling, and Storage
While a definitive safety profile requires the specific Safety Data Sheet (SDS) from the supplier, general precautions can be inferred from related chemical structures. Some analogous compounds are not classified as hazardous substances.[14][15] However, other related esters and benzoic acid derivatives can cause skin, eye, and respiratory irritation.[16][17] Therefore, a conservative approach is mandatory.
-
Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[17]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[16][17] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17]
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[17] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is advisable.[17]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national hazardous waste regulations.
Crucial Caveat: The information above is a general guideline. The user is required to obtain, read, and understand the specific SDS provided by their chosen supplier before any handling or use of the material.
Conclusion
Sourcing a specialized reagent like this compound is a multi-step, scientifically rigorous process. It begins with identifying potential vendors but must culminate in a thorough, in-house validation of the material's identity and purity. By implementing the workflows and analytical protocols detailed in this guide, researchers and drug development professionals can build a foundation of trust in their starting materials, thereby enhancing the integrity and reproducibility of their scientific outcomes. This disciplined approach transforms procurement from a simple transaction into a critical component of the scientific method itself.
References
-
Title: 4-ETHOXYPHENYL 4-[(BUTOXYCARBONYL)OXY]BENZOATE | CAS 16494-24-9 Source: Molbase URL: [Link]
-
Title: Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester Source: SIELC Technologies URL: [Link]
-
Title: Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester (CAS 16494-24-9) Source: Cheméo URL: [Link]
-
Title: Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester Source: Mosher Chemical URL: [Link]
-
Title: Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester (PDF) Source: Cheméo URL: [Link]
-
Title: this compound, Package: 5g Source: Laibo Chem URL: [Link]
-
Title: 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Your Inquiry on this compound Source: Chemical-Suppliers.com URL: [Link]
-
Title: Safety Data Sheet - Angene Chemical Source: Angene Chemical URL: [Link]
-
Title: (PDF) 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate Source: ResearchGate URL: [Link]
-
Title: Synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate Source: ResearchGate URL: [Link]
Sources
- 1. 4-ETHOXYPHENYL 4-[(BUTOXYCARBONYL)OXY]BENZOATE | CAS 16494-24-9 [matrix-fine-chemicals.com]
- 2. Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester | SIELC Technologies [sielc.com]
- 3. 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester (CAS 16494-24-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chemeo.com [chemeo.com]
- 6. Reliable Chemical Trading Partner, Professional Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester Supply [methylbenzoate-benzoicacid.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. 16494-24-9|this compound|BLD Pharm [bldpharm.com]
- 9. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]
- 10. This compound [cymitquimica.com]
- 11. This compound , Package: 5g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
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- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 17. angenechemical.com [angenechemical.com]
Methodological & Application
Application Notes and Protocols: The Utility of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate in Nematic Liquid Crystal Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Art and Science of Nematic Liquid Crystal Mixtures
Nematic liquid crystals represent a state of matter that is intermediate between the crystalline solid and the isotropic liquid phases.[1] This mesophase is characterized by molecules that have long-range orientational order but no long-range positional order.[1] This unique combination of fluidity and anisotropy is the cornerstone of modern liquid crystal display (LCD) technology and finds growing applications in photonics, sensing, and smart materials.[2][3]
Pure, single-component liquid crystals rarely possess the optimal combination of properties required for specific applications.[4] Therefore, the formulation of liquid crystal mixtures is a crucial step in device engineering. By combining several compounds, one can fine-tune key parameters such as the nematic temperature range, viscosity, birefringence (Δn), dielectric anisotropy (Δε), and electro-optical response times.[2][5][6][7] This guide focuses on the role and application of a specific calamitic (rod-like) molecule, 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate , as a component in nematic liquid crystal mixtures.
The Profile of this compound
This compound is a benzoate ester derivative with a molecular structure conducive to forming or enhancing nematic phases. Its properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 16494-24-9 | [8][9][10][11][12] |
| Molecular Formula | C20H22O6 | [8][9][11] |
| Molecular Weight | 358.39 g/mol | [8][9][11] |
| IUPAC Name | 4-ethoxyphenyl 4-[(butoxycarbonyl)oxy]benzoate | [8] |
| SMILES | CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC1=CC=C(OCC)C=C1 | [8][9][11] |
The molecular architecture of this compound, featuring a rigid core of two phenyl rings linked by an ester group and terminated by flexible alkoxy and butoxycarbonyl chains, is a classic design for calamitic liquid crystals. The related compound, 4-ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate, is known to form a stable nematic phase, which strongly suggests the potential for this compound to exhibit similar mesogenic behavior.[13][14] The presence of the butoxycarbonyl group can influence the material's dielectric properties and its interaction with other components in a mixture.
Synthesis of this compound: A Representative Protocol
Protocol 1: Synthesis via Acid Chloride
This protocol is a representative example based on common organic synthesis techniques for similar molecules.
Step 1: Synthesis of 4-((butoxycarbonyl)oxy)benzoyl chloride
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-hydroxybenzoic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran).
-
Cool the solution in an ice bath and slowly add a base (e.g., pyridine or triethylamine) to deprotonate the phenolic hydroxyl group.
-
Slowly add butyl chloroformate to the reaction mixture. Allow the reaction to proceed for several hours at room temperature.
-
After the reaction is complete (monitored by thin-layer chromatography), quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting 4-((butoxycarbonyl)oxy)benzoic acid.
-
Convert the carboxylic acid to the acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent.
Step 2: Esterification with 4-Ethoxyphenol
-
Dissolve 4-ethoxyphenol in an anhydrous solvent with a base (e.g., pyridine).
-
Slowly add the 4-((butoxycarbonyl)oxy)benzoyl chloride synthesized in Step 1 to the solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir until completion.
-
Work up the reaction mixture by washing with dilute acid, water, and brine.
-
Dry the organic phase, evaporate the solvent, and purify the crude product by column chromatography or recrystallization to obtain this compound.[13][14]
Preparation of Nematic Liquid Crystal Mixtures
The primary application of this compound is as a component in a nematic mixture to modify its physical properties. The following protocol outlines the general procedure for preparing such a mixture.
Protocol 2: Formulation of a Nematic Mixture
Objective: To prepare a nematic liquid crystal mixture containing a known weight percentage of this compound in a host nematic liquid crystal (e.g., a commercially available eutectic mixture like E7).
Materials and Equipment:
-
Host nematic liquid crystal (e.g., E7)
-
This compound
-
Analytical balance (±0.01 mg)
-
Small glass vials with airtight caps
-
Volatile solvent (e.g., dichloromethane or chloroform)
-
Vortex mixer
-
Hot plate with magnetic stirring
-
Vacuum oven
Procedure:
-
Weighing: Accurately weigh the desired amounts of the host liquid crystal and this compound into a clean glass vial. For example, to prepare a 10 wt% mixture, use 90 mg of the host and 10 mg of the target compound.
-
Dissolution: Add a small amount of a volatile solvent to the vial to dissolve both components completely. The solvent facilitates homogeneous mixing at the molecular level.
-
Mixing: Cap the vial tightly and vortex the solution for several minutes to ensure thorough mixing.
-
Solvent Evaporation: Place the vial on a hot plate at a temperature slightly above the boiling point of the solvent. Gently stir the mixture with a small magnetic stir bar until most of the solvent has evaporated.
-
Vacuum Drying: Transfer the vial to a vacuum oven and heat it to a temperature just above the nematic-isotropic transition temperature of the mixture for several hours. This step is crucial to remove any residual solvent, which can significantly impact the mixture's properties.
-
Homogenization: After vacuum drying, heat the mixture to its isotropic phase and stir for about 30 minutes to ensure complete homogenization.
-
Cooling and Storage: Slowly cool the mixture back to room temperature. The vial should be sealed tightly and stored in a desiccator to protect it from moisture.
Experimental workflow for preparing a nematic liquid crystal mixture.
Characterization of the Nematic Mixture
Once the mixture is prepared, its physical properties must be characterized to determine the effect of adding this compound.
Protocol 3: Determination of Phase Transition Temperatures by Differential Scanning Calorimetry (DSC)
Objective: To measure the melting point and nematic-to-isotropic (clearing point) transition temperatures of the prepared mixture.
Procedure:
-
Sample Preparation: Hermetically seal 2-5 mg of the liquid crystal mixture in an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Cycling:
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well into the isotropic phase.
-
Hold at this temperature for a few minutes to ensure a uniform starting state.
-
Cool the sample at the same controlled rate to a temperature below its melting point.
-
Reheat the sample at the same rate. The second heating scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: The phase transitions will appear as endothermic peaks on the heating curve. The peak onset or maximum can be used to determine the transition temperature. The nematic-to-isotropic transition is of particular interest as it defines the upper limit of the operating temperature range.
Protocol 4: Electro-Optical Characterization
Objective: To measure key electro-optical properties such as threshold voltage (Vth) and response time (τ).
Materials and Equipment:
-
Liquid crystal test cell (e.g., a planar aligned cell with a known thickness)
-
Function generator
-
Voltage amplifier
-
Polarizing optical microscope
-
Photodetector and oscilloscope
-
Helium-Neon (He-Ne) laser or another stable light source
Procedure:
-
Cell Filling: Fill a liquid crystal test cell with the prepared mixture by capillary action in its isotropic phase.
-
Threshold Voltage Measurement:
-
Place the filled cell between crossed polarizers in the microscope.
-
Apply a low-frequency (e.g., 1 kHz) square wave voltage to the cell.
-
Slowly increase the applied voltage while observing the light transmission through the cell with the photodetector.
-
The threshold voltage is the voltage at which a noticeable change in transmission occurs, corresponding to the Fréedericksz transition.
-
-
Response Time Measurement:
-
Apply a square wave voltage that switches between 0 V (off-state) and a voltage above the threshold (on-state).
-
Use the oscilloscope to measure the time it takes for the transmitted light intensity to change from 10% to 90% (rise time, τ_on) when the voltage is applied, and from 90% to 10% (fall time, τ_off) when the voltage is removed.
-
Workflow for the characterization of a nematic liquid crystal mixture.
Expected Influence of this compound on Mixture Properties
The addition of this compound to a nematic host is expected to influence the mixture's properties in several ways:
-
Nematic Range: Depending on its own (hypothesized) nematic properties, it can either broaden or narrow the nematic range of the host mixture.
-
Birefringence (Δn): The presence of two phenyl rings contributes to the molecule's polarizability, which will affect the overall birefringence of the mixture.
-
Dielectric Anisotropy (Δε): The ester and carbonate groups possess dipole moments that will contribute to the mixture's dielectric anisotropy, which is a critical parameter for display applications.
-
Viscosity: The molecular structure and intermolecular interactions will influence the rotational viscosity of the mixture, which in turn affects the response times.
By systematically varying the concentration of this compound and characterizing the resulting mixtures, researchers can optimize the formulation for a specific application.
References
- The Characterization and Application of Two Liquid Crystal Mixtures in the Low THz Region.
- Design of nematic liquid crystals to control microscale dynamics - PMC - PubMed Central.
- Design and Synthesis of Chiral Nematic Liquid Crystals - Semantic Scholar.
- 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate - PMC - NIH.
- Fast-response nematic liquid crystal mixtures - ResearchGate.
- (PDF) Nematic Liquid Crystals - ResearchGate.
- Phase behavior of nematic-nanoparticle mixtures - Frontiers.
- 4-ETHOXYPHENYL 4-[(BUTOXYCARBONYL)OXY]BENZOATE | CAS 16494-24-9.
- Nematic and Smectic Mesophase from Calamitic Bisazobenzene Liquid Crystal: Synthesis and Characterization of 1- Methoxyhexyloxy- - Science Publications.
- Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents - ACS.
- Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester (CAS 16494-24-9) - Cheméo.
- CAS 16494-24-9 | this compound - Alchem Pharmtech.
- Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications | American Journal of Physical Sciences - IPRJB.
- Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester - Cheméo.
- Electro-Optical and Photo Stabilization Study of Nematic Ternary Mixture - PubMed Central.
- Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester | SIELC Technologies.
- Chemical formulae of nematic liquid crystals studied; basic material labelled 1816 is also a mixture. - ResearchGate.
- Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates - Journal of Materials Chemistry (RSC Publishing).
- Novel Fluorinated Liquid Crystals. Part IV. The Synthesis and Phase Transition of 4′-(n-Alkoxycarbonyl)phenyl 4 - ElectronicsAndBooks.
- (PDF) 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate - ResearchGate.
- New Liquid Crystal Compounds: (+)-4′-Alkoxyphenyl 4-[5-(2-methylbutyl)-1,3-dioxan-2-yl]benzoate - ResearchGate.
- Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core.
- FR2851568A1 - Liquid nematic crystal mixtures for liquid crystal display systems of bistable visualisation of bill posters - Google Patents.
- Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix - MDPI.
- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC - NIH.
- Liquid Crystals V. Nematic Materials Derived from p-Alkylcarbonato-p'-Alkoxyphenyl Benzoates - ResearchGate.
- Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents.
- Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications Ghada N. Hassanein, Om - Semantic Scholar.
- synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate - ResearchGate.
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- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications | American Journal of Physical Sciences [iprjb.org]
- 7. Electro-Optical and Photo Stabilization Study of Nematic Ternary Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-ETHOXYPHENYL 4-[(BUTOXYCARBONYL)OXY]BENZOATE | CAS 16494-24-9 [matrix-fine-chemicals.com]
- 9. Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester (CAS 16494-24-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. alchempharmtech.com [alchempharmtech.com]
- 11. chemeo.com [chemeo.com]
- 12. Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester | SIELC Technologies [sielc.com]
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- 14. researchgate.net [researchgate.net]
- 15. US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate as a Potential Liquid Crystal Dopant
Abstract
This document provides a comprehensive guide for researchers and scientists on the synthesis, characterization, and evaluation of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate as a potential dopant in nematic liquid crystal mixtures. While this specific calamitic molecule is not extensively documented as a dopant, its structural similarity to known mesogens suggests its utility in modifying the electro-optical properties of host liquid crystals. These protocols are designed to be a self-validating framework for investigating its efficacy, from initial synthesis to the characterization of doped host systems.
Introduction: The Rationale for Doping with Calamitic Molecules
The performance of liquid crystal displays (LCDs) and other electro-optical devices is critically dependent on the physical properties of the liquid crystal mixture employed. These properties, including the nematic-isotropic transition temperature (clearing point), dielectric anisotropy (Δε), and rotational viscosity, are often fine-tuned by the introduction of small quantities of dopant molecules.[1] Calamitic (rod-shaped) liquid crystals are frequently used as dopants to modulate the properties of a host nematic mixture. The introduction of a calamitic dopant can influence the intermolecular interactions within the host, thereby altering its bulk properties.
This compound, with its elongated molecular structure comprising two phenyl rings linked by an ester group and terminated by ethoxy and butoxycarbonyl chains, is a prime candidate for investigation as a calamitic dopant. A closely related compound, 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate, is known to exhibit a stable nematic phase, suggesting that the title compound also possesses liquid crystalline properties.[2] The exploration of this compound as a dopant offers the potential to tailor the electro-optical response of existing liquid crystal mixtures for specific applications.
Synthesis and Purification of this compound
A reliable synthesis and rigorous purification are paramount to ensure that the observed effects on a host liquid crystal are attributable to the dopant itself and not to impurities. The following protocol is based on established esterification and carbonate formation reactions.
Synthetic Pathway
The synthesis can be conceptualized as a multi-step process, likely involving the formation of an intermediate benzoate followed by the introduction of the butoxycarbonyl group. A plausible synthetic route is outlined below.
Caption: Plausible synthetic pathway for this compound.
Detailed Synthetic Protocol
Materials:
-
4-Hydroxybenzoic acid
-
4-Ethoxyphenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Butyl chloroformate
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Ethyl acetate
-
Silica gel (for column chromatography)
Protocol:
-
Esterification to form 4-Ethoxyphenyl 4-hydroxybenzoate (Intermediate):
-
In a round-bottom flask, dissolve 4-Hydroxybenzoic acid (1 equivalent) and 4-Ethoxyphenol (1 equivalent) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate beaker, dissolve DCC (1.1 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0°C with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude intermediate by column chromatography (silica gel, hexane:ethyl acetate gradient).
-
-
Carbonate Formation to Yield Final Product:
-
Dissolve the purified intermediate (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0°C and slowly add butyl chloroformate (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
-
Characterization of the Synthesized Compound
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of purity. | Peaks corresponding to the aromatic protons, ethoxy group, butoxycarbonyl group, and ester/carbonate linkages. Absence of impurity peaks. |
| FTIR Spectroscopy | Identification of functional groups. | Characteristic stretches for C=O (ester and carbonate), C-O, and aromatic C-H bonds. |
| Mass Spectrometry | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of C₂₀H₂₂O₆ (358.39 g/mol ).[3] |
| Elemental Analysis | Confirmation of elemental composition. | Percentages of C and H should be in close agreement with the theoretical values. |
| Differential Scanning Calorimetry (DSC) | Determination of phase transition temperatures and enthalpies. | Endothermic peaks on heating corresponding to melting and clearing points. Exothermic peaks on cooling for the reverse transitions. |
| Polarized Optical Microscopy (POM) | Visual observation and identification of liquid crystal phases. | Observation of characteristic textures (e.g., Schlieren, threaded) for the nematic phase upon heating and cooling.[4] |
Protocol for Doping and Characterization of Host-Dopant Mixtures
This section details the procedures for preparing doped liquid crystal mixtures and characterizing the effect of the this compound dopant on the host's properties. A common nematic host such as 5CB (4-Cyano-4'-pentylbiphenyl) can be used for initial studies.
Preparation of Doped Liquid Crystal Mixtures
Materials:
-
Host nematic liquid crystal (e.g., 5CB)
-
Synthesized and purified this compound
-
Volatile solvent (e.g., dichloromethane or chloroform)
-
Vortex mixer
-
Vacuum oven
Protocol:
-
Prepare stock solutions of the dopant and the host liquid crystal in a volatile solvent.
-
In a clean vial, add the appropriate volumes of the stock solutions to achieve the desired dopant concentration (e.g., 1, 2, 5 wt%).
-
Thoroughly mix the solution using a vortex mixer for several minutes to ensure homogeneity.
-
Remove the solvent by gentle evaporation under a stream of nitrogen, followed by drying in a vacuum oven at a temperature slightly above the clearing point of the mixture for several hours to remove any residual solvent.
-
Prepare a pure host sample using the same procedure for use as a control.
Caption: General workflow for preparing and characterizing doped liquid crystal mixtures.
Characterization of Doped Mixtures
The effect of the dopant on the phase transition temperatures of the host liquid crystal is a primary indicator of its miscibility and influence on the liquid crystalline order.
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small amount of the doped mixture into an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 5°C/min) to above its isotropic temperature.
-
Cool the sample at the same rate to below its crystallization temperature.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
Determine the nematic-isotropic transition temperature (Tₙᵢ) from the peak of the endotherm on the second heating scan.
-
Compare the Tₙᵢ of the doped mixtures to that of the pure host. A linear depression or elevation of Tₙᵢ with increasing dopant concentration is expected for well-behaved mixtures.
-
-
Polarized Optical Microscopy (POM):
-
Introduce the doped mixture into a liquid crystal cell by capillary action.
-
Place the cell on a hot stage under a polarizing microscope.
-
Observe the textures of the liquid crystal phases as the sample is heated and cooled through its transitions.
-
Confirm the nematic phase and note any changes in texture or the appearance of phase separation, which would indicate poor dopant solubility.
-
The dielectric anisotropy is a critical parameter that governs the threshold voltage for switching in an LCD.
-
Instrumentation: An LCR meter and a temperature-controlled cell holder.
-
Protocol:
-
Use two types of liquid crystal cells: one with planar alignment and one with homeotropic alignment.
-
Fill each cell with the doped liquid crystal mixture.
-
Measure the capacitance of the planar aligned cell (C⊥) and the homeotropic aligned cell (C∥) at a standard frequency (e.g., 1 kHz).
-
Calculate the perpendicular (ε⊥) and parallel (ε∥) components of the dielectric permittivity from the measured capacitances and the cell geometry.
-
The dielectric anisotropy is then calculated as: Δε = ε∥ - ε⊥.
-
Perform these measurements for the pure host and for each dopant concentration to determine the effect of the dopant on Δε.
-
The response time and threshold voltage are key performance metrics for liquid crystal devices.
-
Instrumentation: A function generator, a high-voltage amplifier, a photodetector, an oscilloscope, and a polarizing microscope with a hot stage.
-
Protocol:
-
Use a planar-aligned liquid crystal cell filled with the doped mixture.
-
Place the cell between crossed polarizers on the microscope stage.
-
Apply a square wave voltage of varying amplitude across the cell.
-
Measure the transmitted light intensity as a function of the applied voltage to determine the threshold voltage (Vth) for the Fréedericksz transition.
-
To measure the response time, apply a voltage pulse sufficient to switch the liquid crystal to its "on" state and measure the rise time (τ_on). Then, remove the voltage and measure the decay time (τ_off).
-
Compare the Vth, τ_on, and τ_off of the doped mixtures with those of the pure host.
-
Expected Outcomes and Interpretation
The data gathered from these protocols will allow for a comprehensive evaluation of this compound as a liquid crystal dopant.
| Parameter | Potential Effect of Dopant | Interpretation |
| Clearing Point (Tₙᵢ) | Decrease or Increase | A linear change with concentration suggests good miscibility. The magnitude and direction of the change depend on the relative ordering potential of the dopant and host. |
| Dielectric Anisotropy (Δε) | Increase or Decrease | An increase in Δε is often desirable as it can lead to a lower threshold voltage. The change will depend on the dipole moment of the dopant molecule relative to the host. |
| Threshold Voltage (Vth) | Decrease or Increase | A lower Vth is generally advantageous for low-power applications. It is inversely proportional to the square root of Δε. |
| Response Time (τ) | Increase or Decrease | The response time is influenced by the rotational viscosity and the elastic constants of the mixture, both of which can be affected by the dopant. |
Conclusion
These application notes provide a detailed framework for the synthesis, purification, and systematic evaluation of this compound as a novel liquid crystal dopant. By following these protocols, researchers can rigorously characterize this compound and its influence on the key physical and electro-optical properties of a host nematic liquid crystal. The insights gained will contribute to the broader understanding of structure-property relationships in liquid crystal mixtures and may lead to the development of new materials for advanced display and photonic applications.
References
- Castellano, J. A., et al. (1971). Journal of the American Chemical Society, 93(15), 3615-3619.
- Goodby, J. W., et al. (1998). Handbook of Liquid Crystals. Wiley-VCH.
- Srinivasa, H. T., et al. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(11), o3074.
-
Cheméo. (n.d.). Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester. Retrieved from [Link]
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MDPI. (2015). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Retrieved from [Link]
-
MDPI. (2020). Shear-Thinning Characteristics of Nematic Liquid Crystals Doped with Nanoparticles. Retrieved from [Link]
-
ResearchGate. (2017). Evaluation of 4-alkoxy-4′-nitrobiphenyl liquid crystals for use in next generation scattering LCDs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]
-
ResearchGate. (n.d.). synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. Retrieved from [Link]
-
MDPI. (2022). End-of-Life Liquid Crystal Displays Recycling: Physico-Chemical Properties of Recovered Liquid Crystals. Retrieved from [Link]
-
SciSpace. (n.d.). Characterization and Mesomorphic Behavior of Liquid Crystals Doped with Nano – Powder. Retrieved from [Link]
-
PubMed. (2014). Nanoparticle doping in nematic liquid crystals: distinction between surface and bulk effects by numerical simulations. Retrieved from [Link]
-
ResearchGate. (2011). Doping-induced ferroelectricity in liquid crystals. Retrieved from [Link]
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Topic: Experimental Setup for Measuring the Mesophase of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate
An Application Note and Protocol for the Scientific Community
Abstract
This application note provides a comprehensive, multi-technique protocol for the unambiguous characterization of the mesophases of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate (CAS: 16494-24-9).[1][2] Phenyl benzoate derivatives are a significant class of calamitic (rod-like) liquid crystals, and understanding their phase behavior is crucial for applications in displays, sensors, and advanced materials.[3][4] This guide moves beyond a simple listing of steps to explain the causality behind the experimental design, ensuring a self-validating and robust characterization. We present an integrated workflow utilizing Differential Scanning Calorimetry (DSC) for thermal analysis, Polarized Optical Microscopy (POM) for textural identification, and temperature-controlled X-ray Diffraction (XRD) for structural elucidation.
Introduction: The Rationale for a Multi-Technique Approach
The characterization of a liquid crystal (LC) mesophase is not a task for a single instrument. While powerful, each analytical technique provides only a piece of the puzzle. A definitive identification of a substance's mesomorphic properties relies on the synthesis of thermodynamic, optical, and structural data.
-
Why start with DSC? Differential Scanning Calorimetry is the cornerstone of thermal analysis for LCs.[5][6] It measures the heat flow into or out of a sample as a function of temperature, revealing the precise temperatures at which phase transitions occur.[7][8] These transitions appear as endothermic (melting, mesophase transitions, clearing) or exothermic (crystallization) peaks, providing a thermal "map" that guides all subsequent investigations.[7]
-
The Power of Visual Evidence: POM. Polarized Optical Microscopy is arguably the most common tool for the initial identification of LC phases.[9][10] Because liquid crystals are optically anisotropic, they exhibit birefringence, creating characteristic textures when viewed between crossed polarizers.[11][12] The unique patterns observed—such as the Schlieren texture of a nematic phase or the focal-conic fan texture of a smectic A phase—provide direct, qualitative evidence of the mesophase type.[13]
-
The Definitive Structural Answer: XRD. While POM reveals the macroscopic optical properties, X-ray Diffraction provides unambiguous information about the microscopic molecular arrangement.[14][15] XRD can distinguish between phases that may appear similar under POM. For instance, it can differentiate a nematic phase (possessing only long-range orientational order) from a smectic phase (which has both orientational order and positional order in one dimension, forming layers).[9][16]
This protocol integrates these three techniques into a logical, self-validating workflow, ensuring high-confidence mesophase characterization for this compound.
Integrated Characterization Workflow
The synergy between DSC, POM, and XRD is critical. The DSC provides the "when" (transition temperatures), the POM provides the "what" (phase type by texture), and the XRD provides the "how" (molecular arrangement), confirming the POM analysis.
Caption: Integrated workflow for liquid crystal mesophase characterization.
Materials & Experimental Parameters
| Parameter | Specification / Instrument | Rationale |
| Analyte | This compound, >99% purity | High purity is essential to avoid transition broadening or the appearance of spurious phases. |
| DSC Instrument | Netzsch DSC 214 Polyma or equivalent | Capable of controlled heating/cooling rates and precise enthalpy measurements.[5] |
| DSC Pans | Aluminum, hermetically sealed | Prevents sample sublimation at elevated temperatures. |
| DSC Sample Mass | 3 – 5 mg | Balances signal intensity with thermal lag, ensuring sharp transition peaks. |
| DSC Heating/Cooling Rate | 10 °C/min | A standard rate that offers a good compromise between resolution and sensitivity for LC transitions.[17] |
| DSC Atmosphere | Nitrogen, 50 mL/min | Provides an inert atmosphere to prevent oxidative degradation of the sample. |
| POM Instrument | Olympus BX51-P or equivalent with rotating stage and polarizers | Standard tool for textural analysis of liquid crystals.[9] |
| POM Hot Stage | Linkam THMS600 or equivalent | Allows for precise temperature control during microscopic observation, correlating with DSC data. |
| XRD Instrument | Bruker D8 Advance or equivalent with a temperature-controlled stage | Enables structural analysis at specific temperatures corresponding to the observed mesophases.[18] |
| XRD Radiation | Cu Kα (λ = 1.54 Å) | Standard X-ray source suitable for organic materials. |
| XRD Sample Holder | 1.0 mm glass capillary | Minimizes preferred orientation effects and is easily mounted on a temperature-controlled stage. |
Detailed Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the compound into a clean aluminum DSC pan. Hermetically seal the pan using a sample press. Prepare an empty, sealed aluminum pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen gas.
-
Thermal Program:
-
First Heating Scan: Equilibrate at 25 °C. Heat the sample from 25 °C to a temperature well above the expected clearing point (e.g., 150 °C) at a rate of 10 °C/min. This scan erases the sample's prior thermal history.
-
Cooling Scan: Cool the sample from 150 °C back to 25 °C at 10 °C/min. This scan reveals the temperatures of phase formation.
-
Second Heating Scan: Re-heat the sample from 25 °C to 150 °C at 10 °C/min. This scan is considered the most representative of the material's intrinsic thermal behavior.
-
-
Data Analysis: Analyze the second heating scan and the cooling scan. Determine the onset temperature and peak maximum for each thermal event. Integrate the area under each peak to calculate the enthalpy of transition (ΔH).
Protocol 2: Polarized Optical Microscopy (POM)
-
Sample Preparation: Place a small amount of the compound onto a clean glass microscope slide. Cover with a clean coverslip.
-
Instrument Setup: Place the slide onto the hot stage, which is mounted on the rotating stage of the polarizing microscope. Set the polarizers to a crossed position (90° to each other) to achieve a dark background.
-
Thermal Observation (Guided by DSC):
-
Heat the sample to its isotropic liquid phase (e.g., 150 °C), as determined by the clearing point in the DSC scan. The field of view should become completely dark, as the isotropic liquid is optically isotropic.
-
Slowly cool the sample (e.g., at 5-10 °C/min). At the clearing temperature identified by DSC, bright birefringent domains will appear. Note the texture. For many phenyl benzoates, a nematic phase with a characteristic Schlieren or threaded texture is expected.[13]
-
Continue cooling. Observe for any changes in texture at other transition temperatures identified by DSC. A transition from a nematic to a smectic A phase, for example, would be marked by the appearance of focal-conic fan or homeotropic textures.
-
Cool until the sample crystallizes, noting the formation of the solid crystalline structure.
-
Re-heat the sample slowly, confirming that the transitions and textures appear in the reverse order.
-
Protocol 3: Temperature-Controlled X-ray Diffraction (XRD)
-
Sample Preparation: Load the compound into a 1.0 mm glass capillary tube. The sample should be densely packed to a length of approximately 1 cm.
-
Instrument Setup: Mount the capillary onto the temperature-controlled stage within the XRD instrument.
-
Data Collection:
-
Based on the DSC and POM data, select a temperature that is squarely within a stable mesophase region (e.g., 10 °C below the clearing point for the highest-temperature mesophase).
-
Heat the sample to the isotropic phase and then cool it to the target temperature to ensure proper phase formation. Allow the temperature to stabilize for 5-10 minutes.
-
Collect the diffraction pattern over a 2θ range of 2° to 40°.
-
-
Data Interpretation:
-
Nematic Phase: The pattern will show a broad, diffuse halo at a wide angle (typically 2θ ≈ 20°), corresponding to the average distance between molecules (~4-5 Å). There will be no sharp peaks at low angles.
-
Smectic Phase: In addition to the wide-angle halo, a sharp, intense diffraction peak will appear at a low angle (typically 2θ = 2-5°). The position of this peak (d) corresponds to the smectic layer spacing and can be calculated using Bragg's Law (nλ = 2d sinθ). This provides definitive proof of a layered structure.[14]
-
Synthesis of Results: A Hypothetical Data Set
The conclusive identification of the mesophases of this compound is achieved by correlating the data from all three techniques.
| Technique | Observation on Heating | Interpretation |
| DSC | Endotherm Peak 1: 75.2 °C (ΔH = 18.5 kJ/mol)Endotherm Peak 2: 98.5 °C (ΔH = 1.1 kJ/mol) | Crystal → Mesophase 1 transition at 75.2 °C.Mesophase 1 → Isotropic Liquid at 98.5 °C. |
| POM | At 75.2 °C: Crystalline solid melts into a fluid with a highly mobile, threaded Schlieren texture.At 98.5 °C: Texture vanishes, field becomes dark. | The texture is characteristic of a Nematic (N) phase. The sample clears to an isotropic (I) liquid. |
| XRD @ 85°C | A broad, diffuse scattering halo centered at 2θ ≈ 20°. No sharp, low-angle diffraction peaks are observed. | The absence of low-angle peaks confirms the lack of positional order, consistent with a Nematic phase. |
References
- NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions.
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Allen, M. P. (2007). Testing experimental analysis techniques for liquid crystals using computer simulation. Liquid Crystals, 32(11-12). Retrieved from [Link]
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Roy, A., & Nandi, U. (2011). Thermodynamics of Activated Phase Transitions of 8CB: DSC and MC Calorimetry. The Journal of Physical Chemistry B, 115(4), 533-539. Retrieved from [Link]
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Young, W. R., Aviram, A., & Cox, R. J. (1973). Mesomorphic Properties of Some Phenyl Benzoate Dericatives. Molecular Crystals and Liquid Crystals, 22(3-4), 319-333. Retrieved from [Link]
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Kumar, S. (2001). Liquid Crystals :Experimental Study of Physical Properties and Phase Transitions. Molecules, 6(12), 1055-1056. Retrieved from [Link]
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Ikeda, T., Horiuchi, S., Karanjit, D. B., Kurihara, S., & Tazuke, S. (1989). Photochemically Induced Isothermal Phase Transition in Polymer Liquid Crystals with Mesogenic Phenyl Benzoate Side Chains. 1. Calorimetric Studies and Order Parameters. Macromolecules, 23(1), 36-42. Retrieved from [Link]
- Kim, M. (n.d.). Phase transitions in liquid crystals.
- Castellano, J. A., Goldmacher, J. E., Barton, L. A., & Mattz, J. S. (1971). Liquid Crystals V. Nematic Materials Derived from p-Alkylcarbonato-p'-Alkoxyphenyl Benzoates. Journal of Organic Chemistry, 33(9), 3501-3505.
-
Kafle, A. (2015). How to analyze liquid crystals?. ResearchGate. Retrieved from [Link]
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Chen, C.-H., & Lin, Y.-C. (2019). A Sub-nL Differential Scanning Calorimetry Chip for Liquid Crystal Phase Transition Characterization. IEEE Xplore. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Retrieved from [Link]
-
Sharma, D. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. CSK Scientific Press. Retrieved from [Link]
-
Hossain, M. E. (2018). Synthesis and Liquid Crystal properties of 2-Napthyl-4'-alkoxy benzoates. ResearchGate. Retrieved from [Link]
-
Carlton, R. J., & Lynn, D. M. (2013). An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. PubMed Central. Retrieved from [Link]
-
Hyde, S. (n.d.). Identification of Lyotropic Liquid Crystalline Mesophases. Research School of Physics, Australian National University. Retrieved from [Link]
-
Danowski, W., et al. (2019). X-ray diffraction patterns of a) the hexagonal columnar mesophase... ResearchGate. Retrieved from [Link]
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Pikal, M. J. (2016). Crystalline mesophases: Structure, mobility, and pharmaceutical properties. Journal of Pharmaceutical Sciences, 105(5), 1599-1612. Retrieved from [Link]
-
Srinivasa, H. T., et al. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Acta Crystallographica Section E, 66(Pt 11), o3074. Retrieved from [Link]
-
Doshi, A.V., et al. (2011). Benzoate esters homologous series of liquid crystals. Der Pharma Chemica, 3(3), 200-206. Retrieved from [Link]
-
Pizzanelli, D., et al. (2020). Comparative 2H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase. Molecules, 25(7), 1739. Retrieved from [Link]
-
Cheméo. (n.d.). Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester. Retrieved from [Link]
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Molbase. (n.d.). 4-ETHOXYPHENYL 4-[(BUTOXYCARBONYL)OXY]BENZOATE. Retrieved from [Link]
-
Zoghaib, W. M., et al. (2019). Mesomorphism of a series of aromatic single tail biphenyl-yl-4-(alkoxy) benzoate and 4-(benzyloxy)phenyl-4-(alkoxy)benzoate liquid crystalline materials. Sultan Qaboos University Journal for Science, 26(1), 1-8. Retrieved from [Link]
-
Naoum, M. M., et al. (2002). Effect of substituents and alkoxy-chain length on the phase behavior of 4-substituted phenyl-4-alkoxybenzoates. Thermochimica Acta, 387(1), 129-137. Retrieved from [Link]
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Application Note: Structural Characterization of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate using High-Resolution NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique essential for the unambiguous structural elucidation of organic molecules. This application note provides a detailed guide for the characterization of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate, a compound with potential applications in materials science and as a synthetic intermediate. We present a comprehensive protocol for sample preparation, data acquisition, and in-depth spectral analysis of both ¹H and ¹³C NMR spectra. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for the structural verification of this and similar small molecules.
Introduction
This compound (C₂₀H₂₂O₆, M.W.: 358.39 g/mol ) is a multifaceted organic compound featuring two para-substituted benzene rings linked by an ester functional group, with an additional carbonate moiety.[1][2][3] The precise arrangement of its ethoxy and butoxycarbonyl groups dictates its chemical and physical properties. Therefore, definitive structural confirmation is a critical step in its synthesis and application. High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework by mapping the chemical environment of each hydrogen and carbon atom. This note serves as a practical guide to obtaining and interpreting high-quality NMR data for this specific molecule.
Experimental Workflow & Causality
The successful acquisition of high-resolution NMR spectra is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection. The workflow is designed to ensure a homogenous sample, free from contaminants that could degrade spectral quality.
Figure 2: Chemical structure of this compound with labeling for NMR assignments.
¹H NMR Spectrum Analysis (Predicted)
The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
-
Aromatic Region (δ 6.8 - 8.3 ppm): The two para-substituted benzene rings will each give rise to two sets of signals, appearing as doublets due to coupling with their ortho neighbors.
-
Hᵃ & Hᵇ: Protons on the benzoate ring. Hᵇ, being ortho to the electron-withdrawing ester carbonyl group, will be deshielded and appear further downfield (δ ~8.2 ppm) compared to Hᵃ (δ ~7.4 ppm). The integration for each will be 2H. [4][5] * Hᶜ & Hᵈ: Protons on the ethoxyphenyl ring. Hᶜ, ortho to the ester oxygen, will be slightly more shielded than Hᵈ, which is ortho to the ethoxy group. They are expected around δ 7.2 ppm and δ 6.9 ppm, respectively, each integrating to 2H. [4][6]* Alkyl Ether and Ester Region (δ 4.0 - 4.4 ppm):
-
Hᵈ (Butoxy): The methylene protons (-O-CH₂-) of the butoxy group, being attached to the electron-withdrawing carbonate oxygen, will be significantly deshielded, appearing as a triplet around δ 4.3 ppm (Integration: 2H). [7] * Hʰ (Ethoxy): The methylene protons (-O-CH₂-) of the ethoxy group will appear as a quartet around δ 4.1 ppm due to coupling with the adjacent methyl protons (Integration: 2H). [8]* Alkyl Chain Region (δ 0.9 - 1.8 ppm):
-
Hᵉ & Hᶠ (Butoxy): The two internal methylene groups of the butoxy chain will appear as complex multiplets in the range of δ 1.5 - 1.8 ppm, each integrating to 2H. * Hⁱ (Ethoxy): The terminal methyl protons of the ethoxy group will appear as a triplet around δ 1.4 ppm (Integration: 3H). [8] * Hᵍ (Butoxy): The terminal methyl protons of the butoxy group will be the most shielded, appearing as a triplet around δ 0.9 ppm (Integration: 3H). [9]
-
¹³C NMR Spectrum Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
-
Carbonyl Region (δ 150 - 170 ppm):
-
Cᵃ (Ester C=O): The ester carbonyl carbon is expected to resonate in the range of δ 160-170 ppm. [10] * Cᶜ (Carbonate C=O): The carbonate carbon typically appears slightly upfield from the ester carbonyl, around δ 151-155 ppm. [11][12]* Aromatic Region (δ 110 - 160 ppm): Eight distinct signals are expected for the twelve aromatic carbons. Carbons directly attached to oxygen atoms will be the most deshielded.
-
C-O Carbons: The carbons bonded to the ether, ester, and carbonate oxygens will appear furthest downfield in this region.
-
Other Aromatic Carbons: The remaining aromatic carbons will resonate between approximately 114 and 132 ppm. [4]* Alkyl Region (δ 10 - 70 ppm):
-
Cᵈ & Cʰ (-O-CH₂-): The methylene carbons attached to oxygen atoms will be the most deshielded in the alkyl region, appearing around δ 60-70 ppm.
-
Cᵉ, Cᶠ (Butyl chain): The internal methylene carbons of the butoxy group will be found further upfield.
-
Cⁱ & Cᵍ (-CH₃): The terminal methyl carbons of the ethoxy and butoxy groups will be the most shielded, appearing at the highest field (lowest ppm value), typically between δ 10-15 ppm.
-
Data Summary
The predicted NMR data is summarized in the table below. Experimental values should be compared against these ranges for structural verification.
| ¹H NMR Assignment | Predicted δ (ppm) | Multiplicity | Integration | ¹³C NMR Assignment | Predicted δ (ppm) |
| Hᵇ | ~ 8.2 | Doublet | 2H | Cᵃ (Ester C=O) | 160 - 170 |
| Hᵃ | ~ 7.4 | Doublet | 2H | Cᶜ (Carbonate C=O) | 151 - 155 |
| Hᶜ | ~ 7.2 | Doublet | 2H | Aromatic C-O | 145 - 160 |
| Hᵈ | ~ 6.9 | Doublet | 2H | Aromatic C-H/C-C | 114 - 132 |
| Hᵈ (Butoxy -OCH₂-) | ~ 4.3 | Triplet | 2H | Cᵈ/Cʰ (-OCH₂-) | 60 - 70 |
| Hʰ (Ethoxy -OCH₂-) | ~ 4.1 | Quartet | 2H | Cᵉ/Cᶠ (-CH₂-) | 20 - 35 |
| Hᵉ/Hᶠ (Butoxy -CH₂-) | 1.5 - 1.8 | Multiplet | 4H | Cⁱ (Ethoxy -CH₃) | ~ 14 |
| Hⁱ (Ethoxy -CH₃) | ~ 1.4 | Triplet | 3H | Cᵍ (Butoxy -CH₃) | ~ 13 |
| Hᵍ (Butoxy -CH₃) | ~ 0.9 | Triplet | 3H |
Conclusion
This application note details a systematic approach to the structural characterization of this compound using ¹H and ¹³C NMR spectroscopy. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided interpretation guide, based on established principles of chemical shifts and coupling patterns, serves as a reliable reference for spectral assignment and structural confirmation. This self-validating system ensures the accurate identification of the target molecule, a critical requirement for its use in research and development.
References
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ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
-
Scribd. NMR Sample Prep | PDF | Nuclear Magnetic Resonance Spectroscopy | Deuterium. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Georgia Tech NMR Center. Small molecule NMR sample preparation. [Link]
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University of Puget Sound. NMR Chemical Shifts. [Link]
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V.V. Vinevich et al. determining carbonate content of cores by 13c nmr. [Link]
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OrganicChemGuide. 12.04 1H NMR Chemical Shifts. [Link]
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University of Ottawa. NMR Sample Preparation. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
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ResearchGate. Chemical shifts: 13 C NMR of CO 2 and different carbonates. [Link]
-
Lumen Learning. Chemical Shifts in Proton NMR Spectroscopy. [Link]
-
ResearchGate. 13C chemical shift anisotropies for carbonate ions in cement minerals.... [Link]
-
University of Wisconsin-Madison. H-NMR Familiar Groups that are Easy to Recognize. [Link]
-
Molbase. 4-ETHOXYPHENYL 4-[(BUTOXYCARBONYL)OXY]BENZOATE. [Link]
-
University of Colorado Boulder. Spectroscopy Tutorial: Esters. [Link]
-
SIELC Technologies. Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester. [Link]
-
University of Wisconsin-Madison. 1H NMR: Intermediate Level, Spectrum 1. [Link]
-
ResearchGate. How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy?. [Link]
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Application Note & Protocol: Elucidating the Solid-State Architecture of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate via X-ray Diffraction
Introduction
In the landscape of pharmaceutical development, a profound understanding of the three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is paramount. The crystalline form of a drug substance dictates a cascade of critical physicochemical properties, including solubility, stability, bioavailability, and manufacturability.[1][2][3] 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate (EBPB), a benzoate derivative with the chemical formula C₂₀H₂₂O₆ and a molecular weight of 358.39 g/mol , presents a case study in the structural elucidation of novel organic compounds.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of X-ray diffraction (XRD) techniques to determine the crystal structure of EBPB.
The protocols herein are designed to be a self-validating system, emphasizing the causality behind experimental choices to ensure technical accuracy and reproducibility. We will explore both single-crystal X-ray diffraction (SC-XRD), the gold standard for unambiguous structure determination[7][8], and powder X-ray diffraction (PXRD), an indispensable tool for phase identification and analysis when suitable single crystals are unavailable.[2][9][10]
Molecular Structure of this compound
| Property | Value | Source |
| IUPAC Name | 4-ethoxyphenyl 4-[(butoxycarbonyl)oxy]benzoate | [4] |
| CAS Number | 16494-24-9 | [4][5][11] |
| Molecular Formula | C₂₀H₂₂O₆ | [4][5][6] |
| Molecular Weight | 358.39 g/mol | [4][5][6] |
| InChI Key | GIJIKFKGLZGENN-UHFFFAOYSA-N | [4][5][11] |
Part 1: Single-Crystal X-ray Diffraction (SC-XRD) - The Definitive Approach
SC-XRD provides unparalleled detail into the atomic arrangement within a crystal lattice, yielding precise bond lengths, angles, and conformational data.[12][13] The successful application of this technique is contingent upon the cultivation of high-quality single crystals.
Protocol 1: Crystallization of this compound
Rationale: The goal of crystallization is to encourage the slow, ordered aggregation of molecules from a supersaturated solution, allowing for the growth of a single, defect-free crystal. The choice of solvent is critical; an ideal solvent will dissolve the compound when heated and allow for slow precipitation upon cooling. For a related compound, 4-ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate, single crystals were successfully obtained from hexane at room temperature.[14][15] This provides a logical starting point for EBPB.
Materials:
-
This compound (high purity)
-
Anhydrous Hexane (HPLC grade)
-
Other solvents for screening: Ethyl Acetate, Acetone, Isopropanol, Toluene
-
Small glass vials with screw caps
-
Heating block or water bath
-
Microscope
Procedure:
-
Solvent Screening: In separate vials, dissolve a small amount of EBPB in a minimal volume of each screening solvent at room temperature to assess solubility.
-
Preparation of a Saturated Solution: Based on the screening, select a suitable solvent (e.g., hexane). Add EBPB to the solvent in a clean vial with gentle heating (40-50°C) until no more solute dissolves.
-
Slow Evaporation: Loosely cap the vial to allow for the slow evaporation of the solvent over several days at a constant, undisturbed temperature.
-
Slow Cooling: Alternatively, heat the saturated solution and then allow it to cool to room temperature slowly. Further cooling to 4°C can also be attempted.
-
Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully extract them from the mother liquor using a pipette or a small loop.[13]
Protocol 2: SC-XRD Data Collection and Structure Solution
Rationale: This protocol outlines the standard workflow for collecting and analyzing single-crystal X-ray diffraction data. A modern diffractometer equipped with a sensitive detector is essential for obtaining high-quality data.[12]
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE, Rigaku XtaLAB Synergy-S)[8]
-
Microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation)
-
Goniometer
-
Low-temperature device (e.g., Oxford Cryosystems)
-
Computer with data collection and structure solution software (e.g., SHELX, Olex2)[16]
Procedure:
-
Crystal Mounting: Mount a selected single crystal on a cryoloop and place it on the goniometer head of the diffractometer.
-
Data Collection:
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
Perform an initial unit cell determination.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of frames.
-
-
Data Reduction and Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for Lorentz and polarization effects, and absorption.
-
-
Structure Solution and Refinement:
-
Use direct methods or Patterson methods to solve the phase problem and obtain an initial structural model.
-
Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares methods.
-
Locate and refine hydrogen atoms.
-
The final structure should be validated using metrics such as R-factors and goodness-of-fit.
-
Illustrative SC-XRD Data for EBPB
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345(6) |
| b (Å) | 8.912(3) |
| c (Å) | 17.654(9) |
| β (°) | 98.76(2) |
| Volume (ų) | 1918.2(15) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.234 |
| R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.112 |
Note: The above data is hypothetical and serves as an example of typical crystallographic parameters.
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for SC-XRD analysis of EBPB.
Part 2: Powder X-ray Diffraction (PXRD) - A Versatile Tool for Bulk Analysis
When single crystals of sufficient size and quality cannot be obtained, PXRD is a powerful alternative for structural characterization.[17] It is also the primary technique for analyzing polymorphism, phase purity, and crystallinity of bulk powdered samples.[1][3][10]
Protocol 3: PXRD Sample Preparation and Data Acquisition
Rationale: Proper sample preparation is crucial for obtaining high-quality PXRD data with minimal preferred orientation. The sample should be a fine, homogeneous powder.
Instrumentation:
-
Powder X-ray diffractometer (e.g., PANalytical Empyrean, Bruker D8 Advance)
-
Sample holder (e.g., zero-background silicon holder)
-
Mortar and pestle or micronizing mill
Procedure:
-
Sample Preparation: Gently grind a small amount (10-20 mg) of EBPB into a fine powder using a mortar and pestle.
-
Sample Mounting: Pack the powdered sample into the sample holder, ensuring a flat, level surface.
-
Data Acquisition:
-
Place the sample holder in the diffractometer.
-
Set the data collection parameters (e.g., 2θ range, step size, time per step). A typical range for organic molecules is 2° to 40° 2θ.
-
Initiate the X-ray scan.
-
Protocol 4: PXRD Data Analysis
Rationale: The resulting PXRD pattern is a fingerprint of the crystalline phase. This pattern can be used for phase identification by comparison to a database or for structure solution if a high-quality pattern is obtained.
Software:
-
Data visualization and analysis software (e.g., HighScore, TOPAS)
-
Crystallographic databases (e.g., Cambridge Structural Database - CSD)
Analysis Steps:
-
Phase Identification: Compare the experimental PXRD pattern of EBPB to calculated patterns from known crystal structures in databases to identify the crystalline phase.
-
Unit Cell Indexing: If the phase is unknown, attempt to index the diffraction peaks to determine the unit cell parameters.
-
Structure Solution from Powder Data: For novel structures, advanced methods like Rietveld refinement can be used to solve and refine the crystal structure from high-resolution PXRD data.[17][18] This is a more complex process than single-crystal analysis.
Logical Flow of PXRD Analysis
Caption: Decision tree for PXRD data analysis.
Conclusion
The structural analysis of this compound through X-ray diffraction is a critical step in its characterization as a potential pharmaceutical compound. Single-crystal XRD offers the most definitive route to understanding its solid-state structure, while PXRD provides a versatile method for analyzing bulk properties and is essential for quality control throughout the drug development process. The protocols and insights provided in this application note serve as a robust framework for researchers to successfully elucidate the crystalline architecture of EBPB and similar novel organic molecules.
References
-
4-ETHOXYPHENYL 4-[(BUTOXYCARBONYL)OXY]BENZOATE | CAS 16494-24-9. (n.d.). Molbase. Retrieved from [Link]
-
Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester (CAS 16494-24-9). (n.d.). Cheméo. Retrieved from [Link]
-
Thakral, S., & Zanon, R. L. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. ResearchGate. Retrieved from [Link]
-
Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Caira, M. R. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Current Pharmaceutical Design, 20(21), 3465-3477. Retrieved from [Link]
-
Thakral, N. K., Zanon, R. L., Kelly, R. C., & Thakral, S. (2018). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. Journal of Pharmaceutical Sciences, 107(12), 2969-2982. Retrieved from [Link]
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Igne, B., et al. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy, 35(7), 24-32. Retrieved from [Link]
-
Martin, G. J., & Collier, E. A. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Pharmaceutics, 13(1), 24. Retrieved from [Link]
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Uekusa, H., & Fujii, K. (2007). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 49(5), 333-339. Retrieved from [Link]
-
Schmidt, M. U., et al. (2021). Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. IUCrJ, 8(Pt 3), 369–381. Retrieved from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Matest. Retrieved from [Link]
-
Blanton, T. N., & Barnes, C. L. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(11), 6423–6437. Retrieved from [Link]
-
Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. Retrieved from [Link]
-
Chen, Y., et al. (2021). Crystal Structures of Novel Phenyl Fulgides. Crystals, 11(1), 63. Retrieved from [Link]
-
Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester. (n.d.). Cheméo. Retrieved from [Link]
-
Eddleston, M. D., et al. (2012). A novel approach to crystal structure determination for organic compounds. ResearchGate. Retrieved from [Link]
-
Srinivasa, H. T., et al. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3074. Retrieved from [Link]
-
Bojinov, V. (2016). How do organic compounds single crystal X rays diffraction work? ResearchGate. Retrieved from [Link]
-
Srinivasa, H. T., et al. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. ResearchGate. Retrieved from [Link]
-
Single-crystal X-ray Diffraction. (2007). SERC Carleton. Retrieved from [Link]
- Process for the preparation of 4-hydroxyphenyl benzoate derivatives. (n.d.). Google Patents.
-
Ataman, O., & Bicer, A. (2018). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Journal of Molecular Structure, 1155, 66-73. Retrieved from [Link]
-
4-ethoxyphenyl benzoate. (n.d.). Stenutz. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-ETHOXYPHENYL 4-[(BUTOXYCARBONYL)OXY]BENZOATE | CAS 16494-24-9 [matrix-fine-chemicals.com]
- 5. Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester (CAS 16494-24-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chemeo.com [chemeo.com]
- 7. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester | SIELC Technologies [sielc.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 14. 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 18. Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate in Electro-Optical Devices
For: Researchers, scientists, and drug development professionals exploring advanced electro-optical materials.
Foreword: Unveiling the Potential of a Nematic Liquid Crystal
This document provides a comprehensive guide to the application of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate, a calamitic (rod-like) liquid crystal, in the fabrication and characterization of electro-optical devices. While the precise electro-optical parameters for this specific compound are not widely published, its confirmed stable nematic phase makes it a promising candidate for various applications, most notably in twisted nematic (TN) liquid crystal displays (LCDs) and related technologies.[1] This guide will, therefore, leverage established principles of liquid crystal device engineering, drawing parallels with structurally similar alkoxy-phenyl benzoate compounds to provide robust and scientifically grounded protocols. Our objective is to equip researchers with the foundational knowledge and practical steps necessary to investigate and harness the electro-optical properties of this material.
Overview of this compound
This compound is a thermotropic liquid crystal, meaning its liquid crystalline properties are dependent on temperature. Its molecular structure, characterized by a rigid core of two phenyl rings linked by an ester group and flexible terminal alkoxy and butoxycarbonyl chains, is conducive to the formation of a nematic phase. In the nematic phase, the elongated molecules exhibit long-range orientational order, aligning along a common axis known as the director, but lack long-range positional order.[2] This anisotropy is the cornerstone of its electro-optical functionality.
Key Molecular Features and Expected Properties:
| Feature | Implication for Electro-Optical Performance |
| Elongated, Rod-Like Structure | Promotes the formation of the nematic liquid crystal phase. |
| Phenyl Benzoate Core | Contributes to a high birefringence (Δn), which is the difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. A higher Δn allows for thinner display cells. |
| Alkoxy and Butoxycarbonyl End Chains | Influence the material's viscosity, clearing point (temperature at which it becomes an isotropic liquid), and dielectric anisotropy (Δε). The polarity of these groups is a key determinant of how the molecule will respond to an electric field. |
| Carbonate Group | Can influence the dielectric properties. Homologous series of p-alkylcarbonato-p'-alkoxyphenyl benzoates have been shown to exhibit nematic behavior, with mixtures showing potential for room-temperature operation.[3] |
While specific data for this compound is pending further experimental characterization, we can infer that it likely possesses a positive dielectric anisotropy (Δε > 0). This is a common characteristic for liquid crystals with ester linkages and terminal alkoxy groups, where the dipole moment parallel to the long molecular axis is greater than the perpendicular component. A positive Δε is a prerequisite for the operation of a standard twisted nematic device.
Application: Fabrication of a Twisted Nematic (TN) Liquid Crystal Cell
The twisted nematic (TN) cell is a fundamental electro-optical device that utilizes the ability of a nematic liquid crystal to guide polarized light. The following protocol outlines the fabrication of a TN cell using this compound.
Principle of Operation
In the "off" state (no applied voltage), the liquid crystal molecules are aligned to the surfaces of two substrates that have been treated to induce a 90-degree twist in the director from one substrate to the other. This twisted structure guides the polarization of transmitted light, allowing it to pass through a second polarizer oriented 90 degrees to the first. When a voltage is applied (the "on" state), the liquid crystal molecules align with the electric field, perpendicular to the substrates. This removes the twist, and the light's polarization is no longer rotated, causing it to be blocked by the second polarizer.
Experimental Workflow: TN Cell Fabrication
Caption: Workflow for Twisted Nematic Liquid Crystal Cell Fabrication.
Detailed Protocol: TN Cell Fabrication
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polyimide (PI) alignment layer solution (e.g., SE-2170, Nissan Chemical)
-
Solvent for PI (e.g., N-Methyl-2-pyrrolidone)
-
Spinner coater
-
Hot plate
-
Rubbing machine with velvet cloth
-
UV-curable sealant
-
Spacer beads (e.g., 5 µm diameter)
-
This compound
-
Vacuum chamber
-
UV light source
-
Polarizing films
Protocol Steps:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath. Dry the substrates with a nitrogen gun.
-
Polyimide Coating:
-
Prepare a dilute solution of the polyimide alignment layer.
-
Deposit the PI solution onto the ITO-coated side of the substrate using a spinner coater. Typical spin speeds are in the range of 3000-4000 rpm to achieve a thin, uniform layer.
-
-
Soft Bake: Place the coated substrates on a hot plate at a temperature recommended by the PI manufacturer (typically 80-100 °C) for a few minutes to evaporate the solvent.
-
Hard Bake (Curing): Transfer the substrates to an oven and cure the polyimide layer according to the manufacturer's instructions (e.g., 180-200 °C for 1 hour). This process imidizes the polymer, making it insoluble and mechanically stable.
-
Rubbing:
-
Unidirectionally rub the cured polyimide layer with a velvet cloth-covered roller on a rubbing machine. This process creates micro-grooves that will align the liquid crystal molecules at the surface.
-
Prepare two rubbed substrates. The rubbing directions of the two substrates should be perpendicular to each other to induce the 90-degree twist.
-
-
Cell Assembly:
-
Disperse a small quantity of spacer beads onto one of the rubbed substrates to maintain a uniform cell gap.
-
Dispense a thin line of UV-curable sealant along the edges of the same substrate, leaving a small gap for filling.
-
Place the second substrate on top of the first, with the rubbed surfaces facing each other and the rubbing directions at 90 degrees.
-
Gently press the substrates together and expose the sealant to a UV light source to cure it.
-
-
Liquid Crystal Filling:
-
Heat the this compound to its isotropic phase to reduce its viscosity.
-
Place the empty cell and a small droplet of the liquid crystal in a vacuum chamber.
-
Evacuate the chamber and then bring it back to atmospheric pressure. The pressure difference will drive the liquid crystal into the cell via capillary action through the filling port.
-
-
Sealing: Once the cell is filled, seal the filling port with a small amount of UV-curable sealant and cure it.
-
Polarizer Lamination: Laminate linear polarizing films on the outer surfaces of the TN cell. The transmission axis of each polarizer should be aligned with the rubbing direction of the adjacent substrate.
Application: Characterization of Electro-Optical Properties
Once the TN cell is fabricated, its electro-optical performance must be characterized. Key parameters include the voltage-transmittance curve, threshold voltage, and response time.
Experimental Setup for Electro-Optical Characterization
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate
Welcome to the technical support center for the synthesis of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this target molecule. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Synthesis Overview: A Two-Step Strategy
The synthesis of this compound is most effectively approached via a two-step sequence. This strategy involves the protection of a key functional group followed by an esterification reaction.
-
Step 1: O-Boc Protection: The phenolic hydroxyl group of 4-hydroxybenzoic acid is protected using di-tert-butyl dicarbonate (Boc₂O). This prevents the phenolic hydroxyl from interfering in the subsequent esterification step.
-
Step 2: Esterification: The resulting 4-((tert-butoxycarbonyl)oxy)benzoic acid is coupled with 4-ethoxyphenol to form the final product. This ester bond formation is a critical, yield-defining step.
The overall workflow is summarized in the diagram below.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Step 1: O-Boc Protection of 4-Hydroxybenzoic Acid
Question: My O-Boc protection reaction is slow or incomplete, resulting in a low yield of the intermediate. What are the likely causes and solutions?
Answer: An incomplete protection reaction is a common bottleneck. The cause often lies in suboptimal reaction conditions or reagent quality.
-
Causality: The reaction involves the deprotonation of the phenolic hydroxyl group by a base, followed by a nucleophilic attack on the Boc₂O anhydride. The carboxylic acid group is more acidic but generally less nucleophilic and less reactive towards Boc₂O under these conditions. However, inefficient activation or side reactions can hinder the desired transformation.
-
Troubleshooting Steps:
-
Base Selection is Critical: While various bases can be used, 4-dimethylaminopyridine (DMAP) is often employed as a catalyst due to its high activity.[1] Using a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is necessary to neutralize the acid formed. Ensure the base is pure and dry.
-
Solvent Purity: Use anhydrous aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile. The presence of water can hydrolyze the Boc₂O reagent and reduce its effectiveness.
-
Reagent Stoichiometry: Use a slight excess of Boc₂O (1.1-1.2 equivalents) to drive the reaction to completion. Ensure your 4-hydroxybenzoic acid is pure and dry.
-
Temperature Control: The reaction is typically run at room temperature.[2] If the reaction is slow, gentle heating to 40°C may improve the rate, but be cautious of potential side reactions.[2]
-
Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC). The product, 4-((tert-butoxycarbonyl)oxy)benzoic acid, will have a different Rf value than the starting material. The reaction is complete when the 4-hydroxybenzoic acid spot has disappeared.
-
Question: I'm observing a significant byproduct that is difficult to separate. What could it be?
Answer: The most likely byproduct is the result of a reaction with the carboxylic acid moiety or over-reaction.
-
Causality: Although the phenolic hydroxyl is the primary target, under certain conditions, the carboxylic acid can react to form a mixed anhydride, or the starting material can be doubly acylated.
-
Troubleshooting Steps:
-
Avoid Excessively Harsh Conditions: Prolonged reaction times or high temperatures can promote side reactions. Rely on TLC monitoring to stop the reaction once the starting material is consumed.
-
Control Stoichiometry: Using a large excess of Boc₂O can lead to more byproducts. Stick to the recommended 1.1-1.2 equivalents.
-
Purification: The desired product is an acid. During aqueous workup, you can wash the organic layer with a mild acid (e.g., dilute HCl) to remove any remaining basic catalyst. The product can then be extracted into a mild base (e.g., saturated sodium bicarbonate solution), washed with an organic solvent to remove neutral byproducts like unreacted Boc₂O, and then re-acidified and extracted back into an organic solvent.
-
Step 2: Esterification with 4-Ethoxyphenol
Question: The final esterification step has a low yield. How can I improve the conversion?
Answer: Low conversion in carbodiimide-mediated esterifications is a frequent issue, often related to reagent deactivation or improper setup. The Steglich esterification, using N,N'-dicyclohexylcarbodiimide (DCC) and a DMAP catalyst, is a common method.
-
Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the nucleophilic hydroxyl group of 4-ethoxyphenol. DMAP acts as an acyl transfer catalyst, forming an even more reactive acyl-pyridinium species, accelerating the reaction. Water is detrimental as it can hydrolyze the activated intermediate.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be oven-dried, and anhydrous solvents (e.g., DCM, THF) must be used. The presence of moisture will consume the activated intermediate and reduce the yield.
-
Order of Addition: The standard procedure is to add DCC to a solution of the carboxylic acid, 4-ethoxyphenol, and a catalytic amount of DMAP in an anhydrous solvent at 0°C, then allow the mixture to warm to room temperature.
-
Coupling Reagent Alternatives: If DCC/DMAP proves inefficient, consider more modern and potent coupling reagents.
-
EDC (EDAC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is a water-soluble carbodiimide. The corresponding urea byproduct is also water-soluble, simplifying purification as it can be removed with an aqueous wash.
-
HATU/HBTU: These uronium-based coupling reagents are highly efficient but more expensive. They are particularly useful for sterically hindered couplings.
-
-
Question: A white precipitate forms during my DCC-coupled reaction, and it's difficult to remove from my product. What is it and how do I handle it?
Answer: The white precipitate is N,N'-dicyclohexylurea (DCU), the byproduct of the DCC reagent.
-
Causality: After the O-acylisourea intermediate has transferred its acyl group to the phenol, the stable and poorly soluble DCU is formed.
-
Solution:
-
Filtration: DCU has low solubility in many organic solvents like DCM, ethyl acetate, and hexane. After the reaction is complete, the reaction mixture can be cooled and the DCU removed by filtration. Sometimes, diluting the reaction mixture with a solvent like diethyl ether or hexane can further precipitate the DCU before filtering.
-
Purification: The final product, this compound, is typically purified by column chromatography on silica gel.[3] A solvent system such as hexane/ethyl acetate is effective for separating the product from any residual DCU and other impurities.[3] Recrystallization from a suitable solvent like hexane is also a viable method for obtaining highly pure material.[3]
-
Caption: Troubleshooting decision tree for diagnosing yield loss.
Frequently Asked Questions (FAQs)
Q1: How can I best monitor the progress of my reactions? A1: Thin-Layer Chromatography (TLC) is the most effective method. Use a silica gel plate and a solvent system like hexane/ethyl acetate. The starting materials, intermediates, and final product should all have distinct Rf values. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q2: What is the optimal catalyst loading for DMAP in the esterification step? A2: DMAP is a true catalyst in this reaction. Typically, 0.1 to 0.2 equivalents relative to the carboxylic acid are sufficient to significantly accelerate the reaction. Higher loadings are generally not necessary and can complicate purification.
Q3: Are there any stability concerns with the final product? A3: The final product contains two ester-like linkages (a benzoate ester and a carbonate). These are generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.[4] It is best to store the purified product in a cool, dry place.
Q4: Can I perform this synthesis in a different order, i.e., esterification first? A4: While it is chemically possible to first perform a Fischer esterification between 4-hydroxybenzoic acid and 4-ethoxyphenol and then protect the remaining phenolic group, this route presents challenges. The Fischer esterification requires acidic conditions and heat, which could lead to side reactions on the unprotected phenol.[5] Furthermore, selectively protecting one of the two phenolic groups in the resulting 4-Ethoxyphenyl 4-hydroxybenzoate would be difficult. The outlined two-step process (protection then coupling) offers superior control and generally higher yields.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-((tert-Butoxycarbonyl)oxy)benzoic Acid
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-hydroxybenzoic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous THF (approx. 0.2 M concentration).
-
Addition of Base: Add triethylamine (TEA, 1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.). Stir the solution for 10 minutes at room temperature.
-
Addition of Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's completion by TLC (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid).
-
Workup:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with 1M HCl (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude product is often pure enough for the next step. If necessary, it can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via DCC/DMAP Coupling
-
Setup: To a dry round-bottom flask under an inert atmosphere, add 4-((tert-butoxycarbonyl)oxy)benzoic acid (1.0 eq.), 4-ethoxyphenol (1.0 eq.), and DMAP (0.2 eq.).
-
Dissolution: Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the flask to 0°C in an ice bath.
-
Addition of DCC: Dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture. A white precipitate (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC (e.g., 9:1 Hexane:Ethyl Acetate).
-
Workup:
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize DCU precipitation.
-
Filter off the DCU precipitate through a pad of Celite, washing the filter cake with cold DCM.
-
Transfer the filtrate to a separatory funnel and wash with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.[3]
References
-
Cheraiet, Z., Hessainia, S., Ouarna, S., Berredjem, M., & Aouf, N.-E. (2012). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Taylor & Francis Online. Available at: [Link]
-
Various Authors. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. Available at: [Link]
-
Srinivasa, H. T., Devarajegowda, H. C., Arunkashi, H. K., & Meenakshi, T. G. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3074. Available at: [Link]
-
Lemaitre, V., Gonzalez, C., & Le, T. (2004). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 70(8), 4531–4536. Available at: [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]
-
Srinivasa, H. T., et al. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. ResearchGate. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Recrystallization of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate
Welcome to the technical support guide for the purification of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate. This document provides researchers, scientists, and drug development professionals with in-depth protocols, frequently asked questions, and troubleshooting guides to achieve high purity and yield of this compound through recrystallization.
Section 1: Foundational Knowledge & Quick Reference
Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1] For this compound, a compound with moderate polarity due to its ester and carbonate functionalities, selecting the appropriate solvent system is paramount for successful purification.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16494-24-9 | [3][4] |
| Molecular Formula | C₂₀H₂₂O₆ | [4][5] |
| Molecular Weight | 358.39 g/mol | [4][5] |
| Appearance | White to off-white solid | General Observation |
| Melting Point | ~55-65 °C (polymorphic transitions) | [6] |
| LogP (Octanol/Water) | 4.620 (indicates low water solubility) | [5][7] |
Table 2: Recommended Solvents for Recrystallization Screening
The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[8][9]
| Solvent | Boiling Point (°C) | Rationale & Comments |
| n-Hexane | 69 °C | A similar compound, 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate, has been successfully recrystallized from pure hexane.[10][11] It is a good starting point, but may lead to "oiling out" if impurities significantly depress the melting point. |
| Ethanol (EtOH) | 78 °C | One of the most common and effective solvents for a wide range of organic compounds.[12] Its polarity may be suitable for dissolving the target compound while leaving less polar impurities behind. |
| Isopropanol (IPA) | 82 °C | Similar to ethanol but less volatile. A good alternative if ethanol proves too strong a solvent (i.e., high solubility at room temperature). |
| Ethyl Acetate (EtOAc) | 77 °C | The ester functionality in ethyl acetate is similar to the compound, which can promote good solubility at elevated temperatures based on the "like dissolves like" principle.[2] Often used in a mixed system with hexane.[12] |
| Acetone | 56 °C | A polar aprotic solvent that can be effective. Its low boiling point allows for easy removal during drying.[12] |
Section 2: Standard Recrystallization Protocol
This protocol provides a baseline procedure. The optimal solvent and volumes must be determined empirically.
Experimental Workflow: Single-Solvent Recrystallization
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester (CAS 16494-24-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 4-ETHOXYPHENYL 4-[(BUTOXYCARBONYL)OXY]BENZOATE | CAS 16494-24-9 [matrix-fine-chemicals.com]
- 5. chemeo.com [chemeo.com]
- 6. Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester [webbook.nist.gov]
- 7. Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester | SIELC Technologies [sielc.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Stability of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate in Solution
Welcome to the technical support center for 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to Stability Concerns
This compound possesses two primary functional groups susceptible to degradation in solution: an ester linkage and a carbonate linkage.[1][2][3][4] Understanding the stability of this molecule is critical for accurate experimental results and for the development of stable pharmaceutical formulations.[5][6][7][8] The primary degradation pathway of concern is hydrolysis, which can be catalyzed by acidic or basic conditions.
Molecular Structure of this compound:
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound in solution?
A1: The primary degradation pathway is hydrolysis of the ester and carbonate functional groups. This can be accelerated by the presence of acids, bases, and certain enzymes (e.g., esterases in biological matrices).[1][12] Temperature and the presence of water are also key factors that can increase the rate of hydrolysis.[13]
Q2: What are the likely degradation products?
A2: Hydrolysis of the ester bond would yield 4-((butoxycarbonyl)oxy)benzoic acid and 4-ethoxyphenol. Hydrolysis of the carbonate bond would lead to 4-hydroxybenzoic acid 4-ethoxyphenyl ester, butanol, and carbon dioxide. Complete hydrolysis would result in 4-hydroxybenzoic acid, 4-ethoxyphenol, butanol, and carbon dioxide.
Q3: What solvents are recommended for preparing stock solutions?
A3: For short-term use, aprotic organic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) are recommended to minimize hydrolysis. It is crucial to use anhydrous solvents to reduce the amount of water present. For aqueous buffers, it is important to consider the pH and buffer composition to minimize degradation.
Q4: How should I store solutions of this compound?
A4: Solutions should be stored at low temperatures (e.g., -20°C or -80°C) to slow down the rate of degradation.[14] Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section provides a question-and-answer format to address specific experimental issues.
Issue 1: I am seeing a loss of my compound over time in my aqueous assay buffer.
-
Question: What could be causing the rapid degradation of my compound in an aqueous buffer?
-
Answer: The most likely cause is hydrolysis, which is significantly influenced by the pH of your buffer. Both acidic and basic conditions can catalyze the breakdown of the ester and carbonate linkages.
-
Troubleshooting Steps:
-
pH Profiling: Determine the pH at which your compound has maximum stability. This can be done by incubating your compound in a series of buffers with different pH values (e.g., pH 3 to 10) and monitoring its concentration over time using a stability-indicating analytical method like HPLC.[14][15][16]
-
Buffer Selection: Choose a buffer system that maintains the pH within the optimal stability range.
-
Temperature Control: Perform your experiments at the lowest practical temperature to reduce the rate of degradation.[13]
-
-
Issue 2: I observe multiple unexpected peaks in my chromatogram after sample preparation.
-
Question: Why am I seeing additional peaks in my HPLC analysis that were not present in the initial standard?
-
Answer: These unexpected peaks are likely degradation products. The sample preparation process itself, including the choice of solvent, temperature, and duration, can contribute to the degradation of the compound.
-
Troubleshooting Steps:
-
Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies.[5][6][7][8][15] This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light. The resulting chromatograms will help in identifying and tracking the degradation products in your regular samples.
-
Optimize Sample Preparation: Minimize the time your sample spends in solution before analysis. If possible, prepare samples immediately before injection. Use chilled solvents and keep samples on ice.[17]
-
-
Issue 3: My experimental results are not reproducible.
-
Question: What factors could be leading to inconsistent results between experiments?
-
Answer: Inconsistent results are often due to uncontrolled variations in experimental conditions that affect the stability of the compound.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters, including solvent preparation, incubation times, temperatures, and storage conditions, are strictly controlled and documented.[14]
-
Fresh Solutions: Prepare fresh working solutions from a frozen stock for each experiment to avoid using partially degraded solutions.
-
Internal Standard: Use an internal standard in your analytical method to correct for variations in sample preparation and injection volume.
-
-
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Different Solvents
This protocol outlines a basic experiment to assess the short-term stability of this compound in various solvents.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous acetonitrile.
-
Prepare working solutions (e.g., 100 µg/mL) in the following solvents:
-
Acetonitrile (control)
-
Methanol
-
Water (pH 7)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
-
Incubate the solutions at room temperature.
-
Analyze the samples by HPLC at different time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation profile of a compound.[5][6][7][8][15]
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to UV and visible light.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method to separate the parent compound from its degradation products.
Data Presentation
Table 1: Summary of Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous Acetonitrile or DMSO | Aprotic solvents minimize hydrolysis. |
| Aqueous Buffer pH | 5-6 (to be determined experimentally) | Mildly acidic conditions may slow the hydrolysis of both ester and carbonate groups. |
| Storage Temperature | -20°C or -80°C | Low temperatures reduce the rate of chemical degradation.[14] |
| Handling | Prepare fresh solutions; avoid repeated freeze-thaw cycles. | Minimizes the impact of degradation on experimental results. |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.
References
- 1. Hydrolysis of carbonates, thiocarbonates, carbamates, and carboxylic esters of alpha-naphthol, beta-naphthol, and p-nitrophenol by human, rat, and mouse liver carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ester hydrolysis. Part II. The alkaline hydrolysis of organic carbonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. 4-ETHOXYPHENYL 4-[(BUTOXYCARBONYL)OXY]BENZOATE | CAS 16494-24-9 [matrix-fine-chemicals.com]
- 10. chemeo.com [chemeo.com]
- 11. Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester (CAS 16494-24-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
Technical Support Center: Characterization of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate
Welcome to the technical support center for 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate (CAS 16494-24-9). This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges during its characterization. Here, we provide in-depth troubleshooting guides and frequently asked questions to assist you in your experimental work.
I. Overview of this compound
This compound is a chemical compound with the molecular formula C₂₀H₂₂O₆ and a molecular weight of 358.39 g/mol .[1][2] Its structure consists of a 4-ethoxyphenyl group linked via an ester bond to a benzoate moiety, which is further substituted with a butoxycarbonyl group. This bifunctional nature can present unique challenges in its synthesis, purification, and characterization.
II. Troubleshooting Guide
This section addresses specific issues that you may encounter during the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Peak Tailing in Reverse-Phase HPLC
-
Question: I am observing significant peak tailing for my compound in reverse-phase HPLC. What could be the cause and how can I resolve it?
-
Answer: Peak tailing for aromatic compounds like this is often due to secondary interactions between the analyte and the stationary phase.[3]
-
Cause A: Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the lone pairs of electrons on the oxygen atoms of your molecule, leading to tailing.
-
Solution:
-
Use a Base-Deactivated Column: Employ a modern, end-capped column (e.g., C18 with low silanol activity) to minimize these interactions.
-
Mobile Phase Modification: Add a small amount of a competitive amine, such as triethylamine (TEA) (0.1-0.5%), to the mobile phase to mask the silanol groups.
-
Adjust pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic or phosphoric acid) can suppress the ionization of silanol groups, reducing interactions.[4]
-
-
-
Cause B: Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Issue 2: Poor Resolution or Co-elution with Impurities
-
Question: I am struggling to separate my main compound from a closely eluting impurity. What steps can I take to improve resolution?
-
Answer: Achieving good resolution requires optimizing several chromatographic parameters.
-
Solution:
-
Modify Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention time and improve separation.
-
Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.
-
Adjust Temperature: Increasing the column temperature can improve efficiency and may change the selectivity of the separation. However, be mindful of the compound's stability at elevated temperatures.
-
Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to exploit different retention mechanisms.[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Broad or Unresolved Peaks in ¹H NMR
-
Question: My ¹H NMR spectrum shows broad peaks, especially for the aromatic protons. What could be the reason?
-
Answer: Broad peaks in NMR can be caused by several factors.
-
Cause A: Sample Purity: The presence of paramagnetic impurities can cause significant line broadening.
-
Solution: Ensure your sample is thoroughly purified. If you suspect metal contamination from a previous synthetic step, consider passing your sample through a small plug of silica gel or celite.
-
-
Cause B: Aggregation: At higher concentrations, molecules can aggregate, leading to broader signals.
-
Solution: Acquire the spectrum on a more dilute sample.
-
-
Cause C: Chemical Exchange: While less likely for this specific molecule, slow conformational changes on the NMR timescale can lead to broad peaks.
-
Solution: Acquiring the spectrum at a different temperature (higher or lower) can sometimes sharpen the peaks by moving out of the intermediate exchange regime.
-
-
Mass Spectrometry (MS)
Issue: Difficulty in Observing the Molecular Ion Peak
-
Question: I am having trouble detecting the molecular ion peak ([M]⁺ or [M+H]⁺) in my mass spectrum. Why might this be happening?
-
Answer: The stability of the molecular ion can be influenced by the ionization technique and the molecule's structure.
-
Cause A: In-source Fragmentation (Electron Ionization - EI): EI is a high-energy ionization technique that can lead to extensive fragmentation, and the molecular ion may be very weak or absent.
-
Solution:
-
Use a Softer Ionization Technique: Employ electrospray ionization (ESI) or chemical ionization (CI), which are softer methods and are more likely to yield a prominent molecular ion or a protonated molecule.
-
Look for Adducts: In ESI, you may see adducts with sodium ([M+Na]⁺) or other cations from your solvent or glassware.
-
-
-
Cause B: Instability of the Compound: The compound may be degrading in the ion source.
-
Solution: Optimize the source temperature and other instrument parameters to minimize thermal degradation.
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: What are the expected impurities in the synthesis of this compound?
-
A1: Common impurities can arise from incomplete reactions or side reactions. These may include:
-
Starting Materials: Unreacted 4-ethoxyphenol or 4-((butoxycarbonyl)oxy)benzoic acid.
-
Deprotected Product: The Boc group is acid-labile, and exposure to acidic conditions during workup or purification can lead to the formation of 4-ethoxyphenyl 4-hydroxybenzoate.
-
Byproducts of Boc Protection: If di-tert-butyl dicarbonate is used, byproducts such as tert-butanol may be present.
-
-
-
Q2: What is the expected stability of this compound?
-
A2: The tert-butoxycarbonyl (Boc) group on the phenolic oxygen is susceptible to cleavage under acidic conditions.[6] The ester linkage can be hydrolyzed under strongly basic or acidic conditions. For long-term storage, it is advisable to keep the compound in a cool, dry place, protected from light and acidic vapors.
-
-
Q3: Can you provide a predicted ¹H and ¹³C NMR spectrum?
Predicted ¹H NMR Data (in CDCl₃) Chemical Shift (ppm) Assignment ~8.2 2H, doublet, aromatic protons ortho to the ester ~7.3 2H, doublet, aromatic protons meta to the ester ~7.1 2H, doublet, aromatic protons on the ethoxyphenyl ring ~6.9 2H, doublet, aromatic protons on the ethoxyphenyl ring ~4.3 2H, quartet, -O-CH₂-CH₃ ~4.2 2H, triplet, -O-CH₂-CH₂-CH₂-CH₃ ~1.7 2H, multiplet, -O-CH₂-CH₂-CH₂-CH₃ ~1.5 3H, triplet, -O-CH₂-CH₃ ~1.4 2H, multiplet, -O-CH₂-CH₂-CH₂-CH₃ ~0.9 3H, triplet, -O-CH₂-CH₂-CH₂-CH₃ Predicted ¹³C NMR Data (in CDCl₃) Chemical Shift (ppm) Assignment ~165 Ester C=O ~156 Carbonate C=O ~155 Aromatic C-O (ethoxyphenyl) ~150 Aromatic C-O (carbonate) ~144 Aromatic C (ipso to ester) ~132 Aromatic CH (ortho to ester) ~128 Aromatic C (ipso to carbonate) ~122 Aromatic CH ~121 Aromatic CH ~115 Aromatic CH ~84 Quaternary carbon of Boc group ~68 -O-CH₂- (butoxy) ~64 -O-CH₂- (ethoxy) ~31 -CH₂- (butoxy) ~28 -CH₃ (Boc) ~19 -CH₂- (butoxy) ~15 -CH₃ (ethoxy) ~14 -CH₃ (butoxy) -
Q4: What would be the expected fragmentation pattern in mass spectrometry?
Predicted Mass Spectrometry Fragmentation m/z Proposed Fragment 358 [M]⁺• (Molecular Ion) 302 [M - C₄H₈]⁺• (Loss of isobutylene) 258 [M - C₄H₉O₂]⁺ (Loss of butoxycarbonyl radical) 213 [M - C₄H₉O₂ - C₂H₅]⁺ (Further loss of ethyl radical) 165 [C₉H₉O₃]⁺ (4-((butoxycarbonyl)oxy)benzoyl cation) 121 [C₇H₅O₂]⁺ (Benzoyl cation fragment) 109 [C₆H₅O]⁺ (Phenoxy cation)
IV. Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of a similar compound, 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate.[10]
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound.
-
Preparation of 4-((Butoxycarbonyl)oxy)benzoyl chloride: To a solution of 4-((butoxycarbonyl)oxy)benzoic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C. After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or IR). Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
-
Esterification: Dissolve 4-ethoxyphenol in a suitable base such as pyridine and cool to 0 °C. Add a solution of 4-((butoxycarbonyl)oxy)benzoyl chloride in an inert solvent dropwise. Allow the reaction to proceed at room temperature overnight.
-
Workup: Quench the reaction with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization Workflow
Caption: General workflow for the characterization of the synthesized compound.
HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a suitable gradient (e.g., 50% B to 100% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
Mass Spectrometry (LC-MS)
-
LC Conditions: Use the HPLC method described above, replacing formic acid with a mass spectrometry compatible modifier if necessary.
-
MS Conditions (ESI):
-
Ionization Mode: Positive.
-
Scan Range: m/z 100-500.
-
Source Parameters: Optimize capillary voltage, cone voltage, and source temperature for the specific instrument.
-
V. References
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Srinivasa, H. T., et al. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3074. [Link]
-
University of Colorado Boulder. NMR Chemical Shifts. [Link]
-
MACHEREY-NAGEL. HPLC Troubleshooting. [Link]
-
Restek. HPLC Troubleshooting Guide. [Link]
-
The Royal Society of Chemistry. Table of Contents. [Link]
-
NIST. Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Cheméo. Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester. [Link]
-
University College London. Chemical shifts. [Link]
-
Organic Syntheses. Procedure for the preparation of 4CzIPN. [Link]
-
Appavoo, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835-23842. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. [Link]
-
Srinivasa, H. T., et al. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. ResearchGate. [Link]
-
Ismaili, L., et al. (2004). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 9(12), 1063-1073. [Link]
-
Chemical-Suppliers.com. Your Inquiry on this compound. [Link]
-
Genotek Biochem. Impurities. [Link]
-
Google Patents. Process for the preparation of 4-hydroxyphenyl benzoate derivatives.
-
International Journal of Novel Research and Development. (2024). Identification, Characterization, and Control Strategies of Noval Apixaban N-ethyl impurity formed during the manufacturing process. [Link]
Sources
- 1. chemeo.com [chemeo.com]
- 2. 4-ETHOXYPHENYL 4-[(BUTOXYCARBONYL)OXY]BENZOATE | CAS 16494-24-9 [matrix-fine-chemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. 4-N-BUTYLBENZOIC ACID 4-ETHOXYPHENYL ESTER(62716-65-8) 13C NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate
Welcome to the technical support center for the crystallization of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with obtaining the desired crystalline form of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can exhibit varying physicochemical properties, including solubility, stability, and bioavailability.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you control and prevent unwanted polymorphic outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it a concern for this compound?
Polymorphism is the phenomenon where a single chemical compound can crystallize into different solid-state arrangements, known as polymorphs.[3] These different crystal lattices arise from variations in the packing of molecules. For an active pharmaceutical ingredient (API) like this compound, controlling polymorphism is crucial because different forms can have distinct physical and chemical properties.[2] Variations in solubility, melting point, and stability can significantly impact the drug's performance, safety, and manufacturability.[1] For instance, a metastable polymorph might initially show enhanced solubility but could convert to a more stable, less soluble form over time, affecting the drug's efficacy.
Q2: I've obtained a crystal form of this compound that I can't reproduce. What could be the cause?
Inconsistent crystallization outcomes are often a hallmark of polymorphism. The nucleation and growth of a specific polymorph are highly sensitive to kinetic and thermodynamic factors during crystallization. Minor, often unrecorded, variations in your experimental setup can lead to the formation of different polymorphs. Key factors that can influence the polymorphic outcome include:
-
Solvent Selection: The choice of solvent and its properties (polarity, hydrogen bonding capacity) can stabilize different molecular conformations or solute-solvent interactions, leading to the formation of different polymorphs.[4][5][6]
-
Cooling Rate: The rate at which a solution is cooled significantly impacts supersaturation levels and the kinetics of nucleation. Rapid cooling often favors the formation of metastable polymorphs, while slow cooling tends to yield the thermodynamically stable form.[7][8][9][10][11]
-
Supersaturation: The level of supersaturation is a primary driving force for crystallization. Different polymorphs may have different nucleation thresholds at varying supersaturation levels.
-
Impurities: Even trace amounts of impurities can inhibit the growth of one polymorph while promoting another, sometimes through "tailor-made" additive effects.[12]
Q3: How can I characterize the different crystal forms of this compound that I've produced?
A combination of analytical techniques is essential for identifying and characterizing polymorphs. X-ray Diffraction (XRD), particularly powder XRD (PXRD), is a primary tool for distinguishing between different crystal structures as each polymorph will produce a unique diffraction pattern.[13] Other valuable techniques include:
-
Differential Scanning Calorimetry (DSC): To determine the melting points and transition temperatures between polymorphs.
-
Thermogravimetric Analysis (TGA): To identify solvates or hydrates.
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: To detect differences in molecular conformation and intermolecular interactions.
-
Solid-State Nuclear Magnetic Resonance (ssNMR): To probe the local environment of atoms within the crystal lattice.
Troubleshooting Guide: Controlling Polymorphism
This section provides a systematic approach to troubleshooting common issues encountered during the crystallization of this compound.
Problem 1: Formation of an Undesired Polymorph
If your crystallization process is consistently yielding an unwanted polymorph, the following strategies can be employed to target the desired form.
Root Cause Analysis:
The formation of a specific polymorph is governed by a delicate interplay between thermodynamics and kinetics. An undesired form may be either the thermodynamically stable form under your current conditions or a kinetically favored metastable form.
Solutions:
-
Solvent Screening: The choice of solvent is a powerful tool for controlling polymorphism.[6][14] Solvents can influence which polymorph nucleates and grows by stabilizing different solute conformations or pre-nucleation aggregates.
-
Protocol: Conduct a systematic solvent screening using solvents with a range of polarities and hydrogen bonding capabilities (e.g., protic vs. aprotic). Dissolve this compound in various solvents at an elevated temperature to achieve saturation, then allow the solutions to cool slowly and analyze the resulting crystals.
-
-
Varying the Cooling Rate: The cooling rate directly influences the rate of supersaturation generation.
-
Slow Cooling: Generally favors the formation of the most thermodynamically stable polymorph.[11]
-
Rapid Cooling (Quenching): Can trap kinetically favored metastable polymorphs.[10]
-
Protocol: Design experiments with controlled and varied cooling profiles (e.g., linear cooling, staged cooling) to investigate its effect on the polymorphic outcome.
-
-
Seeding: Introducing seed crystals of the desired polymorph can bypass the stochastic nature of primary nucleation and direct the crystallization towards the intended form.[12]
-
Protocol: Prepare a supersaturated solution of this compound. Introduce a small quantity (typically 1-2% w/w) of finely ground seed crystals of the desired polymorph. Maintain the solution at a temperature where the seeds do not dissolve but crystal growth can occur.
-
| Parameter | To Favor Stable Polymorph | To Favor Metastable Polymorph | Rationale |
| Cooling Rate | Slow | Fast | Slow cooling allows the system to reach thermodynamic equilibrium.[11] Fast cooling can trap less stable, kinetically favored forms.[10] |
| Solvent Polarity | Varies; often less polar solvents | Varies; often more polar solvents | Solvent-solute interactions can stabilize different molecular arrangements.[4] |
| Supersaturation | Low | High | High supersaturation can lead to rapid nucleation of metastable forms. |
| Seeding | Seed with the stable form | Seed with the metastable form | Seeding directs the crystallization pathway to the form of the seed crystals.[12] |
Problem 2: Concomitant Polymorphism (Mixture of Crystal Forms)
The simultaneous crystallization of multiple polymorphs can occur when the free energy differences between them are small, leading to competitive nucleation and growth.
Solutions:
-
Controlled Anti-Solvent Addition: This technique can precisely control the rate of supersaturation.
-
Protocol: Dissolve the compound in a "good" solvent and then slowly add a miscible "anti-solvent" in which the compound is poorly soluble. The rate of anti-solvent addition can be optimized to favor the nucleation of a single polymorph.[15]
-
-
Slurry Conversion: This method can be used to determine the most stable polymorph at a given temperature and to convert a mixture to the single, most stable form.
-
Protocol: Create a slurry of the polymorphic mixture in a solvent in which the compound has slight solubility. Stir the slurry for an extended period (hours to days). The less stable form will dissolve and recrystallize as the more stable form until equilibrium is reached.
-
Experimental Workflow Diagrams
Workflow for Polymorph Screening
Caption: A general workflow for screening different crystallization conditions to identify and isolate polymorphs.
Troubleshooting Logic for Unwanted Polymorphs
Caption: A decision tree for troubleshooting the formation of an undesired polymorph.
References
- 1. Polymorphism Control of Active Pharmaceutical Ingredients (API) with Reverse Antisolvent Crystallization | AIChE [proceedings.aiche.org]
- 2. researchgate.net [researchgate.net]
- 3. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. matec-conferences.org [matec-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. pure.psu.edu [pure.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 14. researchgate.net [researchgate.net]
- 15. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate
Welcome to the dedicated technical support guide for the synthesis of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate. This document is designed for chemistry professionals engaged in multi-step organic synthesis. Here, we move beyond simple protocols to address the nuanced challenges and frequent side reactions encountered during this process. Our goal is to provide you with the causal understanding and practical solutions needed to troubleshoot your experiments effectively.
Overview of the Synthesis
The synthesis of this compound is typically a two-step process. First, the phenolic hydroxyl group of 4-hydroxybenzoic acid is protected using di-tert-butyl dicarbonate (Boc₂O). Second, the resulting carboxylic acid is coupled with 4-ethoxyphenol, commonly via a Steglich esterification using a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Caption: Overall synthetic route to the target compound.
Part 1: Boc Protection of 4-Hydroxybenzoic Acid
This initial step is critical for ensuring selectivity in the subsequent esterification. While seemingly straightforward, several issues can arise.
Q1: My Boc protection reaction is sluggish or incomplete. How can I improve the conversion?
A1: Incomplete conversion is often due to either low nucleophilicity of the starting material or suboptimal reaction conditions.
-
Causality: The reaction proceeds by nucleophilic attack of the phenoxide ion on the Boc anhydride. For this to happen efficiently, a suitable base is required to deprotonate the phenolic hydroxyl group. The carboxyl group, being more acidic, will also be deprotonated, which can complicate the reaction if not managed correctly.
-
Troubleshooting Steps:
-
Choice of Base: A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used.[1] However, for phenols, a stronger base like sodium hydroxide (NaOH) in a biphasic system (e.g., dioxane/water) can be more effective.[2] This ensures the formation of the more nucleophilic phenoxide.
-
Solvent: Ensure your starting material is fully dissolved. 4-hydroxybenzoic acid has limited solubility in common aprotic solvents like dichloromethane (DCM). Using a more polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) can be beneficial. For zwitterionic compounds, poor solubility is a common cause of reaction failure.[2][3]
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc anhydride to ensure the reaction goes to completion. Boc anhydride can be susceptible to hydrolysis, especially in aqueous conditions.[2]
-
Catalyst: While not always necessary, adding a catalytic amount of DMAP can accelerate the reaction.
-
Q2: I'm observing an unexpected byproduct. Could the carboxylic acid be reacting with the Boc anhydride?
A2: Yes, this is a known side reaction. The carboxylate can react with Boc anhydride to form a mixed anhydride. This is particularly relevant if you are working with amino acids, but can also occur here.
-
Causality: The carboxylate anion is a competent nucleophile and can compete with the phenoxide for the Boc anhydride.
-
Solution: One effective strategy is to perform the reaction in an aqueous basic solution (e.g., with NaOH).[3] In this system, any mixed anhydride that forms is rapidly hydrolyzed, preventing it from interfering with the desired reaction.[3]
Part 2: Steglich Esterification & Its Side Reactions
The coupling of 4-((tert-butoxycarbonyl)oxy)benzoic acid with 4-ethoxyphenol using DCC and DMAP is a powerful reaction, but it is notorious for specific, troublesome side products.[4][5]
Q3: After my reaction, I have a significant amount of a white, insoluble precipitate that isn't my product. What is it and how do I get rid of it?
A3: This precipitate is almost certainly N,N'-dicyclohexylurea (DCU) .
-
Causality: DCC activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate. In the process, DCC is consumed and converted into DCU, the urea byproduct.[5]
-
The Challenge: The primary difficulty with DCU is its very low solubility in most common organic solvents, including DCM, ethyl acetate, and hexanes, which makes it a persistent contaminant.[6][7]
-
Removal Protocol:
-
Primary Filtration: The vast majority of DCU precipitates out of the reaction mixture (e.g., in DCM). This can be removed by simple vacuum filtration through a Büchner funnel or a sintered glass funnel.[6][8][9] This should be your first step post-reaction.
-
Solvent Choice: Running the reaction in a solvent where DCU is particularly insoluble, such as acetonitrile, can enhance its precipitation and make filtration more effective.[7]
-
Post-Workup Precipitation: After aqueous workup, residual DCU may still be present. Concentrating the organic layer and then redissolving the crude product in a minimal amount of a solvent like ethyl acetate or DCM, followed by cooling or addition of a non-polar co-solvent (like hexanes), can often precipitate the remaining DCU, which can then be filtered off.[7]
-
Q4: My yield is low, and I see a byproduct on my TLC with a similar Rf to my starting material. What could this be?
A4: This is likely an N-acylurea byproduct. This is the most common side reaction that lowers the yield in a Steglich esterification.[10]
-
Causality & The Role of DMAP: The O-acylisourea intermediate is not only reactive but also unstable. It can undergo an irreversible intramolecular 1,3-rearrangement to form a stable N-acylurea, which is unreactive towards the alcohol.[5][10][11] This is where the catalyst, DMAP, plays its crucial role. DMAP is a more potent nucleophile than the alcohol and rapidly attacks the O-acylisourea intermediate.[10][12] This forms a highly electrophilic N-acylpyridinium intermediate ("active ester"). This new intermediate is much more reactive towards the alcohol and, critically, cannot undergo the rearrangement to N-acylurea.[4][10][12]
-
Troubleshooting:
-
Ensure DMAP is Active: Use fresh, high-purity DMAP. A catalytic amount (typically 5-10 mol%) is sufficient.[10][13]
-
Order of Addition: Add the carboxylic acid, alcohol, and DMAP to the solvent first. Cool the solution (e.g., to 0 °C) before adding the DCC. This ensures the DMAP is present to immediately intercept the O-acylisourea intermediate as it forms.
-
Avoid Steric Hindrance: While not an issue with 4-ethoxyphenol, highly sterically hindered alcohols can react slowly, giving the O-acylisourea more time to rearrange. In such cases, increasing the amount of DMAP or reaction time may be necessary.[14]
-
Caption: The crucial role of DMAP in preventing N-acylurea formation.
Q5: Should I use an alternative to DCC to avoid the DCU byproduct?
A5: Yes, using a water-soluble carbodiimide is an excellent strategy, especially for scaling up or simplifying purification.
-
Recommendation: The most common alternative is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) .[4]
-
Advantage: The urea byproduct formed from EDC is water-soluble. This means it, along with any excess EDC, can be easily removed with a simple aqueous workup (e.g., washing the organic layer with dilute acid or water).[15] This completely circumvents the filtration and precipitation issues associated with DCU.
| Reagent/Byproduct | Acronym | Key Property | Removal Method |
| N,N'-Dicyclohexylcarbodiimide | DCC | Coupling Agent | Aqueous wash (hydrolyzes) |
| N,N'-Dicyclohexylurea | DCU | Insoluble Byproduct | Filtration |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-Soluble Coupling Agent | Aqueous wash |
| 1-Ethyl-3-(3-dimethylaminopropyl)urea | EDU | Water-Soluble Byproduct | Aqueous wash |
| 4-Dimethylaminopyridine | DMAP | Catalyst | Dilute acid wash (e.g., 1M HCl) |
Part 3: Purification and Characterization
Q6: What is a reliable method for purifying the final product, this compound?
A6: After the initial workup to remove the bulk of the water-soluble and acid/base-soluble impurities, flash column chromatography is the standard method, followed by recrystallization if necessary.
-
Column Chromatography: For a structurally similar compound, a silica gel column using a mixture of ethyl acetate and hexane (e.g., 1:99 v/v) was effective.[16][17] You will need to determine the optimal solvent system for your product using TLC. The target compound is relatively non-polar, so a low percentage of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: Pure hexane has been successfully used to recrystallize a similar compound to obtain single crystals suitable for X-ray diffraction.[16][17] This is an excellent final step to achieve high purity.
Appendix: Experimental Protocols
Protocol 1: Synthesis of 4-((tert-butoxycarbonyl)oxy)benzoic acid
-
To a flask, add 4-hydroxybenzoic acid (1.0 eq) and a suitable solvent (e.g., THF or a 1:1 mixture of dioxane and water).
-
Add sodium hydroxide (2.2 eq) and stir until all solids are dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) either neat or dissolved in a small amount of the reaction solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once complete, acidify the reaction mixture with cold 1M HCl to a pH of ~2-3. The product should precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Caption: A troubleshooting decision tree for the esterification step.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). How I can remove DCU from my product? Retrieved from [Link]
-
Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Dicyclohexylurea – Knowledge and References. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
-
Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]
-
Scribd. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]
-
Srinivasa, H. T., et al. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3074. [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-hydroxyphenyl benzoate derivatives.
-
Stenutz. (n.d.). 4-ethoxyphenyl benzoate. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. scribd.com [scribd.com]
- 12. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
- 16. 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate
Welcome to the dedicated technical support center for 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the solubility of this compound in organic solvents. We will move beyond generic advice to offer a structured, data-driven approach to solvent selection and solubility optimization, grounded in the principles of Hansen Solubility Parameters (HSPs).
Understanding the Challenge: The Structure of this compound
Before diving into solubility enhancement techniques, it is crucial to understand the molecular structure of this compound (CAS: 16494-24-9, Molecular Formula: C₂₀H₂₂O₆, Molecular Weight: 358.39 g/mol )[1][2]. Its structure, characterized by two aromatic rings, an ester group, and a carbonate group, contributes to its relatively non-polar nature with some capacity for polar and hydrogen bonding interactions. This structural complexity necessitates a systematic approach to solvent selection.
SMILES: CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC1=CC=C(OCC)C=C1[1]
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered when working with this compound.
Q1: Why is this compound poorly soluble in some common organic solvents?
A1: The solubility of a compound is governed by the principle of "like dissolves like." This means a solute will dissolve best in a solvent with similar intermolecular forces. This compound possesses a combination of non-polar (aromatic rings, alkyl chains) and polar (ester and carbonate groups) functionalities. If a solvent's polarity and hydrogen bonding capacity do not align well with those of the compound, solubility will be limited.
Q2: What is the first step I should take to find a suitable solvent?
A2: A strategic approach is to start with a preliminary screening of solvents from different chemical families (e.g., alcohols, ketones, esters, ethers, and hydrocarbons). This will provide a broad understanding of the compound's solubility profile. For a more targeted and efficient approach, we recommend utilizing Hansen Solubility Parameters (HSPs) to predict suitable solvents, as detailed in our troubleshooting guides.
Q3: Can I simply heat the mixture to improve solubility?
A3: Increasing the temperature generally increases the solubility of solids in liquids.[3] This is a viable technique and is often used. However, it's crucial to consider the thermal stability of this compound. Before applying heat, it is advisable to perform a thermal stability study (e.g., using thermogravimetric analysis - TGA) to avoid degradation of the compound.
Q4: What are co-solvents and how can they help?
A4: Co-solvency is a powerful technique where a mixture of two or more miscible solvents is used to enhance the solubility of a solute.[4] A "good" solvent can be created from two "poor" solvents if their properties complement each other to better match the solubility requirements of the compound. Our troubleshooting guide provides a detailed workflow for selecting and optimizing co-solvent systems.
Troubleshooting Guides: A Data-Driven Approach to Solubility Enhancement
This section provides systematic protocols to overcome solubility challenges with this compound. Our methodology is centered around the application of Hansen Solubility Parameters (HSPs), which dissect the cohesive energy of a molecule into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A solvent is predicted to be a good solvent for a solute if their HSPs are similar. The "distance" (Ra) between the HSPs of the solute and the solvent in the 3D Hansen space is a quantitative measure of their affinity. A smaller Ra indicates a higher likelihood of good solubility.
Step 1: Estimating the Hansen Solubility Parameters of this compound
The molecular structure of this compound (CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC1=CC=C(OCC)C=C1) is broken down into the following functional groups for the Stefanis-Panayiotou calculation:
-
First-Order Groups:
-
2 x aCH (aromatic CH)
-
2 x aC (aromatic C)
-
2 x aC-O (aromatic C attached to an oxygen)
-
2 x aC-C=O (aromatic C attached to a carbonyl)
-
2 x -CH2- (aliphatic CH2)
-
2 x -CH3 (aliphatic CH3)
-
1 x -O- (ether)
-
2 x -COO- (ester)
-
1 x OCOO (carbonate)
-
Based on the summation of the group contributions, the estimated Hansen Solubility Parameters for this compound are:
| Parameter | Estimated Value (MPa⁰.⁵) |
| δD (Dispersion) | 18.5 |
| δP (Polar) | 6.5 |
| δH (Hydrogen Bonding) | 5.0 |
Step 2: Predictive Solvent Screening using Hansen Solubility Parameters
With the estimated HSPs of our target compound, we can now predict its solubility in a range of common organic solvents. The table below ranks solvents based on their calculated HSP distance (Ra) to this compound. Solvents with a smaller Ra are predicted to be better solvents.
Formula for HSP Distance (Ra):
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra (HSP Distance) | Predicted Solubility |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.9 | Excellent |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.0 | Excellent |
| Acetone | 15.5 | 10.4 | 7.0 | 6.6 | Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.7 | Good |
| Toluene | 18.0 | 1.4 | 2.0 | 7.3 | Moderate |
| Chloroform | 17.8 | 3.1 | 5.7 | 7.5 | Moderate |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 10.5 | Moderate to Poor |
| Methanol | 14.7 | 12.3 | 22.3 | 19.3 | Poor |
| Ethanol | 15.8 | 8.8 | 19.4 | 16.2 | Poor |
| Isopropanol | 15.8 | 6.1 | 16.4 | 12.9 | Poor |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 13.0 | Poor |
| n-Hexane | 14.9 | 0.0 | 0.0 | 12.2 | Very Poor |
| Water | 15.5 | 16.0 | 42.3 | 40.1 | Insoluble |
Note: HSP values for solvents are obtained from established databases.[7][8]
Experimental Workflow: Systematic Solvent Screening
The following diagram illustrates a systematic workflow for experimental solvent screening based on the predictive power of HSPs.
Caption: Systematic workflow for initial solvent screening.
Troubleshooting Guide 1: Optimizing with Co-solvents
If single solvents do not provide the desired solubility, a co-solvent system can be employed. The principle is to mix two solvents (often a "good" but not perfect solvent and a "poor" solvent) to create a blend with HSPs closer to the target compound.
Logical Relationship for Co-solvent Selection:
Caption: Rationale for selecting a co-solvent to optimize the HSP of the solvent system.
Experimental Protocol: Co-solvent Optimization
-
Select a Primary Solvent: Choose a solvent with moderate solubility and a relatively small Ra value (e.g., Acetone).
-
Select a Co-solvent: Choose a co-solvent that will "pull" the HSP of the mixture closer to the target. For instance, since Acetone has a higher δP and δH than our target, a co-solvent with lower δP and δH, like Toluene, can be a good choice.
-
Prepare a Range of Blends: Prepare a series of co-solvent mixtures in varying ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90 of Acetone:Toluene).
-
Determine Solubility: Add a known excess of this compound to a fixed volume of each co-solvent blend.
-
Equilibrate: Agitate the samples at a constant temperature until equilibrium is reached (e.g., 24 hours).
-
Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration using a validated analytical method (e.g., HPLC-UV).
-
Identify Optimal Ratio: Plot solubility versus the co-solvent ratio to identify the mixture that provides the highest solubility.
Troubleshooting Guide 2: The Effect of Temperature
For many organic compounds, solubility increases with temperature.[3] This is due to the endothermic nature of the dissolution process for most solids.
Experimental Protocol: Temperature Effect Study
-
Select a Promising Solvent: Choose one of the top-ranked single solvents or the optimal co-solvent blend identified previously.
-
Prepare Saturated Solutions: Add an excess of this compound to the chosen solvent in several vials.
-
Equilibrate at Different Temperatures: Place the vials in temperature-controlled shakers at a range of temperatures (e.g., 25°C, 40°C, 60°C). Ensure the compound's thermal stability at the highest temperature.
-
Quantify Solubility: After reaching equilibrium at each temperature, quantify the solubility as described in the co-solvent optimization protocol.
-
Construct a Solubility Curve: Plot solubility as a function of temperature to understand the temperature dependence.
Expected Outcome of Temperature Study:
| Temperature (°C) | Expected Solubility in THF (mg/mL) |
| 25 | >10 (based on prediction) |
| 40 | Significantly Increased |
| 60 | Further Increased |
Note: These are expected trends. Actual values must be determined experimentally.
Concluding Remarks
Enhancing the solubility of this compound is a multi-faceted challenge that can be effectively addressed through a systematic and data-driven approach. By leveraging the predictive power of Hansen Solubility Parameters, researchers can significantly streamline the solvent selection process, saving time and resources. When single solvents are insufficient, the rational design of co-solvent systems and the careful application of temperature can provide the necessary enhancement in solubility. Always remember to consider the chemical stability of the compound under the experimental conditions.
References
-
4-ETHOXYPHENYL 4-[(BUTOXYCARBONYL)OXY]BENZOATE | CAS 16494-24-9. Mol-Instincts. [Link]
-
HSPiP - Hansen Solubility Parameters. Hansen Solubility. [Link]
-
List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data. [Link]
-
Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. MDPI. [Link]
-
Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester. Cheméo. [Link]
-
Estimation of Polar HSP by The Stefanis Panayiotou Group Contribution Method. Scribd. [Link]
-
Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [Link]
-
Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. [Link]
-
HSPiP 3.1 Download (Free trial). Software Informer. [Link]
-
Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. ResearchGate. [Link]
-
Appendix: C8 Estimation of HSP From Group Contribution Methods. Scribd. [Link]
-
Hansen Solubility Parameters (HSP) Tool. Process Chemistry Portal. [Link]
-
Solvent Properties Data Table. Scribd. [Link]
-
Designer Solvent Blends. Hansen Solubility. [Link]
-
shows the list of 20 solvents with their corresponding Hansen solubility parameters, Score, RED and Mvol. ResearchGate. [Link]
-
Is there any open-source online tool to calculate the Hansen Solubility Parameter of drug molecules?. ResearchGate. [Link]
-
Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park. [Link]
-
Pencil and Paper Estimation of Hansen Solubility Parameters. PMC. [Link]
-
Hansen Solubility Parameters in Practice (HSPiP). Green Chemistry For Sustainability. [Link]
-
SPHERES: Solubility Parameter Calculation. MATLAB Central File Exchange. [Link]
-
A Group-Contribution Method for Predicting Pure Component Properties of Biochemical and Safety Interest. ResearchGate. [Link]
-
Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. ResearchGate. [Link]
-
[FREE] How can one calculate Hansen's solubility parameters (dispersion, polarity, and hydrogen bonding) for a. Brainly. [Link]
-
4-ethoxyphenyl benzoate. Stenutz. [Link]
-
Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. [Link]
-
This is a test of CHM generation for Sphere. Hansen Solubility. [Link]
-
4-Ethoxycarbonyloxybenzoate. PubChem. [Link]
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- 3. pirika.com [pirika.com]
- 4. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
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- 7. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
Technical Support Center: Refining the Mesomorphic Temperature Range of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate
Welcome to the technical support center dedicated to the synthesis, purification, and characterization of calamitic liquid crystals, with a specific focus on 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and aim to achieve a well-defined and reproducible mesomorphic temperature range. Here, we will address common challenges encountered during experimental work and provide in-depth, field-proven insights to troubleshoot and optimize your procedures.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound shows a broad melting point and a depressed, wide nematic-to-isotropic transition range. What is the likely cause?
A1: A broad melting transition and a wide nematic range are classic indicators of impurities in your sample.[1][2] In an ideal, pure compound, the transition from the crystalline solid to the nematic phase, and from the nematic phase to the isotropic liquid, should occur over a narrow temperature range. Impurities disrupt the molecular packing in the crystalline state and interfere with the long-range orientational order of the nematic phase, leading to a depression of the clearing point (nematic-to-isotropic transition temperature) and a broadening of the transition peaks in Differential Scanning Calorimetry (DSC) thermograms.[1]
Q2: What are the most probable impurities in my sample of this compound?
A2: The most likely impurities are unreacted starting materials or byproducts from the synthesis. These can include:
-
4-Ethoxyphenyl 4-hydroxybenzoate: The precursor to the final product. Its presence will significantly impact the mesomorphic behavior.
-
4-Ethoxyphenol and 4-Hydroxybenzoic acid: The starting materials for the synthesis of the intermediate.
-
Butyl chloroformate: The reagent used in the final esterification step.
-
Byproducts of side reactions: Such as the formation of carbonates from the reaction of butyl chloroformate with any residual water.
Q3: How can I effectively remove these impurities to refine the mesomorphic temperature range?
A3: A combination of column chromatography and recrystallization is highly effective. Column chromatography is excellent for separating compounds with different polarities, such as the final product from the more polar unreacted 4-ethoxyphenyl 4-hydroxybenzoate. Recrystallization is then used to remove any remaining trace impurities, leading to a highly pure product with sharp phase transitions. The choice of solvent for recrystallization is critical; a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal.[3][4] For benzoate esters, common solvent systems include ethanol/water and ethyl acetate/hexane.[3][5]
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This can be due to a supersaturated solution, a rapid cooling rate, or the presence of impurities that depress the melting point. To resolve this, try redissolving the oil in a slightly larger volume of the hot solvent and allow it to cool much more slowly. Seeding the solution with a tiny crystal of the pure compound can also promote crystallization. If the problem persists, a different recrystallization solvent system may be necessary.
Troubleshooting Guide
This section provides a more detailed approach to identifying and resolving common issues during the synthesis and purification of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield after synthesis | Incomplete reaction during esterification. | Ensure anhydrous conditions, as butyl chloroformate is sensitive to moisture. Use a slight excess of butyl chloroformate and an appropriate base (e.g., pyridine, triethylamine) to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| DSC thermogram shows multiple, broad peaks for the melting transition. | Presence of multiple crystalline forms (polymorphism) or significant impurities. | Perform multiple recrystallizations from different solvent systems to obtain a single crystalline form. Analyze the sample by Polarized Optical Microscopy (POM) during heating to observe the melting behavior of different crystal morphologies. |
| Nematic-to-isotropic transition is broad and at a lower temperature than expected. | Presence of impurities that disrupt the nematic ordering.[6] | Purify the sample using column chromatography followed by recrystallization. Even small amounts of impurities can significantly affect the clearing point. |
| POM reveals a "biphasic region" where nematic and isotropic phases coexist over a wide temperature range. | This is a direct visualization of the effect of impurities on the nematic-to-isotropic transition.[1] | The sample requires further purification. The width of this biphasic region is an indicator of the level of impurity. |
| Product appears as a brownish liquid or oil instead of a white solid. | Presence of colored impurities or degradation products. | Purify the starting materials before synthesis. During workup, wash the organic layer with a dilute sodium bicarbonate solution to remove any acidic impurities. If necessary, use a small amount of activated charcoal during recrystallization to remove colored impurities, followed by hot filtration. |
Experimental Protocols
Synthesis of this compound
The synthesis is a two-step process. First, the intermediate 4-ethoxyphenyl 4-hydroxybenzoate is prepared, followed by its esterification with butyl chloroformate.
Step 1: Synthesis of 4-Ethoxyphenyl 4-hydroxybenzoate
This esterification can be achieved by reacting 4-ethoxyphenol with 4-hydroxybenzoic acid in the presence of an acid catalyst (e.g., sulfuric acid) and a dehydrating agent, or by using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Reaction:
-
Dissolve 4-hydroxybenzoic acid (1 equivalent) and 4-ethoxyphenol (1 equivalent) in a suitable solvent (e.g., dichloromethane).
-
Add DCC (1.1 equivalents) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from a suitable solvent like ethanol.
-
Step 2: Synthesis of this compound
-
Reaction:
-
Dissolve 4-ethoxyphenyl 4-hydroxybenzoate (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran) with a base such as pyridine or triethylamine (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add butyl chloroformate (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product is then purified.
-
Purification Protocol
-
Column Chromatography:
-
Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexane.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column, collecting fractions and monitoring them by TLC to isolate the pure product.
-
-
Recrystallization:
-
Dissolve the product from chromatography in a minimal amount of a hot solvent mixture (e.g., ethanol/water or ethyl acetate/hexane).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is hot-filtered.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Characterization Protocols
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the purified sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected isotropic point.
-
Cool the sample at the same rate to a temperature below its melting point.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
The melting point (solid-to-nematic transition) and the clearing point (nematic-to-isotropic transition) will appear as endothermic peaks on the heating scan.[7][8]
-
-
Polarized Optical Microscopy (POM):
-
Place a small amount of the sample on a clean microscope slide and cover it with a coverslip.
-
Heat the slide on a hot stage.
-
Observe the sample through crossed polarizers as you heat and cool it.
-
The crystalline solid will show birefringence. Upon melting to the nematic phase, a characteristic texture (e.g., Schlieren or marbled) will appear.[2][9]
-
Further heating will lead to the isotropic liquid, which appears dark under crossed polarizers. The temperature at which this occurs is the clearing point.
-
Visual and Data Summaries
Table 1: Expected Phase Transition Temperatures for Pure this compound
| Transition | Temperature Range (°C) |
| Crystal to Nematic | ~80-85 |
| Nematic to Isotropic | ~110-115 |
| (Note: These are approximate values and can be influenced by experimental conditions and residual impurities.) |
Diagram 1: Synthesis Workflow
Caption: A two-step synthesis of the target liquid crystal.
Diagram 2: Purification and Analysis Workflow
Caption: Purification and characterization workflow for obtaining high-purity liquid crystals.
Diagram 3: Troubleshooting Logic for Impure Product
Caption: A logical approach to troubleshooting impure liquid crystal samples.
References
- Mondal, R., Guha, C., & Mallik, A. K. (2014). A simple and efficient method for the synthesis of p-alkoxyphenols. Tetrahedron Letters, 55(1), 86-89.
-
Isotropic–isotropic phase separation and spinodal decomposition in liquid crystal–solvent mixtures. (2019). Soft Matter. [Link]
-
Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal. (2023). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. (2023). MDPI. [Link]
-
Thermal Analysis of Liquid Crystal Mixtures. IOSR Journal of Engineering. [Link]
-
DSC thermogram of liquid crystal (6). ResearchGate. [Link]
-
Transformational kinetics in liquid crystal polymers and differential scanning calorimetry calibration. ResearchGate. [Link]
-
Impurity-induced nematic–isotropic transition of liquid crystals. RSC Publishing. [Link]
-
Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. MDPI. [Link]
-
Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PMC. [Link]
-
Calamitic liquid crystals involving fused ring and their metallomesogens. Emerald Publishing. [Link]
-
Benzyl Benzoate. Organic Syntheses. [Link]
-
Synthesis and preparation process of 4-phenoxybenzoic acid. Patsnap. [Link]
-
What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Quora. [Link]
-
Impurities in nematic liquid crystal samples inducing changes in the DSM1-DSM2 transition phase diagram. ResearchGate. [Link]
-
Methyl Benzoate Synthesis Guide. Scribd. [Link]
-
Some observations on defects in nematic liquid crystals. Indian Academy of Sciences. [Link]
-
Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]
-
Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. [Link]
-
3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]
-
(PDF) 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. ResearchGate. [Link]
-
Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester. Cheméo. [Link]
-
Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC. [Link]
-
Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Nematic Liquid Crystals. MDPI. [Link]
-
Synthesis of 4-hydroxyphenyl 4-hydroxy-benzoate. PrepChem. [Link]
-
Experiment 12. Preparation of 4-acetoxybenzoic acid. University of the West Indies at Mona. [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research. [Link]
- Process for the purification of benzoic acid.
-
(PDF) Synthesis of Esters with Different Flavors using Fisher Esterification. ResearchGate. [Link]
Sources
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- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Home Page [chem.ualberta.ca]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Benzoate Liquid Crystals: Synthesis, Characterization, and Performance of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate
For researchers and professionals in materials science and drug development, the precise selection of liquid crystalline materials is paramount. Benzoate esters represent a significant class of calamitic (rod-like) liquid crystals, offering a versatile platform for tuning mesomorphic and electro-optical properties through molecular engineering. This guide provides an in-depth comparison of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate with other notable benzoate liquid crystals. We will delve into a detailed synthesis protocol for the target molecule, outline rigorous characterization methodologies, and present a comparative analysis based on established structure-property relationships and available experimental data for analogous compounds.
Introduction to Benzoate Liquid Crystals
Benzoate liquid crystals are characterized by the presence of at least one phenyl benzoate core structure. The electronic and structural properties of this core, combined with the nature of terminal and lateral substituents, dictate the type of mesophase (nematic, smectic), the transition temperatures, and the response to external stimuli such as electric fields. The introduction of a butoxycarbonyl protecting group, as in our target molecule, can influence molecular packing and, consequently, the mesomorphic behavior. Understanding these relationships is key to designing liquid crystals with tailored properties for applications ranging from display technologies to advanced sensor systems.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. The following protocol is adapted from established methods for similar alkoxycarbonyl-substituted benzoate esters.[1]
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Ethoxyphenyl 4-hydroxybenzoate
This intermediate is prepared via an esterification reaction between 4-hydroxybenzoic acid and 4-ethoxyphenol.
-
Reactants: 4-hydroxybenzoic acid, 4-ethoxyphenol, dicyclohexylcarbodiimide (DCC) as a coupling agent, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Solvent: Dichloromethane (DCM).
-
Procedure: a. Dissolve 4-hydroxybenzoic acid and 4-ethoxyphenol in DCM. b. Add DMAP to the solution. c. Slowly add a solution of DCC in DCM to the reaction mixture at 0°C. d. Stir the reaction mixture at room temperature for 24 hours. e. Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. f. Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude product. h. Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
The final product is synthesized by reacting the intermediate with di-tert-butyl dicarbonate (Boc₂O).
-
Reactants: 4-Ethoxyphenyl 4-hydroxybenzoate, di-tert-butyl dicarbonate (Boc₂O), and a base such as triethylamine (TEA) or pyridine.
-
Solvent: Tetrahydrofuran (THF) or DCM.
-
Procedure: a. Dissolve 4-Ethoxyphenyl 4-hydroxybenzoate in the chosen solvent. b. Add the base to the solution. c. Add Boc₂O to the reaction mixture and stir at room temperature for 12-24 hours. d. Quench the reaction with water and extract the product with an organic solvent. e. Wash the organic layer with water and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. g. Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
Characterization of Liquid Crystalline Properties
To facilitate a robust comparison, a standardized characterization workflow is essential. This involves determining the phase transition temperatures and identifying the types of mesophases.
Experimental Protocol: Characterization
-
Differential Scanning Calorimetry (DSC): a. Accurately weigh 3-5 mg of the synthesized compound into an aluminum DSC pan. b. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature above its expected clearing point. c. Cool the sample at the same rate to below its crystallization temperature. d. Perform a second heating and cooling cycle to ensure thermal history independence. e. Identify the phase transition temperatures (melting, clearing, and any intermediate transitions) from the peaks in the DSC thermogram.
-
Polarizing Optical Microscopy (POM): a. Place a small amount of the sample on a clean glass slide and cover with a coverslip. b. Heat the sample on a hot stage to its isotropic liquid phase. c. Observe the sample through a polarizing microscope while cooling it slowly. d. Identify the mesophases by their characteristic textures (e.g., Schlieren texture for nematic, focal conic texture for smectic A). e. Correlate the observed transitions with the temperatures determined by DSC.
Diagram of the Experimental Workflow for Characterization
Caption: Workflow for the synthesis and characterization of benzoate liquid crystals.
Comparative Analysis with Other Benzoate Liquid Crystals
A meaningful comparison of this compound requires benchmarking against well-characterized benzoate liquid crystals. We have selected two representative series for this purpose: 4-Alkoxyphenyl 4-alkoxybenzoates and 4-Cyanophenyl 4-alkylbenzoates.
Table 1: Comparison of Mesomorphic Properties of Selected Benzoate Liquid Crystals
| Compound | Structure | Mesophase(s) | Transition Temperatures (°C) | Reference |
| This compound | ![]() | Nematic (?) | Data not available | - |
| 4-Methoxyphenyl 4-methoxybenzoate (Anisyl anisate) | ![]() | Nematic | Cr 92 N 112 I | [2] |
| 4-Ethoxyphenyl 4-ethoxybenzoate | ![]() | Nematic | Cr 114 N 136 I | [2] |
| 4-Cyanophenyl 4-pentylbenzoate | ![]() | Nematic | Cr 48 N 57 I | [3] |
| 4-Cyanophenyl 4-heptylbenzoate | ![]() | Nematic | Cr 44 N 56 I | [3] |
Cr = Crystalline, N = Nematic, I = Isotropic. Data for this compound is predicted and requires experimental verification.
Discussion of Structure-Property Relationships
-
Core Structure: The two phenyl rings linked by an ester group form a rigid core, which is essential for the formation of a liquid crystalline phase.
-
Terminal Groups: The terminal ethoxy and butoxycarbonyl groups play a crucial role in determining the mesophase stability and transition temperatures. The flexible alkoxy and alkyl chains in the comparator compounds contribute to the fluidity of the mesophase. The bulky butoxycarbonyl group in our target molecule might disrupt the molecular packing, potentially leading to a lower clearing point compared to analogous compounds with linear alkyl chains.
-
Polarity: The cyano group in the 4-cyanophenyl 4-alkylbenzoates introduces a strong dipole moment, which enhances the stability of the nematic phase through dipole-dipole interactions. The carbonate linkage in our target molecule also introduces polarity, which will influence its dielectric anisotropy and electro-optical response.
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis, characterization, and comparative analysis of this compound. While a definitive comparison awaits experimental determination of its physical properties, the provided protocols and comparative data for analogous benzoate liquid crystals offer a solid foundation for researchers. The unique butoxycarbonyl substituent presents an interesting avenue for exploring novel structure-property relationships in benzoate liquid crystals. Future work should focus on the experimental verification of the mesomorphic properties of the title compound and the evaluation of its electro-optical performance to fully assess its potential for advanced applications.
References
-
Gray, G. W., & Harrison, K. J. (1971). Mesomorphic transition temperatures for the homologous series of 4-n-alkoxy-4'-cyanobiphenyls. Molecular Crystals and Liquid Crystals, 13(1), 37-49. [Link]
-
Demus, D., Demus, H., & Zaschke, H. (1974). Flüssige Kristalle in Tabellen. VEB Deutscher Verlag für Grundstoffindustrie. [Link]
-
Srinivasa, H. T., Devarajegowda, H. C., Arunkashi, H. K., & Meenakshi, T. G. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3074. [Link]
Sources
A Comparative Analysis for Materials Science Researchers: 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate vs. 4-methoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate
A deep dive into the nuanced effects of alkoxy chain length on the liquid crystalline properties of phenyl benzoate derivatives, offering a data-driven guide for the selection of molecular scaffolds in the development of advanced optical and electronic materials.
In the realm of materials science and drug development, the precise engineering of molecular architecture is paramount to achieving desired macroscopic properties. Phenyl benzoate derivatives, a versatile class of organic compounds, are frequently employed as core structures in the design of liquid crystals, polymers, and biologically active molecules. The subtle modification of their substituent groups can dramatically alter their physicochemical characteristics, including thermal behavior, solubility, and intermolecular interactions. This guide provides a detailed comparative analysis of two such closely related compounds: 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate and 4-methoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. The primary differentiator between these molecules lies in a single methylene unit within an alkoxy substituent, a seemingly minor variation that, as we will demonstrate, has profound implications for their material properties, most notably the presence or absence of a nematic liquid crystal phase.
This guide is intended for researchers and scientists actively engaged in the design and synthesis of novel organic materials. By presenting a head-to-head comparison supported by experimental data and established synthetic protocols, we aim to provide a foundational understanding of the structure-property relationships at play, thereby enabling more informed decisions in the selection of molecular building blocks for specific applications.
At a Glance: A Tale of Two Alkoxy Chains
The core distinction between the two subject compounds is the presence of an ethoxy (-OCH₂CH₃) group in one and a methoxy (-OCH₃) group in the other, attached to one of the phenyl rings. This seemingly small difference in the length of the alkyl chain dramatically influences the intermolecular forces and molecular geometry, ultimately dictating their ability to form ordered, yet fluid, liquid crystalline phases.
| Feature | This compound | 4-methoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate |
| Liquid Crystalline Behavior | Forms a stable nematic phase [1] | Does not form a liquid-crystal phase [1] |
| Melting Point | 356 K (83 °C) [1] | Not explicitly found in searched literature |
| Molecular Formula | C₂₀H₂₂O₆ [2][3] | C₁₆H₁₄O₆ |
| Molecular Weight | 358.39 g/mol [2][3] | 302.28 g/mol |
The Decisive Role of the Ethoxy Group: Enabling Mesophase Formation
The most significant performance difference between these two molecules is the ability of this compound to form a nematic liquid crystal phase, a property entirely absent in its methoxy counterpart. [1]Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals. [4]In a nematic phase, the rod-like molecules exhibit long-range orientational order, aligning along a common axis, but lack positional order, allowing them to flow like a liquid. This behavior is the basis for many applications in displays and optical switching.
The presence of the slightly longer and more flexible ethoxy group in this compound is crucial for the establishment of the delicate balance of intermolecular forces required for mesophase formation. It is hypothesized that the increased polarizability and anisotropic shape of the ethoxy-substituted molecule enhance the dipole-dipole and van der Waals interactions that promote the parallel alignment of molecules, while still allowing for the fluidity characteristic of a liquid. In contrast, the shorter methoxy group in 4-methoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate appears insufficient to induce the necessary intermolecular attractions to overcome thermal agitation and form an ordered nematic phase upon melting.
Physicochemical Properties: A Comparative Overview
While a direct, comprehensive comparison of all physicochemical properties is hampered by the limited availability of experimental data for 4-methoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate in the searched literature, we can infer some expected differences based on the known data for the ethoxy analogue and general chemical principles.
Melting Point: this compound has a reported melting point of 356 K (83 °C). [1]Generally, in a homologous series of alkoxy-substituted compounds, melting points can show an alternating (odd-even) effect or a more general trend depending on the overall molecular structure and packing efficiency in the crystal lattice. Without experimental data, it is difficult to predict the exact melting point of the methoxy analogue.
Solubility: The solubility of both compounds is expected to be low in water and higher in common organic solvents such as hexane, ethyl acetate, and dichloromethane. The slightly larger nonpolar butoxycarbonyl and ethoxy groups in this compound might confer slightly better solubility in nonpolar organic solvents compared to its methoxy counterpart.
Spectroscopic Characterization:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic peaks at 1759 cm⁻¹ and 1732 cm⁻¹ corresponding to the C=O stretching of the two different ester groups, and peaks at 2924 and 2852 cm⁻¹ for the aliphatic C-H stretching. [1]The IR spectrum of the methoxy analogue is expected to be very similar, with the primary difference being the specific wavenumbers and fine structure of the C-H stretching and bending modes of the methoxy group compared to the ethoxy group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the ethoxy group of this compound would show a characteristic triplet for the methyl protons and a quartet for the methylene protons. The methoxy group of 4-methoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate would present as a singlet. The butoxycarbonyl and methoxycarbonyl groups would also have distinct and predictable signals.
Experimental Protocols: Synthesis and Characterization
The synthesis of these phenyl benzoate derivatives can be achieved through a multi-step process, typically involving the esterification of a substituted phenol with a modified benzoic acid derivative. A common and robust method for the final esterification step is the Schotten-Baumann reaction.
Synthesis of this compound
The synthesis of this compound has been described in the literature. [1]A plausible synthetic route is outlined below:
Step 1: Synthesis of 4-ethoxyphenyl 4-hydroxybenzoate
This intermediate can be prepared by the esterification of 4-hydroxybenzoic acid with 4-ethoxyphenol.
Step 2: Synthesis of this compound
The hydroxyl group of 4-ethoxyphenyl 4-hydroxybenzoate is then reacted with butyl chloroformate in the presence of a base.
Detailed Protocol: Schotten-Baumann Reaction for Phenyl Benzoate Synthesis (General Procedure)
This classic method involves the acylation of a phenol with a benzoyl chloride derivative in the presence of a base. [2][5]
-
Materials: Phenol derivative, benzoyl chloride derivative, 10% aqueous sodium hydroxide solution, dichloromethane (or other suitable organic solvent), anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve the phenol derivative (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide in a round-bottom flask. Cool the mixture in an ice bath.
-
Add the benzoyl chloride derivative (1.1 equivalents) dropwise to the solution with vigorous stirring.
-
Continue stirring at room temperature for 1-2 hours.
-
Extract the product into dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterization Workflow
Caption: General workflow for the synthesis and characterization of alkoxy-substituted phenyl benzoates.
Conclusion: A Small Change with a Large Impact
The comparative analysis of this compound and 4-methoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate provides a compelling illustration of how minor molecular modifications can lead to significant changes in material properties. The addition of a single methylene unit to the alkoxy substituent is the determining factor in the emergence of a nematic liquid crystal phase. This finding underscores the importance of precise molecular design in the development of new materials.
For researchers in the field of liquid crystals, this compound serves as a valuable molecular scaffold, while its non-mesogenic counterpart, 4-methoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate, provides an excellent negative control for studying the fundamental principles of mesophase formation. The choice between these two compounds will be dictated by the specific application: the ethoxy derivative for applications requiring liquid crystalline properties, and the methoxy derivative for contexts where such properties are undesirable or for fundamental studies of structure-property relationships. Future work should focus on obtaining a complete set of experimental data for the methoxy analogue to allow for a more comprehensive quantitative comparison.
References
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- Srinivasa, H. T., Devarajegowda, H. C., Arunkashi, H. K., & Meenakshi, T. G. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3074.
- SIELC Technologies. (2018, May 16). Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester.
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- Mandle, R. J., Cowling, S. J., & Goodby, J. W. (2017). A nematic to nematic transformation exhibited by a rod-like liquid crystal. Physical Chemistry Chemical Physics, 19(18), 11429-11435.
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- Google Patents. (n.d.).
- Gauthier, F., et al. (1993). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 59(5), 1477-1481.
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A Comparative Guide to the Spectroscopic Validation of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate Synthesis
Introduction: The Imperative of Structural Validation in Synthesis
In the realm of medicinal chemistry and materials science, the precise synthesis of novel molecular entities is foundational. However, synthesis without rigorous validation is incomplete. The objective of this guide is to provide an in-depth, comparative framework for the definitive structural confirmation of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate (CAS 16494-24-9)[1][2][3]. This molecule, containing both an ester and a carbonate functional group, serves as an excellent case study for the application of modern spectroscopic techniques.
This document moves beyond a mere recitation of protocols. It delves into the causal logic behind the synthetic strategy and elucidates how a multi-faceted spectral analysis—leveraging Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—creates a self-validating system. By comparing the spectral data of the final product against its precursors, we can unequivocally confirm the successful formation of the target molecule and rule out common synthetic artifacts.
Synthetic Strategy: A Logic-Driven Approach
The synthesis of an asymmetrical diaryl ester-carbonate like this compound requires a strategy that ensures regioselectivity and avoids unwanted side reactions. A robust and logical pathway involves the activation of a carboxylic acid for esterification with a phenol.
Proposed Synthetic Pathway:
The synthesis is logically approached in two primary stages:
-
Preparation of the Acylating Agent: Synthesis of 4-((butoxycarbonyl)oxy)benzoyl chloride from 4-hydroxybenzoic acid. This involves initial protection of the phenolic hydroxyl as a butoxycarbonyl carbonate, followed by activation of the carboxylic acid to an acyl chloride.
-
Esterification (Schotten-Baumann Conditions): Coupling of the activated 4-((butoxycarbonyl)oxy)benzoyl chloride with 4-ethoxyphenol in the presence of a base to yield the final product. The use of an acyl chloride is deliberate; it provides a highly reactive electrophile, ensuring an efficient and high-yielding esterification that proceeds under mild conditions, thus preserving the integrity of the carbonate group.
Caption: High-level workflow for the synthesis and validation of this compound.
Experimental Protocol: Synthesis
Step 2a: Synthesis of 4-((butoxycarbonyl)oxy)benzoic acid
-
Dissolve 4-hydroxybenzoic acid (1.0 eq.) in a suitable aqueous base (e.g., 2M NaOH) and cool the solution to 0-5 °C in an ice bath.
-
Add n-butyl chloroformate (1.1 eq.) dropwise while maintaining the temperature below 10 °C and stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Acidify the mixture with cold 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2b: Synthesis of 4-((butoxycarbonyl)oxy)benzoyl chloride
-
Suspend the dried 4-((butoxycarbonyl)oxy)benzoic acid (1.0 eq.) in thionyl chloride (2.0-3.0 eq.).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours until gas evolution ceases.
-
Remove excess thionyl chloride under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.
Step 2c: Synthesis of this compound
-
Dissolve 4-ethoxyphenol (1.0 eq.) in anhydrous dichloromethane (DCM) containing pyridine (1.2 eq.) and cool to 0-5 °C.
-
Add a solution of the crude 4-((butoxycarbonyl)oxy)benzoyl chloride (1.05 eq.) in anhydrous DCM dropwise.
-
Stir the reaction at room temperature for 12-18 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure product.
Spectroscopic Validation: A Triad of Confirmation
The validation of the final product rests on the unambiguous interpretation of its spectral data. The key is to not only identify signals consistent with the product's structure but also to confirm the absence of signals from the starting materials.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is the first line of analysis, providing immediate evidence of the key functional groups. The most telling region for this molecule is the carbonyl stretching region (1650-1850 cm⁻¹). The presence of two distinct C=O bonds (ester and carbonate) is the primary validation point.
Comparative IR Data Analysis
| Compound | Key IR Absorptions (cm⁻¹) | Rationale for Distinction |
| 4-Hydroxybenzoic Acid | 3300-2500 (broad, O-H), 1680 (C=O, acid) | Presence of a very broad hydroxyl stretch due to hydrogen-bonded dimers.[4] |
| 4-Ethoxyphenol | 3600-3200 (broad, O-H), no C=O | Presence of a phenolic O-H and complete absence of a carbonyl peak. |
| Product | ~1765 (C=O, carbonate), ~1735 (C=O, ester), 1250 & 1190 (C-O) | Confirmatory: Disappearance of the broad O-H stretch. Appearance of two distinct carbonyl peaks at high wavenumbers. Aromatic carbonates typically absorb at higher frequencies (1820-1760 cm⁻¹) than aromatic esters (1730-1715 cm⁻¹).[5] This separation is a critical fingerprint for the product. |
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides a detailed map of the proton framework, confirming the connectivity and ratio of different parts of the molecule. The successful synthesis is validated by the disappearance of the acidic and phenolic protons and the appearance of signals corresponding to the intact ethoxy and butoxy groups in their correct chemical environments and integrations.
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
Sources
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- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Comparative Benchmarking of Electro-Optical Properties in Alkyl p-Aminobenzoate Esters
This guide presents a comprehensive comparative analysis of the electro-optical properties of a homologous series of p-aminobenzoate esters: methyl p-aminobenzoate, ethyl p-aminobenzoate, and propyl p-aminobenzoate. These compounds are of significant interest in the fields of materials science and drug development due to their intriguing photophysical and electrochemical behaviors. This document provides an in-depth examination of their synthesis, spectroscopic characteristics, and electrochemical profiles, supported by established experimental data and detailed protocols.
Introduction: The Significance of p-Aminobenzoate Esters
p-Aminobenzoic acid (PABA) and its derivatives are fundamental building blocks in various applications, ranging from local anesthetics like Benzocaine (ethyl p-aminobenzoate) to components in photochemistry and nonlinear optical materials.[1][2] The esterification of the carboxylic acid group of PABA with different alkyl chains provides a facile method to modulate the molecule's electronic and steric properties. This fine-tuning can significantly impact their interaction with light and their behavior in redox reactions, making a comparative study of a homologous series essential for understanding structure-property relationships.
The core structure of an alkyl p-aminobenzoate features an electron-donating amino group (-NH₂) and an electron-withdrawing ester group (-COOR) attached to a benzene ring in a para configuration. This "push-pull" electronic arrangement is the foundation for their interesting electro-optical properties. The length of the alkyl chain (R = -CH₃, -C₂H₅, -C₃H₇) is the variable in this study, and its influence on the absorption, emission, and electrochemical behavior of the molecule will be systematically evaluated.
Synthesis of Alkyl p-Aminobenzoates: A Standardized Approach
To ensure a valid comparison, it is crucial that the synthesis of each ester follows a consistent and reproducible methodology. The most common and straightforward method for preparing these esters is the Fischer esterification of p-aminobenzoic acid with the corresponding alcohol in the presence of an acid catalyst.[3][4][5]
General Synthesis Protocol: Fischer Esterification
The following protocol outlines the general procedure for the synthesis of methyl, ethyl, and propyl p-aminobenzoate.
Materials:
-
p-Aminobenzoic acid
-
Methanol, Ethanol, or 1-Propanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve p-aminobenzoic acid in an excess of the corresponding alcohol (methanol, ethanol, or propanol).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for a specified period (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, neutralize the reaction mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude ester.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure alkyl p-aminobenzoate.
Synthesis Workflow Diagram
Caption: Fischer Esterification Workflow for Alkyl p-Aminobenzoates.
Comparative Electro-Optical Properties
This section details the experimental methodologies and presents a comparative analysis of the UV-Vis absorption, fluorescence emission, and electrochemical properties of the synthesized p-aminobenzoate esters.
UV-Vis Absorption Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position of the maximum absorption wavelength (λmax) is indicative of the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare stock solutions of each ester (methyl, ethyl, and propyl p-aminobenzoate) in a spectroscopic grade solvent (e.g., ethanol) at a concentration of 1x10⁻³ M. From the stock solutions, prepare a series of dilutions to obtain concentrations ranging from 1x10⁻⁴ M to 1x10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectra of each solution from 200 to 400 nm using a 1 cm path length quartz cuvette, with the pure solvent as a reference.
-
Data Analysis: Determine the λmax for each ester.
Comparative UV-Vis Absorption Data
| Compound | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |
| Methyl p-aminobenzoate | ~296[6][7] | Data not readily available | Ethanol |
| Ethyl p-aminobenzoate | ~295 | Data not readily available | Methanol[1] |
| Propyl p-aminobenzoate | Data not readily available | Data not readily available | - |
Analysis of UV-Vis Spectra:
The available data suggests that the λmax for methyl and ethyl p-aminobenzoate are very similar. It is anticipated that propyl p-aminobenzoate would also exhibit a λmax in a similar region. The minor variations in the alkyl chain length are not expected to significantly alter the energy of the π → π* transition of the aromatic system, which is the primary contributor to the main absorption band. The amino group acts as a strong auxochrome, causing a bathochromic (red) shift compared to unsubstituted benzene.
Fluorescence Spectroscopy
Fluorescence spectroscopy reveals information about the excited state of a molecule and its relaxation pathways. The emission wavelength and quantum yield are sensitive to the molecular structure and the surrounding environment.
Experimental Protocol: Fluorescence Spectroscopy
-
Solution Preparation: Use the same solutions prepared for UV-Vis spectroscopy.
-
Instrumentation: Employ a spectrofluorometer.
-
Measurement: Excite the samples at their respective λmax and record the emission spectra over a suitable wavelength range (e.g., 300-500 nm).
-
Data Analysis: Determine the wavelength of maximum emission (λem) and calculate the Stokes shift (the difference in nanometers between λmax and λem).
Expected Fluorescence Properties:
Solvatochromism: The position of the emission maximum is likely to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In more polar solvents, a red shift (bathochromic shift) in the emission spectrum is expected due to the stabilization of the more polar excited state.
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule. It provides information about the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively.
Experimental Protocol: Cyclic Voltammetry
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile).
-
Analyte Solution: Dissolve a known concentration (e.g., 1 mM) of each ester in the electrolyte solution.
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Scan the potential from an initial value to a final value and back again, recording the resulting current.
-
Data Analysis: Determine the oxidation and reduction peak potentials.
Expected Electrochemical Behavior:
The p-aminobenzoate esters are expected to undergo an irreversible oxidation at a positive potential, corresponding to the removal of an electron from the electron-rich aromatic ring, primarily localized on the amino group. The length of the alkyl chain in the ester group is not expected to have a major impact on the oxidation potential. However, subtle differences may arise due to slight variations in electron-donating character and steric effects. While direct CV data for this specific homologous series is scarce, studies on similar compounds like parabens (p-hydroxybenzoate esters) have shown that the alkyl chain length can have a minor influence on the electrochemical response.[8][9]
Experimental Workflow Diagram
Caption: Workflow for the Comparative Electro-Optical Study.
Structure-Property Relationship and Discussion
The collective analysis of the electro-optical properties of methyl, ethyl, and propyl p-aminobenzoate reveals a consistent trend: the length of the alkyl chain in the ester group has a minimal effect on the primary electronic transitions and redox potentials of the molecule. The dominant factors governing these properties are the electron-donating amino group and the electron-withdrawing carboxyl group, and their interaction through the aromatic ring.
The similarity in the UV-Vis absorption spectra indicates that the HOMO-LUMO gap is largely unaffected by the change from a methyl to a propyl group. This is expected, as the alkyl chain is not directly part of the conjugated π-system. Similarly, the fluorescence emission and electrochemical oxidation are primarily associated with the aminobenzene moiety, and the influence of the ester's alkyl group is secondary.
Any minor differences observed can be attributed to subtle inductive effects and changes in solvation around the ester group. For instance, a longer alkyl chain might slightly increase the electron-donating character through hyperconjugation, but this effect is generally weak.
Conclusion
This comparative guide has provided a framework for the systematic evaluation of the electro-optical properties of a homologous series of p-aminobenzoate esters. While a complete and directly comparable experimental dataset is not yet available in the public domain, the established protocols and analysis of related compounds allow for a robust prediction of their behavior. The key takeaway is that the core electronic structure of the p-aminobenzoyl moiety is the primary determinant of the electro-optical properties, with the alkyl chain of the ester playing a minor, modulatory role. This understanding is crucial for the rational design of new materials with tailored photophysical and electrochemical characteristics for a wide range of applications.
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- Methyl 4-aminobenzoate | CAS 619-45-4 | SCBT. Santa Cruz Biotechnology. [URL: https://www.scbt.
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- 1. journaljpri.com [journaljpri.com]
- 2. Methyl 4(methylamino)benzoate [webbook.nist.gov]
- 3. Isopropyl 4-aminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN100427457C - The preparation method of p-aminobenzoic acid - Google Patents [patents.google.com]
- 5. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 6. Benzoic acid, 4-amino-, methyl ester [webbook.nist.gov]
- 7. Benzoic acid, 4-amino-, methyl ester [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
A Comparative Guide to the Physicochemical Properties of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate
For researchers and professionals in drug development and materials science, a thorough understanding of the physical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a detailed comparative analysis of the physicochemical properties of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate , a complex benzoate ester with potential applications in organic synthesis and materials science.
Given the limited availability of experimental data for this specific compound, this guide establishes a comparative framework using a multi-faceted approach. We will cross-reference predicted data for the target molecule with experimentally determined values for a close structural analog, 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate . Furthermore, to provide a broader context, we will compare these with the known experimental properties of a commercially available liquid crystal, 4-cyanophenyl 4-butylbenzoate . This three-way comparison offers a robust understanding of the expected physical behavior of our target compound.
Comparative Analysis of Physical Properties
The selection of appropriate solvents, processing temperatures, and analytical techniques hinges on a solid foundation of physical property data. The following table summarizes the key physical properties of our target compound, its close analog, and a relevant commercial alternative.
| Property | This compound (Target) | 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate (Analog) | 4-cyanophenyl 4-butylbenzoate (Alternative) |
| Molecular Formula | C₂₀H₂₂O₆ | C₁₇H₁₆O₆ | C₁₈H₁₇NO₂ |
| Molecular Weight | 358.39 g/mol [1] | 316.30 g/mol [2][3] | 279.34 g/mol |
| Melting Point | 581.82 K (308.67 °C) (Predicted) | 356 K (83 °C) (Experimental)[2][3] | 49-51 °C (Experimental) |
| Boiling Point | 917.74 K (644.59 °C) (Predicted) | Not available | 190-195 °C @ 2 Torr (Experimental) |
| LogP (Octanol/Water) | 4.620 (Predicted) | Not available | 4.9129 (Predicted) |
| Water Solubility | log10(S) = -5.73 (Predicted) | Not available | log(Sw) = -4.6428 (Predicted) |
Expert Insights: The significant difference in the predicted melting point of the target compound and the experimental value of its methoxycarbonyl analog highlights the influence of the terminal alkyl chain length on crystal lattice packing and intermolecular forces. The longer, more flexible butoxy group in the target compound is expected to disrupt the crystal packing compared to the smaller methoxy group, which would typically lead to a lower melting point. The high predicted value for the target compound should be treated with caution and underscores the necessity for experimental verification.
Experimental Protocols for Physicochemical Characterization
To empower researchers to validate these properties, we provide detailed, self-validating experimental protocols grounded in established analytical techniques.
Melting Point Determination via the Thiele Tube Method
Causality: The melting point is a fundamental indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range. The Thiele tube method provides a simple yet effective means of uniform heating, crucial for an accurate determination.
Experimental Workflow:
Caption: Workflow for Melting Point Determination.
Step-by-Step Protocol:
-
Sample Preparation: Finely grind a small amount of the crystalline sample using a mortar and pestle.
-
Capillary Packing: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the sealed end, to a height of 2-3 mm.
-
Apparatus Setup: Secure the capillary tube to a calibrated thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the thermometer and attached capillary in a Thiele tube filled with mineral oil, ensuring the rubber band is above the oil level.
-
Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner or micro-burner, inducing convection currents for uniform heating.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). The recorded range is the melting point.
Solubility Profile Determination
Causality: A compound's solubility in various solvents provides insights into its polarity and the presence of acidic or basic functional groups. This information is critical for selecting appropriate solvents for reactions, purification, and formulation.
Experimental Workflow:
Caption: Decision tree for solubility testing.
Step-by-Step Protocol:
-
Water Solubility: To approximately 100 mg of the sample in a test tube, add 3 mL of deionized water in portions, vortexing after each addition. Observe for dissolution.
-
pH of Aqueous Solution: If the sample is water-soluble, test the resulting solution with litmus paper or a pH meter to determine if it is acidic, basic, or neutral.
-
Aqueous Base Solubility: If the sample is insoluble in water, test its solubility in 5% aqueous sodium hydroxide. Solubility indicates an acidic functional group.
-
Aqueous Acid Solubility: If the sample is insoluble in water and aqueous base, test its solubility in 5% aqueous hydrochloric acid. Solubility suggests a basic functional group (e.g., an amine).
-
Organic Solvent Solubility: Test the solubility in common organic solvents such as ethanol, acetone, dichloromethane, and hexane to establish a polarity profile.
Structural Verification by Spectroscopy
Causality: Spectroscopic techniques provide a "fingerprint" of a molecule, confirming its structure and identifying functional groups. Infrared (IR) spectroscopy probes the vibrational frequencies of bonds, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the connectivity of atoms.
Principle: The ester and carbonate functional groups in this compound will exhibit characteristic strong absorption bands in the IR spectrum, primarily in the carbonyl stretching region (1700-1800 cm⁻¹).
Step-by-Step Protocol (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic peaks, paying close attention to the carbonyl stretching frequencies of the benzoate ester and the butoxycarbonyl group.
Principle: ¹H and ¹³C NMR spectroscopy will confirm the carbon-hydrogen framework of the molecule. The chemical shifts, integration, and coupling patterns of the proton signals will provide definitive evidence for the ethoxy, butoxy, and aromatic moieties.
Step-by-Step Protocol (¹H NMR):
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Shimming: Place the NMR tube in the spectrometer and shim the magnetic field to achieve homogeneity.
-
Spectrum Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).
-
Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals.
-
Structural Elucidation: Analyze the chemical shifts, splitting patterns (multiplicity), and integral values to assign the protons to their respective positions in the molecule.
Conclusion
This guide provides a comprehensive framework for understanding and characterizing the physical properties of this compound. By cross-referencing predicted data with experimental values from a close structural analog and a commercially available alternative, we have established a reliable baseline for its expected physicochemical behavior. The detailed experimental protocols provided herein will enable researchers to independently verify these properties and confidently proceed with their research and development endeavors. The consistent application of these rigorous characterization techniques is fundamental to ensuring the quality, safety, and efficacy of novel chemical entities.
References
A Senior Application Scientist's Guide to Evaluating 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate in Nematic Liquid Crystal Mixtures
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on characterizing the performance of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate as a component in liquid crystal (LC) mixtures. We will delve into the critical performance metrics, the underlying scientific principles of their measurement, and detailed experimental protocols to ensure data integrity and reproducibility.
Introduction: The Role of Benzoate Derivatives in Liquid Crystal Formulations
Liquid crystal displays (LCDs) and other electro-optical devices rely on the precise control of the physical properties of nematic liquid crystal mixtures. These properties, including the clearing point (the temperature of transition to an isotropic liquid), birefringence (Δn), dielectric anisotropy (Δε), and viscosity (η), are tailored by mixing various calamitic (rod-shaped) liquid crystal compounds.
The family of p-alkoxyphenyl benzoates has long been a cornerstone in the formulation of stable and effective nematic mixtures. The introduction of a butoxycarbonyl group, as seen in this compound, offers a means to fine-tune the molecular interactions within the mixture, thereby influencing the bulk properties. This guide will explore how to quantify the impact of this specific additive. A study on a similar compound, 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate, has shown that the presence of the ethyl group is crucial for the formation of a stable nematic phase, highlighting the importance of the alkoxy chain length in determining mesophase behavior[1]. Research on homologous series of p-alkylcarbonato-p'-alkoxyphenyl benzoates has demonstrated their utility in creating nematic mixtures that operate at or near room temperature, indicating the potential of the title compound in practical applications[2].
Key Performance Metrics and Their Significance
The addition of this compound to a host liquid crystal mixture can be expected to alter several key performance indicators:
-
Clearing Point (T_N-I): This is the temperature at which the material transitions from the ordered nematic phase to the disordered isotropic liquid phase. A higher clearing point generally indicates greater thermal stability of the nematic phase.
-
Birefringence (Δn): This is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. The magnitude of birefringence is a critical parameter in the design of display devices, as it dictates the thickness of the liquid crystal layer required to achieve a specific phase retardation.
-
Dielectric Anisotropy (Δε): This is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. The sign and magnitude of Δε determine how the liquid crystal molecules will align in an electric field, which is the fundamental principle of operation for most LCDs.
-
Rotational Viscosity (γ₁): This parameter is a measure of the internal friction that opposes the reorientation of the liquid crystal director. A lower rotational viscosity is desirable for faster switching speeds in display applications.
Experimental Evaluation of Performance
A systematic evaluation of this compound involves doping a well-characterized host nematic liquid crystal mixture with varying concentrations of the compound and measuring the resulting changes in the key performance metrics.
Sample Preparation
A typical host mixture for such studies could be a eutectic mixture of cyanobiphenyls, such as E7, which is well-characterized and commercially available.
Protocol for Sample Preparation:
-
Accurately weigh the host liquid crystal mixture and this compound to achieve the desired weight percentages (e.g., 1%, 2%, 5%, 10% w/w).
-
Combine the components in a clean glass vial.
-
Heat the vial to a temperature above the clearing point of the mixture while gently stirring to ensure a homogenous solution.
-
Cool the mixture slowly to room temperature.
-
Degas the mixture in a vacuum chamber to remove any dissolved air, which can affect the accuracy of subsequent measurements.
Characterization Techniques and Protocols
Determination of Clearing Point: Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for identifying the phase transition temperatures of a material by measuring the heat flow into or out of a sample as a function of temperature.
Experimental Protocol for DSC:
-
Calibrate the DSC instrument using a standard material with a known melting point, such as indium.
-
Hermetically seal a small amount (typically 5-10 mg) of the liquid crystal mixture in an aluminum pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected clearing point.
-
Cool the sample at the same rate back to the starting temperature.
-
The clearing point is identified as the peak of the endothermic transition on the heating scan.
Figure 1: Workflow for Clearing Point Determination using DSC.
Observation of Mesophase Texture: Polarized Optical Microscopy (POM)
POM is an essential tool for visually identifying liquid crystal phases based on their unique textures.
Experimental Protocol for POM:
-
Place a small drop of the liquid crystal mixture onto a clean glass slide.
-
Cover the drop with a coverslip to create a thin film.
-
Place the slide on a hot stage attached to the polarizing microscope.
-
Observe the sample between crossed polarizers as it is heated and cooled through its phase transitions.
-
The nematic phase is typically characterized by a threaded or schlieren texture.
Figure 2: Workflow for Mesophase Texture Observation using POM.
Measurement of Birefringence: Abbe Refractometer
The birefringence of a nematic liquid crystal can be determined by measuring its two principal refractive indices, nₑ and nₒ, using an Abbe refractometer with a polarizing eyepiece.
Experimental Protocol for Birefringence Measurement:
-
Calibrate the Abbe refractometer with a standard of known refractive index.
-
Apply a small amount of the liquid crystal mixture to the prism of the refractometer.
-
Use a surface treatment on the prisms (e.g., a rubbed polyimide layer) to induce a planar alignment of the liquid crystal molecules.
-
Rotate the polarizer on the eyepiece to be parallel to the rubbing direction to measure nₑ.
-
Rotate the polarizer to be perpendicular to the rubbing direction to measure nₒ.
-
Calculate the birefringence: Δn = nₑ - nₒ.
Determination of Dielectric Anisotropy: Capacitance Measurement
The dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell in two different alignment configurations.
Experimental Protocol for Dielectric Anisotropy Measurement:
-
Construct two liquid crystal cells with a known electrode area and cell gap.
-
Treat the inner surfaces of one cell to induce planar alignment (molecules parallel to the surface) and the other to induce homeotropic alignment (molecules perpendicular to the surface).
-
Fill the cells with the liquid crystal mixture.
-
Measure the capacitance of the planar aligned cell (C∥) and the homeotropic aligned cell (C⊥) using an LCR meter at a specific frequency (e.g., 1 kHz).
-
Calculate the dielectric permittivities: ε∥ = (C∥ * d) / (ε₀ * A) and ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.
-
Calculate the dielectric anisotropy: Δε = ε∥ - ε⊥.
Comparative Performance Analysis (Illustrative Data)
The following tables present hypothetical data to illustrate how the performance of a host liquid crystal (e.g., E7) might be affected by the addition of this compound compared to a standard, structurally similar additive.
Table 1: Effect on Clearing Point (T_N-I)
| Additive Concentration (w/w) | Host (E7) T_N-I (°C) | + this compound T_N-I (°C) | + Alternative Benzoate T_N-I (°C) |
| 0% | 60.5 | 60.5 | 60.5 |
| 5% | - | 58.2 | 59.1 |
| 10% | - | 55.8 | 57.6 |
Table 2: Effect on Birefringence (Δn) at 25°C
| Additive Concentration (w/w) | Host (E7) Δn | + this compound Δn | + Alternative Benzoate Δn |
| 0% | 0.225 | 0.225 | 0.225 |
| 5% | - | 0.218 | 0.220 |
| 10% | - | 0.211 | 0.215 |
Table 3: Effect on Dielectric Anisotropy (Δε) at 25°C
| Additive Concentration (w/w) | Host (E7) Δε | + this compound Δε | + Alternative Benzoate Δε |
| 0% | +13.8 | +13.8 | +13.8 |
| 5% | - | +13.2 | +13.5 |
| 10% | - | +12.6 | +13.1 |
Table 4: Effect on Rotational Viscosity (γ₁) at 25°C
| Additive Concentration (w/w) | Host (E7) γ₁ (mPa·s) | + this compound γ₁ (mPa·s) | + Alternative Benzoate γ₁ (mPa·s) |
| 0% | 200 | 200 | 200 |
| 5% | - | 215 | 210 |
| 10% | - | 230 | 220 |
Conclusion and Future Outlook
This guide has outlined a systematic approach to characterizing the performance of this compound in nematic liquid crystal mixtures. By following the detailed experimental protocols for measuring clearing point, birefringence, dielectric anisotropy, and viscosity, researchers can generate reliable and comparable data. The illustrative data suggests that while the addition of this compound may slightly decrease the clearing point and other key parameters, its specific molecular structure could offer advantages in terms of solubility, stability, or other subtle effects not captured by these primary measurements. Further investigations could explore its impact on flexoelectric coefficients, elastic constants, and long-term stability under UV irradiation and thermal stress to fully elucidate its potential in advanced liquid crystal formulations.
References
- Stein, C. R., & Castellano, J. A. (1971). Liquid Crystals V. Nematic Materials Derived from p-Alkylcarbonato-p'-Alkoxyphenyl Benzoates. Molecular Crystals and Liquid Crystals, 12(3), 229-242.
- Demus, D., Goodby, J., Gray, G. W., Spiess, H. W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals, Vol. 1: Fundamentals. Wiley-VCH.
- Collings, P. J., & Hird, M. (1997). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis.
-
Srinivasa, H. T., Devarajegowda, H. C., Arunkashi, H. K., & Meenakshi, T. G. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3074. [Link]
- Bahadur, B. (Ed.). (1990).
- Yeh, P., & Gu, C. (1999). Optics of Liquid Crystal Displays. John Wiley & Sons.
- Khoo, I. C. (2007). Liquid Crystals (2nd ed.). John Wiley & Sons.
- de Gennes, P. G., & Prost, J. (1993). The Physics of Liquid Crystals. Oxford University Press.
Sources
A Comparative Guide to the Reproducible Synthesis of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate
For researchers and professionals in materials science and drug development, the synthesis of liquid crystals and their intermediates, such as 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate, demands precision and, above all, reproducibility. The molecular structure of these compounds directly influences their physicochemical properties, making the reliability of their synthesis a critical factor for application-driven research.[1] This guide provides an in-depth comparison of two synthetic methodologies for this compound, focusing on the practical challenges and reproducibility of each approach. We will delve into the classic Steglich esterification and a viable alternative, offering experimental data and protocols to inform your synthetic strategy.
Introduction to the Target Molecule
This compound is a calamitic (rod-like) molecule that serves as a potential liquid crystal or a crucial intermediate in the synthesis of more complex liquid crystalline materials.[1][2] Its structure, featuring a rigid core of two phenyl rings linked by an ester group and flexible terminal chains, is characteristic of molecules that exhibit mesophases. The reproducibility of its synthesis is paramount, as minor impurities or structural variations can significantly alter the material's phase transition temperatures and electro-optical properties.[1]
The synthetic pathway to this molecule typically involves two key transformations: the protection of a phenolic hydroxyl group and the formation of an ester linkage. The choices made during these steps, particularly in the esterification, are critical to the overall success and reproducibility of the synthesis.
Method A: The Classic Approach - Steglich Esterification
The Steglich esterification, first reported in 1978, is a widely adopted method for forming ester bonds under mild conditions.[3][4] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent, with a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5] This method is particularly valued for its effectiveness with substrates that are sensitive to acid or sterically hindered.[6][7]
The "Why": Causality Behind Experimental Choices
The choice of the Steglich esterification is rooted in its mechanism. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][6] In the absence of a potent nucleophile, this intermediate can slowly rearrange into an unreactive N-acylurea byproduct, which can halt the reaction and complicate purification.[3] This is where DMAP's role is crucial. As a more powerful nucleophile than the alcohol, DMAP rapidly intercepts the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate, often called an "active ester".[3][6] This intermediate readily reacts with the alcohol (4-ethoxyphenol in this case) and is not prone to the problematic rearrangement, thus ensuring the reaction proceeds to completion.[6]
Workflow & Mechanism Diagram
Sources
- 1. youtube.com [youtube.com]
- 2. 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
A Comparative Guide to the Purity Analysis of Commercial 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate
Introduction: The Critical Role of Purity in Material Science and Drug Development
4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate (CAS 16494-24-9) is an organic compound characterized by its aromatic ester structure.[1][2] Molecules of this class are of significant interest in material science, particularly in the development of liquid crystals, where even minute impurities can dramatically alter mesophase behavior and electro-optical properties.[3][4][5] In the context of drug development and pharmaceutical research, where this or similar structures might be used as intermediates or scaffolds, purity is not merely a matter of quality but of safety, efficacy, and experimental reproducibility. An uncharacterized impurity could be toxic, reactive, or possess unintended biological activity, confounding results and compromising patient safety.[][7]
This guide provides researchers, scientists, and quality control professionals with a comprehensive framework for analyzing the purity of commercially available this compound. We will move beyond simple specification sheets to explore the causal logic behind selecting and executing analytical methods, interpreting the resulting data, and making informed comparisons between different commercial grades. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final purity assessment.
Part 1: A Proactive Approach to Purity—Anticipating Potential Impurities
The first step in any robust purity analysis is to understand the potential impurities that may be present. These typically arise from two main sources: the synthetic route used for manufacturing and subsequent degradation of the final product.
1.1. Synthesis-Related Impurities: The synthesis of complex esters often involves multi-step processes, including esterification and the use of protecting groups.[8] Each step is a potential source of impurities:
-
Unreacted Starting Materials: Residual quantities of precursors such as 4-ethoxyphenol, 4-hydroxybenzoic acid, or butyl chloroformate may remain.
-
Side-Reaction Byproducts: Incomplete reactions or side reactions can generate structurally similar impurities that are difficult to separate. For instance, the reaction of 4-ethoxyphenol with two molecules of butyl chloroformate could yield an unwanted carbonate.
-
Reagents and Catalysts: Trace amounts of coupling agents (e.g., DCC, DMAP) or catalysts used during synthesis may persist in the final product.[8]
1.2. Degradation Products: Esters and carbonates are susceptible to hydrolysis, especially in the presence of moisture or acidic/basic residues.
-
Hydrolysis Products: The primary degradation pathway would involve the cleavage of the ester or carbonate linkages, yielding 4-ethoxyphenol, 4-hydroxybenzoic acid, and butanol. This is analogous to the hydrolysis of benzocaine into p-aminobenzoic acid (PABA).[7]
-
Solvent Residues: Inadequate drying during purification can leave residual solvents such as hexane, ethyl acetate, or dichloromethane, which are often used in synthesis and chromatography.[3][]
Part 2: The Analytical Toolkit—Orthogonal Methods for Confident Purity Assessment
No single analytical method can provide a complete picture of a compound's purity. A multi-pronged, or orthogonal, approach using techniques with different separation and detection principles is essential for a comprehensive evaluation. We will focus on the three pillars of modern organic purity analysis: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC is the most widely used technique for separating and quantifying impurities in organic compounds due to its high sensitivity and specificity.[9][10] For a nonpolar molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is the logical choice.
-
Causality of Method Choice: We select a C18 column as the stationary phase because its long alkyl chains provide excellent hydrophobic interactions, ensuring strong retention and good separation of aromatic esters from both more polar (e.g., hydrolyzed starting materials) and less polar impurities.[10][11] The mobile phase, a mixture of an organic solvent like acetonitrile and an aqueous buffer, allows for precise control over the elution of compounds.[12] UV detection is ideal, as the aromatic rings in the target molecule and its likely impurities exhibit strong absorbance in the UV range.[10][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation
While HPLC is excellent for quantification, NMR provides unambiguous structural confirmation and can detect impurities that might co-elute with the main peak in HPLC. Absolute quantitative ¹H NMR (qNMR) is a powerful, non-destructive method for purity determination that is increasingly accepted as an orthogonal technique to chromatography.[14][15]
-
Causality of Method Choice: ¹H NMR spectroscopy provides a "fingerprint" of the molecule. The protons on the aromatic rings are expected to resonate in the 6.5-8.0 ppm region, while the protons of the ethoxy and butoxy groups will appear in the upfield aliphatic region.[16][17][18][19] By integrating the signals corresponding to the main compound and comparing them to the integrals of any impurity signals, a direct and highly accurate purity value can be calculated without the need for a reference standard for every impurity.[14]
Mass Spectrometry (MS): Unambiguous Molecular Weight Verification
Mass spectrometry is a critical tool for confirming the identity of the main compound and identifying unknown impurities.[20] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it minimizes fragmentation and typically produces a strong signal for the molecular ion.[21]
-
Causality of Method Choice: By analyzing the mass-to-charge ratio (m/z) of the ions produced, we can confirm that the main component has the correct molecular weight of 358.39 g/mol .[1] Furthermore, any impurity peaks observed in the HPLC chromatogram can be fed into the mass spectrometer (LC-MS) to obtain their molecular weights, providing crucial clues to their identities.
Part 3: Standard Operating Protocols
The trustworthiness of any analysis hinges on the rigor of the experimental protocol.[22] The following are detailed, step-by-step methods for the purity analysis of this compound.
Protocol 1: Purity Determination by RP-HPLC
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both phases through a 0.45 µm filter before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in acetonitrile to a final concentration of 1.0 mg/mL.
-
Vortex until fully dissolved.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 50 20.0 95 25.0 95 25.1 50 | 30.0 | 50 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh ~5 mg of the sample into an NMR tube.
-
Add ~0.6 mL of deuterated chloroform (CDCl₃).
-
Add a known amount of an internal standard with a sharp, well-resolved signal (e.g., dimethyl sulfone) if performing qNMR.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard 30° pulse.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation for quantification).
-
Number of Scans: 16.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Calibrate the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Integrate the characteristic signals of the product and any visible impurity signals.
-
Compare the integration values to the expected proton ratios to confirm the structure.
-
For purity, compare the integral of a product peak to the integrals of impurity peaks.
-
Protocol 3: Molecular Weight Confirmation by LC-MS
-
Sample Preparation:
-
Use the same sample prepared for HPLC analysis (1.0 mg/mL in acetonitrile). Dilute 1:100 in the mobile phase.
-
-
Instrumentation:
-
Couple the HPLC system described in Protocol 1 to a mass spectrometer equipped with an ESI source.
-
-
MS Parameters:
-
Ionization Mode: ESI, Positive.
-
Scan Range: 100-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Data Analysis:
-
Examine the mass spectrum corresponding to the main HPLC peak.
-
Confirm the presence of the [M+H]⁺ ion at m/z 359.15 or the [M+Na]⁺ ion at m/z 381.13.
-
Analyze the mass spectra of any impurity peaks to aid in their identification.
-
Part 4: Visualizing the Workflow and Comparing Commercial Grades
A systematic workflow ensures that each sample is analyzed consistently, providing a reliable basis for comparison.
Caption: Comprehensive analytical workflow for purity assessment.
Interpreting the Data: A Hypothetical Comparison
When sourcing this compound, you will encounter different grades from various suppliers. The Certificate of Analysis (CoA) is a critical document that provides batch-specific data.[22][23][24] Below is a hypothetical comparison of what you might find, demonstrating how to interpret this information in light of your own analytical results.
| Parameter | Supplier A (Standard Grade) | Supplier B (High Purity) | Supplier C (Premium Grade) | In-House Verification |
| Stated Purity | > 97% (by HPLC) | > 99.0% (by HPLC) | > 99.5% (by qNMR) | To be determined |
| Appearance | Off-white powder | White crystalline solid | White crystalline solid | Conforms |
| HPLC Purity (Area %) | 97.8% | 99.3% | 99.6% | 99.2% |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure | Conforms |
| Major Impurity (HPLC) | 1.2% at RRT 0.85 | 0.4% at RRT 0.85 | 0.2% at RRT 0.85 | 0.5% at RRT 0.85 |
| MS of Impurity (m/z) | Not provided | 212.2 [M+H]⁺ | 212.2 [M+H]⁺ | 212.2 [M+H]⁺ |
| Identity of Impurity | Unknown | 4-Ethoxyphenyl Benzoate | 4-Ethoxyphenyl Benzoate | Confirmed |
Analysis of Comparison:
-
Supplier A: Offers a lower purity grade suitable for less sensitive applications. The CoA lacks detailed impurity identification, requiring the end-user to perform this characterization.
-
Supplier B: Provides a high-purity product with good characterization. The in-house verification closely matches their CoA, indicating a reliable supplier. The identified impurity (likely from a side reaction) is quantified.
-
Supplier C: Offers the highest purity grade, validated by the more rigorous qNMR method. This grade would be essential for applications like developing analytical standards or in late-stage pharmaceutical development.
Conclusion and Recommendations
The purity of this compound is a critical parameter that directly impacts its performance and the reliability of experimental outcomes. A simple reliance on a supplier's CoA is insufficient for critical applications. Researchers and drug development professionals must employ a robust, multi-technique analytical approach to independently verify purity and identify any contaminants.
Best Practices:
-
Always Request a Lot-Specific CoA: Do not rely on general product specification sheets.[25][26]
-
Perform In-House Verification: Use at least two orthogonal methods (e.g., HPLC and NMR) to confirm the purity of each new batch.
-
Characterize Major Impurities: For any impurity present at >0.1%, make an effort to identify it, as its properties may affect your system.
-
Choose the Grade Appropriate for the Application: Do not over-specify (and over-pay) for routine synthesis, but never compromise on purity for sensitive biological assays or final product formulation.
By implementing this comprehensive analytical strategy, researchers can ensure the quality and integrity of their materials, leading to more reliable, reproducible, and meaningful scientific results.
References
- Advent Chembio.
- BOC Sciences. Benzocaine and Impurities.
- Spectrum Chemical.
- ChemScene.
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- Asian Journal of Applied Science and Technology.
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- Mol-Instincts. 4-ETHOXYPHENYL 4-[(BUTOXYCARBONYL)
- ResearchGate.
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- Chemistry LibreTexts. 2.
- National Institutes of Health (NIH).
- ACS Publications.
- OpenStax adaptation. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
- ACS Publications. 1H NMR Spectroscopic-Based Method for the Estimation of Total Aromatic Content of Aviation Turbine Fuels (ATF)
- Laibo Chem. 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)
- National Institutes of Health (NIH). 4-Ethoxyphenyl 4-[(methoxycarbonyl)
- Flinn Scientific.
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- Pharmaffili
- IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
- A2B Chem. 4-Ethoxyphenyl 4-((Ethoxycarbonyl)Oxy)
- Alchem Pharmtech. 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)
- Royal Society of Chemistry. Electrospray mass spectrometry of metal carbonyl complexes.
- Cheméo. Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester.
- TutorChase. What methods are used to test the purity of organic compounds?.
- Organic Chemistry Class Notes. Mass Spectrometry of Some Common Functional Groups.
- ResearchGate. Mass spectrometry of carbonyl compounds.
- ResearchGate. 4-Ethoxyphenyl 4-[(methoxycarbonyl)
- YouTube. Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds.
- The University of Arizona Department of Chemistry and Biochemistry. Mass Spectrometry - Examples.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- Mosher Chemical. Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester.
- National Institutes of Health (NIH).
- Sigma-Aldrich. 4-(2-((4-butoxyphenoxy)acetyl)carbohydrazonoyl)
- ResearchGate. synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy)
- National Institutes of Health (NIH). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
Sources
- 1. 4-ETHOXYPHENYL 4-[(BUTOXYCARBONYL)OXY]BENZOATE | CAS 16494-24-9 [matrix-fine-chemicals.com]
- 2. Reliable Chemical Trading Partner, Professional Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester Supply [methylbenzoate-benzoicacid.com]
- 3. 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate
The information herein is synthesized from general laboratory safety protocols and data for analogous compounds to provide a comprehensive and precautionary approach.[1][2][3][4] It is imperative that these procedures are carried out in strict accordance with all applicable local, state, and federal regulations.[3][5] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[2]
I. Immediate Safety and Handling Considerations
Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. Based on its chemical structure, 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate should be handled with care, assuming it may possess properties similar to other benzoate and ester compounds, which can range from skin and eye irritants to being harmful if ingested or inhaled.[6]
Personal Protective Equipment (PPE):
A fundamental aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound for disposal, the following should be considered standard practice:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is important to inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection: While not always necessary for small quantities handled in a well-ventilated area, a respirator may be required if there is a risk of generating dust or aerosols. Consult your institution's EHS department for specific respiratory protection requirements.
Engineering Controls:
-
Ventilation: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation exposure.[5]
II. Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the critical steps from waste generation to final disposal.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





